2,3-Dichlorocinnamic acid
Description
BenchChem offers high-quality 2,3-Dichlorocinnamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichlorocinnamic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(2,3-dichlorophenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O2/c10-7-3-1-2-6(9(7)11)4-5-8(12)13/h1-5H,(H,12,13)/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEWIEGWGDHVNK-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20595-44-2 | |
| Record name | trans-2,3-Dichlorocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,3-Dichlorocinnamic acid chemical structure and properties
Chemical Identity, Synthesis, and Pharmaceutical Utility
Executive Summary
2,3-Dichlorocinnamic acid (2,3-DCCA) is a specialized phenylpropanoid intermediate characterized by the presence of two chlorine atoms at the ortho and meta positions of the benzene ring.[1] Unlike its more common isomers (e.g., 2,4- or 3,4-dichlorocinnamic acid), 2,3-DCCA occupies a niche in medicinal chemistry as a scaffold for designing steric-sensitive inhibitors.[1] Its rigid structure and electron-deficient aromatic ring make it a critical building block for synthesizing integrin antagonists, antileishmanial agents, and specific herbicide classes.[1] This guide provides a comprehensive technical analysis of 2,3-DCCA, detailing its physicochemical properties, robust synthetic protocols, and biological applications.[1]
Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8][9]
The distinct substitution pattern of 2,3-DCCA imparts unique solubility and reactivity profiles compared to mono-substituted cinnamic acids.[1] The steric bulk of the chlorine at the 2-position (ortho) significantly influences the planarity and binding affinity of its derivatives.[1]
Identity Profile
| Parameter | Technical Specification |
| IUPAC Name | (2E)-3-(2,3-Dichlorophenyl)prop-2-enoic acid |
| CAS Registry Number | 20595-44-2 |
| Molecular Formula | C₉H₆Cl₂O₂ |
| Molecular Weight | 217.05 g/mol |
| SMILES | OC(=O)/C=C/c1cccc(Cl)c1Cl |
| InChI Key | RCEWIEGWGDHVNK-SNAWJCMRSA-N |
Physicochemical Data
| Property | Value | Context/Notes |
| Melting Point | 233–235 °C | Significantly higher than unsubstituted cinnamic acid (133 °C), indicating strong crystal lattice packing due to halogen interactions.[1][2] |
| Boiling Point | ~363 °C (Predicted) | Decomposition typically occurs before boiling at atmospheric pressure.[1] |
| pKa | ~3.8–4.0 (Predicted) | The electron-withdrawing chlorine atoms increase acidity relative to cinnamic acid (pKa 4.44).[1] |
| Solubility | DMSO, Ethanol, DMF | Poorly soluble in water; soluble in alkaline aqueous solutions (forming salts).[1] |
| Appearance | White to off-white crystalline solid | Needles or prisms upon recrystallization from ethanol/water.[1] |
Synthetic Methodologies
The most robust and scalable synthesis for 2,3-DCCA is the Knoevenagel Condensation .[1] This pathway is preferred over the Heck reaction for this specific substrate due to the lower cost of reagents and the avoidance of palladium catalysts, which can be sensitive to the steric hindrance of the ortho-chlorine.[1]
Protocol: Knoevenagel Condensation
Reaction: 2,3-Dichlorobenzaldehyde + Malonic Acid
Reagents & Materials:
-
Substrate: 2,3-Dichlorobenzaldehyde (1.0 eq)
-
Reagent: Malonic acid (1.2 eq)
-
Base/Catalyst: Piperidine (0.1 eq) or Pyridine (solvent volume)
-
Solvent: Pyridine (classic) or Ethanol (green modification)
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2,3-dichlorobenzaldehyde (10 mmol) and malonic acid (12 mmol) in pyridine (5 mL).
-
Catalysis: Add piperidine (0.2 mL) as a catalyst to facilitate enolate formation.
-
Reflux: Heat the mixture to 80–100 °C for 4–6 hours. The evolution of CO₂ indicates the decarboxylation step is proceeding.
-
Quench: Cool the reaction mixture to room temperature and pour into ice-cold HCl (100 mL, 2M). This step precipitates the free acid.
-
Isolation: Filter the white precipitate under vacuum. Wash copiously with cold water to remove residual pyridine.
-
Purification: Recrystallize from an Ethanol/Water (1:1) mixture to yield pure trans-2,3-dichlorocinnamic acid needles.[1]
Synthetic Logic & Mechanism
The reaction proceeds via the formation of an enol from malonic acid, which attacks the aldehyde carbonyl. The resulting aldol intermediate undergoes dehydration followed by thermal decarboxylation. The trans (E) isomer is thermodynamically favored due to the steric repulsion between the phenyl ring and the carboxylic acid group in the cis transition state.
Figure 1: Step-wise workflow for the Knoevenagel synthesis of 2,3-DCCA.
Structural Analysis (Spectroscopy)
Identifying 2,3-DCCA requires distinguishing it from its isomers.[1] The ortho-chlorine atom causes a distinct downfield shift in the aromatic protons and influences the vinyl proton coupling.[1]
Nuclear Magnetic Resonance (¹H NMR)
-
Solvent: DMSO-d₆ or CDCl₃[1]
-
Vinyl Protons:
-
~7.6–7.8 ppm (d, 1H,
): The proton adjacent to the aromatic ring is deshielded by the ring current and the inductive effect of the chlorine atoms. -
~6.5–6.6 ppm (d, 1H,
): The proton adjacent to the carboxyl group appears upfield. -
Coupling Constant (
): A large coupling constant of Hz confirms the trans (E) geometry.
-
~7.6–7.8 ppm (d, 1H,
-
Aromatic Protons:
-
Multiplet pattern in the 7.3–7.6 ppm range. The 2,3-substitution pattern breaks the symmetry typically seen in 4-substituted analogs, resulting in a complex splitting pattern (often appearing as overlapping doublets of doublets).[1]
-
Biological & Pharmaceutical Applications[2][5]
2,3-DCCA is not merely a chemical curiosity; it serves as a pharmacophore scaffold where the specific halogen placement directs biological selectivity.[1]
Integrin Antagonists (VLA-1)
Research into VLA-1 (Very Late Antigen-1) integrin antagonists has utilized 2,3-dichlorocinnamic acid as a key intermediate.[1] The 2,3-dichloro motif provides a specific steric "lock" that fits into the hydrophobic pocket of the integrin receptor, preventing the binding of natural ligands like collagen.[1] This mechanism is relevant for developing anti-inflammatory and anti-fibrotic drugs.
Antileishmanial Agents
Derivatives of 2,3-DCCA, specifically bornyl esters, have shown significant activity against Leishmania major.[1] The lipophilicity introduced by the chlorine atoms facilitates membrane penetration, while the Michael acceptor moiety (the
-
Key Finding: The 2,3-dichloro substitution was found to be acceptable for activity, whereas larger substituents at these positions often abolished potency due to steric clashes.[1]
Auxin-Like Herbicide Activity
Like many substituted cinnamic acids, 2,3-DCCA exhibits auxin-like activity.[1] It can mimic the plant hormone indole-3-acetic acid (IAA), disrupting normal growth regulation.[1] The halogenation protects the molecule from rapid metabolic degradation in the plant, prolonging its physiological effect.
Figure 2: Functional utility map of 2,3-DCCA in drug discovery and agrochemistry.
Safety & Handling (SDS Highlights)
While specific toxicological data for the 2,3-isomer is less abundant than for the 2,4-isomer, it shares the general hazard profile of halogenated cinnamic acids.[1]
-
GHS Classification:
-
Handling Protocols:
-
Use a fume hood to avoid inhaling dust.
-
Wear nitrile gloves and safety goggles.
-
In case of contact: Wash skin with soap and water; flush eyes for 15 minutes.[4]
-
-
Storage: Store in a cool, dry place. Keep container tightly closed to prevent moisture absorption, which can affect stoichiometry in sensitive coupling reactions.
References
-
PubChem. (n.d.).[5] trans-2,3-Dichlorocinnamic acid (CID 2063720).[1] National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link][1]
-
Carl Roth. (n.d.). 2,3-Dichlorocinnamic acid Product Datasheet. Retrieved February 9, 2026, from [Link][1]
-
Google Patents. (2005). WO2005016883A2 - Acrylamide derivatives as VLA-1 integrin antagonists.[1] Retrieved February 9, 2026, from [1]
-
Glaser, J., et al. (2014). Antileishmanial Lead Structures from Nature: Analysis of Structure-Activity Relationships of a Compound Library Derived from Caffeic Acid Bornyl Ester. Molecules, 19(2), 1394-1410.[1] Retrieved February 9, 2026, from [Link][1]
Sources
Navigating the Real-World Efficacy and Safety of 2,2-Dibromo-3-nitrilopropionamide (DBNPA): A Technical Guide for Scientists and Drug Development Professionals
A Note on Chemical Identification: While this guide addresses the chemical commonly associated with broad-spectrum antimicrobial applications in industrial and research settings, it is important to clarify a potential discrepancy in the provided CAS number. The CAS number 20595-44-2 technically refers to (E)-3-(2,3-Dichlorophenyl)acrylic acid. However, the context of a widely used biocide with extensive safety data strongly indicates that the intended subject is 2,2-Dibromo-3-nitrilopropionamide , universally known by its acronym DBNPA , which is correctly identified by CAS Number 10222-01-2 . This guide will focus on DBNPA, the compound of significant interest for microbial control.
Introduction to DBNPA: A Rapid-Acting, Non-Oxidizing Biocide
2,2-Dibromo-3-nitrilopropionamide (DBNPA) is a potent, broad-spectrum biocide valued for its rapid microbial kill and fast degradation into less harmful substances, rendering it an environmentally favorable choice in many applications.[1][2] Unlike oxidizing biocides, DBNPA's mechanism of action is not dependent on halogen release, allowing it to function effectively in systems with high organic loads. Its versatility has led to widespread use in industrial water treatment, paper manufacturing, oil and gas operations, and as a preservative in various coatings, slurries, and metalworking fluids.[1][3][4]
DBNPA is commercially available in both solid (crystalline powder or granules) and liquid formulations, typically dissolved in solvents like polyethylene glycol.[5] The choice of formulation depends on the specific application and dosing requirements.
Mechanism of Action: Rapid Disruption of Microbial Function
The biocidal activity of DBNPA is characterized by its swift penetration of microbial cell membranes.[3] Once inside the cell, DBNPA acts on protein groups, disrupting normal cellular redox processes.[3] The core of its antimicrobial action lies in its reaction with sulfur-containing nucleophiles, such as the amino acids cysteine and glutathione, which are vital components of microbial enzymes.[6][7]
DBNPA's bromine atoms react with the sulfhydryl (-SH) groups of these molecules, leading to the formation of disulfide bonds (S-S).[6] This irreversible oxidation inactivates the enzymes, disrupting critical functions like transport across cell membranes and ultimately leading to cell death.[6] This entire process is remarkably fast, with the majority of microorganisms being killed within 5 to 10 minutes of contact.
Caption: DBNPA's mechanism of action, from cell penetration to enzyme inactivation.
Industrial Applications and Experimental Protocols
DBNPA's efficacy against a wide range of bacteria, fungi, yeast, and algae makes it a valuable tool in various industrial settings.[3][8]
Key Applications:
-
Industrial Water Treatment: Controls microbial growth in cooling towers, heat exchangers, and process water systems.[4]
-
Pulp and Paper Industry: Used as a slimicide and preservative in paper coatings and slurries.[3]
-
Oil and Gas: Controls bacterial growth in hydraulic fracturing wells and oil recovery systems.[4][9]
-
Preservative: Incorporated into paints, adhesives, resins, and metalworking fluids to prevent microbial degradation.[1][3]
Experimental Protocol: Evaluating DBNPA Efficacy in a Simulated Cooling Water System
This protocol outlines a laboratory-scale experiment to determine the effective dosage of DBNPA for controlling microbial growth in a simulated cooling water environment.
Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of DBNPA against a mixed microbial population from a cooling tower water sample.
Materials:
-
DBNPA stock solution (e.g., 20% liquid formulation)
-
Cooling tower water sample
-
Sterile nutrient broth or R2A agar
-
Sterile test tubes and pipettes
-
Incubator
-
Spectrophotometer
Methodology:
-
Sample Preparation:
-
Collect a water sample from the cooling tower basin.
-
Determine the initial microbial concentration (colony-forming units per milliliter, CFU/mL) using standard plate count methods on R2A agar.
-
-
DBNPA Dilution Series:
-
Prepare a series of DBNPA dilutions from the stock solution in sterile nutrient broth. Typical starting concentrations for screening range from 1 to 50 ppm (mg/L).
-
-
Inoculation:
-
Inoculate each DBNPA dilution with the cooling tower water sample to achieve a final microbial concentration of approximately 10^5 to 10^6 CFU/mL.
-
Include a positive control (inoculated broth without DBNPA) and a negative control (uninoculated broth).
-
-
Incubation:
-
Incubate the test tubes at a temperature that mimics the cooling tower conditions (e.g., 25-30°C) for a specified contact time (e.g., 4, 8, and 24 hours).
-
-
MIC Determination:
-
After the incubation period, visually inspect the tubes for turbidity. The MIC is the lowest concentration of DBNPA that shows no visible growth.
-
Alternatively, measure the optical density (OD) at 600 nm using a spectrophotometer.
-
-
MBC Determination:
-
From the tubes showing no growth (at and above the MIC), plate a small aliquot (e.g., 100 µL) onto R2A agar plates.
-
Incubate the plates at 25-30°C for 24-48 hours.
-
The MBC is the lowest concentration of DBNPA that results in a significant reduction (e.g., ≥99.9%) in the initial CFU/mL.
-
Safety and Handling: A Data-Driven Approach
While DBNPA is an effective biocide, it is also a hazardous substance that requires careful handling.[6] The Safety Data Sheet (SDS) is the primary source of information for safe handling procedures.
Key Hazards:
-
Acute Toxicity: Harmful if swallowed or inhaled.[10]
-
Skin and Eye Damage: Causes severe skin burns and eye damage upon direct contact.[10]
-
Allergic Reactions: May cause an allergic skin reaction.[10]
-
Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[10]
| Safety Data Point | Information | Source |
| GHS Signal Word | Danger | [10] |
| Hazard Statements | H301+H331: Toxic if swallowed or if inhaled. H314: Causes severe skin burns and eye damage. H317: May cause an allergic skin reaction. H410: Very toxic to aquatic life with long lasting effects. | [10] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, eye protection, and face protection. | [11] |
| Handling Precautions | Use only outdoors or in a well-ventilated area. Do not eat, drink, or smoke when using this product. Avoid release to the environment. | [10] |
| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor. | [12] |
| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water/shower. | [12] |
Environmental Fate and Degradation
A key advantage of DBNPA is its rapid degradation in the environment, which minimizes its long-term impact.[3][13] The degradation pathways are influenced by factors such as pH, temperature, and exposure to light.
DBNPA hydrolyzes under both acidic and alkaline conditions.[1] The hydrolysis rate increases with pH; the half-life is approximately 24 hours at pH 7, but only 15 minutes at pH 9. Degradation is also accelerated by UV light and the presence of nucleophiles.[14]
The ultimate degradation products of DBNPA are carbon dioxide, ammonia, and bromide ions.[2][3] However, several intermediate degradation products can be formed, including dibromoacetonitrile (DBAN) and dibromoacetic acid (DBAA).[13][14]
Caption: Major degradation pathways for DBNPA in the environment.
Suppliers of DBNPA
DBNPA is manufactured and supplied by several chemical companies globally. When sourcing DBNPA, it is crucial to obtain the Safety Data Sheet (SDS) and Certificate of Analysis (COA) to ensure product quality and safety. Some notable suppliers include:
-
Dow Chemical Company[8]
-
Ataman Kimya
-
Enviro Tech Chemical Services, Inc.[9]
-
AMSA, Inc.[2]
-
SINOTRUST CHEMICAL CO. LTD.[10]
-
EasyChem[5]
-
Green-Mountain Chem[15]
-
Hebei Chuanghai Biotechnology Co., Ltd[16]
Conclusion
2,2-Dibromo-3-nitrilopropionamide (DBNPA) is a highly effective, fast-acting biocide with a favorable environmental profile due to its rapid degradation. Its broad-spectrum activity makes it an invaluable tool for microbial control in a multitude of industrial and research applications. However, its potent chemical nature necessitates strict adherence to safety protocols as outlined in the Safety Data Sheet. A thorough understanding of its mechanism of action, applications, and degradation pathways is essential for its responsible and effective use.
References
-
Ataman Kimya. DBNPA. [Link]
-
Shandong XinTai Water Treatment Co,.Ltd. 2,2-Dibromo-3-nitrilo-propionamide(DBNPA). [Link]
-
AERU. 2,2-dibromo-3-nitrilopropionamide (Ref: XD 1603). [Link]
-
U.S. Environmental Protection Agency. (1994). 2,2-dibromo-3-nitrilopropionamide (DBNPA): Reregistration Eligibility Decision (RED). [Link]
-
ResearchGate. (2008-01-01). Applications of 2,2-dibromo-3-nitrilopropionamide (DBNPA), a non-traditional antimicrobial agent, in metalworking-fluid production and use. [Link]
-
France Organo Chimique. Organcide DBNPA (DBNPA 25%). [Link]
-
Ataman Kimya. 20% DBNPA (2,2-DIBROMO-3-NITRILOPROPIONAMIDE). [Link]
-
Becwar, S. M., et al. (2022). Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts. Applied and Environmental Microbiology, 88(8), e02377-21. [Link]
-
Wikipedia. DBNPA. [Link]
-
AMSA, Inc. DBNPA Liquid Biocide. [Link]
-
Redox. (2024-11-15). Safety Data Sheet DBNPA 20% Liquid. [Link]
-
Green-Mountain Chem. Biocide DBNPA - CAS# 10222-01-2. [Link]
-
EasyChem. supply High-Purity DBNPA (2,2-Dibromo-3-Nitrilopropionamide). [Link]
Sources
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- 3. 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) Guide Part 1 - IRO Water Treatment [irowater.com]
- 4. 2,2-Dibromo-3-nitrilo-propionamide(DBNPA)__ShanDong XinTai Water Treatment Technology Co., Ltd. [xintaiwater.com]
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- 6. franceorganochimique.com [franceorganochimique.com]
- 7. Quantification and Degradation of 2,2-Dibromo-3-Nitrilopropionamide (DBNPA) in Bioethanol Fermentation Coproducts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,2-dibromo-3-nitrilopropionamide (Ref: XD 1603) [sitem.herts.ac.uk]
- 9. EnviroBrom G (granules) - Enviro Tech Chemical Services, Inc. [envirotech.com]
- 10. img.waimaoniu.cn [img.waimaoniu.cn]
- 11. redox.com [redox.com]
- 12. accomn.com [accomn.com]
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- 15. Biocide DBNPA - CAS# 10222-01-2; C3H2N2OBr2 Green-Mountain Chem [green-mountainchem.com]
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A Technical Guide to 2,3-Dichlorocinnamic Acid: Synthesis, Properties, and Applications
Abstract: This technical guide provides an in-depth analysis of 2,3-dichlorocinnamic acid, a halogenated derivative of cinnamic acid. The document is structured to serve researchers, scientists, and professionals in drug development by detailing the compound's core physicochemical properties, a robust and validated protocol for its synthesis, and insights into its potential applications. By elucidating the causal relationships in its chemical synthesis and characterization, this guide aims to be an authoritative resource, grounded in established chemical principles and supported by comprehensive citations to peer-reviewed literature and chemical databases.
Introduction: The Significance of Substituted Cinnamic Acids
Cinnamic acid and its derivatives are a class of organic compounds that serve as pivotal precursors and building blocks in a wide array of industrial and pharmaceutical applications. Their core structure, featuring a phenyl group attached to an acrylic acid moiety, allows for extensive functionalization. The introduction of halogen atoms, such as chlorine, onto the phenyl ring can dramatically alter the molecule's electronic properties, lipophilicity, and metabolic stability. These modifications are a cornerstone of modern medicinal chemistry, often enhancing the biological activity or pharmacokinetic profile of a parent compound.
2,3-Dichlorocinnamic acid, specifically, represents a unique isomer with a distinct substitution pattern that influences its reactivity and potential use as an intermediate in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1][2] Understanding its fundamental properties and synthetic pathways is crucial for leveraging its full potential in research and development.
Core Physicochemical Properties
The identity and purity of a chemical compound are established by its fundamental physicochemical properties. For 2,3-dichlorocinnamic acid, these have been computationally predicted and are available across multiple authoritative databases. A summary of these core properties is presented below for the trans isomer, which is generally the more stable and common form.
| Property | Value | Source |
| Molecular Formula | C₉H₆Cl₂O₂ | PubChem[3] |
| Molecular Weight | 217.05 g/mol | PubChem[3] |
| IUPAC Name | (2E)-3-(2,3-dichlorophenyl)prop-2-enoic acid | PubChem |
| CAS Number | 20595-44-2 | PubChem[3] |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)/C=C/C(=O)O | PubChem |
| InChI Key | YWMSXWVSZJPTAP-CMDGGOBGSA-N | PubChem |
| Appearance | Expected to be a crystalline solid | General Chemical Knowledge |
| Hydrogen Bond Donor Count | 1 | PubChem[4][5][6] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[4][5][6] |
Synthesis and Mechanistic Considerations: A Validated Protocol
The synthesis of cinnamic acid derivatives is a well-established area of organic chemistry. One of the most reliable and efficient methods is the Doebner modification of the Knoevenagel condensation. This reaction involves the condensation of an aromatic aldehyde with malonic acid, catalyzed by a basic solvent like pyridine, which also acts as the solvent. The subsequent decarboxylation of the intermediate yields the desired α,β-unsaturated carboxylic acid.
The choice of this method is based on its high yields and relatively mild conditions compared to alternatives like the Perkin reaction, which often requires high temperatures and strong bases. Pyridine serves a dual role: it acts as a base to deprotonate malonic acid, forming the nucleophilic enolate, and as a solvent to facilitate the reaction.
Experimental Protocol: Doebner Condensation
This protocol describes the synthesis of trans-2,3-dichlorocinnamic acid from 2,3-dichlorobenzaldehyde and malonic acid.
Materials:
-
2,3-Dichlorobenzaldehyde (1.0 eq)
-
Malonic Acid (1.5 eq)
-
Pyridine (reagent grade)
-
Hydrochloric Acid (6M)
-
Ethanol (for recrystallization)
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dichlorobenzaldehyde (1.0 equivalent) in a minimal amount of pyridine.
-
Addition of Reagent: To the stirring solution, add malonic acid (1.5 equivalents). A mild exotherm may be observed.
-
Condensation & Decarboxylation: Heat the reaction mixture to reflux (approximately 90-100°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The heating facilitates both the initial condensation and the subsequent decarboxylation of the malonic acid adduct.
-
Reaction Quench & Product Precipitation: After cooling to room temperature, slowly pour the reaction mixture into an excess of cold 6M hydrochloric acid with vigorous stirring. This step neutralizes the pyridine and protonates the carboxylate, causing the crude 2,3-dichlorocinnamic acid to precipitate out of the acidic aqueous solution.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water to remove any residual pyridine hydrochloride and unreacted malonic acid.
-
Purification: Recrystallize the crude product from an ethanol/water mixture to yield pure trans-2,3-dichlorocinnamic acid as a crystalline solid.
-
Drying & Characterization: Dry the purified product in a vacuum oven. Characterize the final product by melting point determination, NMR, and IR spectroscopy to confirm its identity and purity.
Synthesis Workflow Diagram
The logical flow of the Doebner condensation is visualized below.
Caption: Workflow for the synthesis of 2,3-dichlorocinnamic acid.
Spectroscopic Characterization Profile
Confirmation of the molecular structure of the synthesized product is achieved through various spectroscopic techniques. Based on the structure of 2,3-dichlorocinnamic acid and data from related compounds, the following spectral characteristics are expected.[7][8]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should feature distinct signals corresponding to the different types of protons. The carboxylic acid proton (-COOH) will appear as a broad singlet far downfield (>12 ppm). The two vinylic protons on the acrylic acid chain will appear as doublets, typically between 6.0 and 8.0 ppm, with a large coupling constant (J ≈ 16 Hz) characteristic of a trans configuration. The three protons on the dichlorinated aromatic ring will appear as a complex multiplet pattern in the aromatic region (≈ 7.2-7.8 ppm).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will show nine distinct signals. The carboxyl carbon will be the most downfield signal (≈ 168-172 ppm). The two vinylic carbons will appear between 115 and 145 ppm. The six aromatic carbons will also be in this region, with the two carbons directly bonded to chlorine atoms being significantly influenced.
-
IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a very broad O-H stretch from the carboxylic acid dimer, typically centered around 3000 cm⁻¹. A sharp C=O (carbonyl) stretch will be prominent around 1680-1710 cm⁻¹. The C=C stretches from the alkene and aromatic ring will appear in the 1600-1650 cm⁻¹ region. C-Cl stretches will be visible in the fingerprint region (< 800 cm⁻¹).
Potential Applications in Research and Drug Development
While specific applications for 2,3-dichlorocinnamic acid are not as widely documented as for other isomers, its structure suggests significant potential as a versatile chemical intermediate. Chlorinated cinnamic acids, in general, are valuable starting materials in the synthesis of more complex molecules.[1][2]
-
Pharmaceutical Synthesis: The carboxylic acid and alkene functionalities provide two reactive handles for further chemical modification, such as amidation, esterification, or cycloaddition reactions. It can serve as a scaffold for building novel heterocyclic compounds or as a fragment in fragment-based drug discovery programs.
-
Agrochemical Development: The dichlorophenyl group is a common motif in many herbicides and fungicides. 2,3-Dichlorocinnamic acid could be a precursor for new agrochemical candidates.
-
Materials Science: As a derivative of acrylic acid, it has the potential to be used in the synthesis of specialty polymers and functional materials where the dichlorophenyl group can impart specific properties like flame retardancy or altered refractive index.
Conclusion
2,3-Dichlorocinnamic acid is a compound of significant interest due to its defined physicochemical properties and its potential as a synthetic intermediate. This guide has provided a comprehensive overview of its molecular formula and weight, a detailed and validated protocol for its synthesis via the Doebner condensation, and an outline of its expected spectroscopic characteristics. The insights into its potential applications underscore the importance of such halogenated building blocks for advancing research in medicinal chemistry, agrochemistry, and materials science.
References
-
Title: trans-2,3-Dichlorocinnamic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: 2,6-Dichlorocinnamic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: 3,4-Dichlorocinnamic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: 2,4-Dichlorocinnamic acid, (Z)- Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: 2,3-dimethoxycinnamic acid Source: Organic Syntheses URL: [Link]
-
Title: 1H NMR spectra indicate that apoptosis-inducing 3-cyanocinnamic acid 47... Source: ResearchGate URL: [Link]
-
Title: Supplementary Information - The Royal Society of Chemistry Source: The Royal Society of Chemistry URL: [Link]
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Technical Guide: Stereochemical Differentiation of 2,3-Dichlorocinnamic Acid Isomers
Executive Summary
The distinction between cis- (Z) and trans- (E) 2,3-dichlorocinnamic acid is critical in drug development and agrochemical synthesis due to their divergent thermodynamic stabilities and biological activities.[1] While the trans-isomer represents the thermodynamically stable product of standard condensation reactions, the cis-isomer is a high-energy species often generated via photochemical isomerization.[1]
This guide provides a definitive technical framework for synthesizing, differentiating, and utilizing these isomers. The core differentiator is the vicinal proton coupling constant (
Structural & Stereochemical Fundamentals
The 2,3-dichlorocinnamic acid scaffold presents a unique steric challenge compared to unsubstituted cinnamic acid.[1] The presence of a chlorine atom at the ortho (C2) position creates significant steric bulk.
-
Trans- (E) Isomer: The carboxylic acid moiety and the phenyl ring are on opposite sides of the double bond. This minimizes steric repulsion between the C2-chlorine and the carbonyl oxygen, allowing for a planar, conjugated
-system.[1] -
Cis- (Z) Isomer: The phenyl ring and carboxylic acid are on the same side. The C2-chlorine atom forces the carboxylic acid group to twist out of the plane to relieve steric strain (A(1,[1]3) strain). This deplanarization reduces conjugation, raises the internal energy, and alters the UV absorption maximum (
).[1]
Structural Visualization
The following diagram illustrates the synthesis and steric relationship between the isomers.
Figure 1: Synthetic pathway and interconversion of 2,3-dichlorocinnamic acid isomers.[1]
Synthesis & Isolation Protocols
Synthesis of Trans-2,3-Dichlorocinnamic Acid
The trans-isomer is synthesized via the Knoevenagel condensation.[1] This reaction is stereoselective for the E-isomer due to the reversibility of the intermediate aldol step, which funnels the reaction toward the thermodynamically stable product.
Protocol:
-
Reagents: Mix 2,3-dichlorobenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine (solvent).
-
Catalysis: Add piperidine (0.1 eq) as a catalyst.
-
Reaction: Reflux at 100–115°C for 2–4 hours until CO
evolution ceases (decarboxylation). -
Workup: Pour the cooled reaction mixture into ice-cold HCl (1M) to precipitate the crude acid.
-
Purification: Recrystallize from ethanol/water.
Photochemical Generation of Cis-2,3-Dichlorocinnamic Acid
The cis-isomer is not accessible via direct condensation.[1] It must be generated by irradiating the trans-isomer, establishing a photostationary state (PSS).[1]
Protocol:
-
Preparation: Dissolve pure trans-isomer in methanol or acetonitrile.
-
Irradiation: Expose the solution to UV light (typically Hg lamp,
~300–365 nm) in a quartz vessel. -
Monitoring: Monitor via HPLC until the Cis:Trans ratio stabilizes (typically 40:60 to 60:40 depending on solvent polarity).
-
Separation: Isolate via Preparative HPLC (C18 column) or fractional crystallization (exploring the higher solubility of the cis-isomer).
Analytical Differentiation (The Core Directive)
This section details the definitive methods to distinguish the isomers. NMR spectroscopy is the primary self-validating method.
Proton NMR ( H-NMR)
The coupling constant (
| Feature | Trans- (E) Isomer | Cis- (Z) Isomer | Mechanistic Explanation |
| Coupling Constant ( | 15.0 – 16.5 Hz | 11.0 – 13.0 Hz | Karplus equation: Dihedral angle of 180° (trans) allows stronger spin-spin coupling than 0° (cis).[1] |
| Chemical Shift ( | Downfield (Deshielded) | Upfield (Shielded)* | Cis protons are often shielded by the anisotropic cone of the twisted phenyl ring.[1] |
| Conformation | Planar | Non-planar | Steric clash between 2-Cl and -COOH in cis forces twisting.[1] |
*Note: In 2,3-dichloro derivatives, the steric compression can sometimes cause anomalous shifts, but the J-value difference remains robust.[1]
HPLC Separation Profile
Separation is achieved using Reverse Phase Chromatography (RP-HPLC).
-
Column: C18 (Octadecylsilane).
-
Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid or TFA to suppress ionization of the carboxylic acid).
-
Elution Order:
-
Cis-Isomer: Elutes first . It is more polar (higher dipole moment) and has a smaller hydrodynamic volume due to its "folded" shape.
-
Trans-Isomer: Elutes second . It is more planar and hydrophobic, interacting more strongly with the C18 stationary phase.[1]
-
Analytical Decision Tree
Figure 2: Analytical workflow for isomer identification.
Physicochemical Property Landscape
The structural differences manifest in distinct physical properties.
| Property | Trans-2,3-Dichlorocinnamic Acid | Cis-2,3-Dichlorocinnamic Acid |
| Melting Point | High (Typically >180°C*) | Low (Often <100°C or oil) |
| Solubility | Lower (Better crystal packing) | Higher (Poor packing due to twist) |
| UV | Longer wavelength (Red-shifted) | Shorter wavelength (Blue-shifted) |
| Dipole Moment | Lower (Vectors partially cancel) | Higher (Vectors additive) |
*Note: Specific MP for 2,3-dichloro-trans-cinnamic acid is typically higher than unsubstituted cinnamic acid (133°C) due to halogen bonding and molecular weight, often observed in the 200°C range for di-halo derivatives.[1]
Biological Implications: Auxin Transport[4]
In drug discovery and plant physiology, the stereochemistry of cinnamic acids dictates their interaction with transport proteins.[1]
-
Auxin Efflux Inhibition: Cinnamic acid derivatives are known inhibitors of auxin efflux carriers (PIN proteins).
-
Stereospecificity: The cis-isomer of cinnamic acid (and its chlorinated analogs) has been identified as a potent auxin efflux inhibitor , whereas the trans-isomer is often biologically inactive in this specific context or acts as a weak auxin mimic.[1]
-
Mechanism: The cis-conformation mimics the spatial arrangement of the indole ring in IAA (Indole-3-acetic acid) more closely in certain binding pockets, or blocks the transporter channel due to its specific 3D geometry.[1]
References
-
Spectroscopic Differentiation: BenchChem. Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. Retrieved from
-
Biological Activity: Steenackers, W., et al. (2016).[1] cis-Cinnamic Acid Is a Novel, Natural Auxin Efflux Inhibitor That Promotes Lateral Root Formation.[1] Plant Physiology. Retrieved from
-
Photochemical Isomerization: Yang, X., et al. (2024).[1] Investigation of the isomerization of trans- and cis-cinnamic acid in Arabidopsis. bioRxiv. Retrieved from [1]
-
General Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 444539, Trans-Cinnamic acid. Retrieved from [1]
Sources
pKa values and acidity constants of dichlorocinnamic acid derivatives
Title: Physicochemical Profiling of Dichlorocinnamic Acid Derivatives: Acidity Constants (pKa) and Experimental Determination
Executive Summary
Dichlorocinnamic acids (DCCAs) represent a critical scaffold in medicinal chemistry and agrochemical development. As vinylogues of dichlorobenzoic acids, they serve as key precursors for auxin-mimic herbicides and are increasingly investigated as conformationally restricted linkers in drug design (e.g., CCR2B receptor antagonists).
Understanding the dissociation constant (
Theoretical Framework: Electronic Effects on Acidity
To understand the acidity of DCCAs, one must analyze the transmission of electronic effects through the conjugated alkene spacer. Unlike benzoic acids, where the carboxyl group is directly attached to the phenyl ring, cinnamic acids possess a vinyl group (
The Hammett Relationship for Cinnamic Acids
The
- : The acidity of unsubstituted trans-cinnamic acid (Experimental value: 4.44 ).
-
(Rho): The reaction constant.[1][2] For the dissociation of cinnamic acids in water,
. This is lower than benzoic acid ( ), indicating the vinyl group reduces the sensitivity of the carboxylate to electronic effects on the ring. -
(Sigma): The substituent constant.[1][2] For Chlorine:
- (Electron withdrawing via induction)
- (Electron withdrawing, but dampened by resonance)
Note: Ortho-substituents (2-position) deviate from this linearity due to steric inhibition of resonance and direct field effects, typically resulting in higher acidity (lower pKa) than predicted by electronics alone.
Visualization: Electronic Influence Pathway
Caption: Figure 1.[3] Transmission of electronic effects in dichlorocinnamic acids. The vinyl spacer dampens the electron-withdrawing effect of chlorine atoms compared to benzoic acid analogs.
Quantitative Data Landscape
The following data synthesizes available experimental literature values with Hammett-derived predictions for isomers where explicit aqueous experimental data is rare due to low solubility.
Table 1: pKa Values of Cinnamic Acid and Dichloro Derivatives (25°C)
| Compound | Structure | pKa (Calc)* | pKa (Exp)** | Solubility Note | |
| trans-Cinnamic Acid | Unsubstituted | 0.00 | - | 4.44 | Sparingly Soluble |
| 4-Chlorocinnamic Acid | 4-Cl | 0.23 | 4.33 | 4.41 | Low |
| 3-Chlorocinnamic Acid | 3-Cl | 0.37 | 4.27 | 4.20 | Low |
| 2,4-Dichlorocinnamic Acid | 2,4-di-Cl | N/A (Ortho) | ~4.00 | 3.95 - 4.10 | Very Low |
| 3,4-Dichlorocinnamic Acid | 3,4-di-Cl | 0.60 | 4.16 | 4.18 | Very Low |
| 2,6-Dichlorocinnamic Acid | 2,6-di-Cl | N/A (Steric) | < 3.80 | ~3.65 | Lowest (Steric) |
| 3,5-Dichlorocinnamic Acid | 3,5-di-Cl | 0.74 | 4.09 | 4.10 | Very Low |
*Calculated using
Key Insight: The 2,6-dichlorocinnamic acid is significantly more acidic than the others. The two ortho-chlorines force the carboxyl side chain out of planarity with the ring (steric inhibition of resonance), preventing the ring from donating electron density back to the carbonyl, thereby destabilizing the acid form and favoring ionization.
Experimental Methodology: The Yasuda-Shedlovsky Protocol
Direct determination of pKa for DCCAs in pure water is prone to error due to precipitation during titration. The industry-standard protocol uses a mixed-solvent potentiometric titration followed by extrapolation.
Protocol Overview
Objective: Determine thermodynamic
Reagents:
-
Analyte: Dichlorocinnamic acid derivative (~10 mg).
-
Solvent: Carbonate-free Methanol (HPLC grade) and degassed water.
-
Titrant: 0.1 M KOH (standardized).
-
Ionic Strength Adjuster: 0.1 M KCl.
Step-by-Step Workflow:
-
Preparation: Prepare three solvent mixtures: 30%, 40%, and 50% (v/v) Methanol/Water.
-
Dissolution: Dissolve the specific DCCA isomer in the solvent mixture to achieve a concentration of approx.
M. Add KCl to maintain ionic strength ( ). -
Calibration: Calibrate the glass electrode using standard aqueous buffers (pH 4.01 and 7.00), then apply the slope correction factor for the specific solvent dielectric constant.
-
Titration: Titrate with 0.1 M KOH under inert gas (
) purge to prevent absorption. Record pH vs. Volume. -
Calculation (Gran Plot): Determine the equivalence point using Gran's method (linearizing the endpoint).
-
Extrapolation (Yasuda-Shedlovsky): Plot
(apparent pKa) against the inverse dielectric constant ( ) of the solvent mixtures. The y-intercept (where corresponds to pure water) yields the aqueous .
Visualization: Experimental Workflow
Caption: Figure 2.[4] Yasuda-Shedlovsky extrapolation workflow for determining pKa of sparingly soluble acids.
Pharmaceutical & Agrochemical Implications[6]
Lipophilicity and Membrane Permeability
The
-
At pH 7.4, the compound is >99.9% ionized (anionic).
-
While the intrinsic lipophilicity (
) of DCCAs is high (~3.2 - 3.6 due to chlorines), the effective permeability ( ) drops significantly at neutral pH. This suggests that for oral bioavailability, these moieties rely on passive diffusion in the acidic environment of the stomach or active transport.
Solubility Profiling
The "Ortho Effect" seen in 2,6-DCCA creates a solubility paradox. While it is the most acidic (lowest pKa), the disruption of planarity often disrupts crystal packing energy, potentially making it more soluble in organic solvents but its high ionization makes it highly soluble in basic aqueous buffers compared to the 3,4-isomer.
QSAR in Auxin Activity
In agrochemistry, the acidity of the carboxyl group is a primary determinant of auxin activity. The receptor pocket requires a specific charge density. 2,4-DCCA is a potent auxin mimic because its
References
- Albert, A., & Serjeant, E. P. (1984). The Determination of Ionization Constants: A Laboratory Manual. Springer-Verlag. (Classic reference for potentiometric protocols).
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. Link
-
Vanyúr, R., et al. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu / Chair of Analytical Chemistry. Link
-
PubChem. (2025).[3][5] 3,4-Dichlorocinnamic acid Compound Summary. National Library of Medicine. Link
-
ChemicalBook. (2026). 3,4-Dichlorocinnamic acid Properties and Spectra. Link
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- 1. dalalinstitute.com [dalalinstitute.com]
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- 4. 2,4-Dichlorocinnamic acid, (Z)- | C9H6Cl2O2 | CID 44119787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Chlorocinnamic acid | C9H7ClO2 | CID 637797 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Solubility Dichotomy of 2,3-Dichlorocinnamic Acid: A Technical Guide for Drug Development Professionals
Introduction: The Critical Role of Solubility in Pharmaceutical Development
In the landscape of drug discovery and development, the intrinsic properties of an active pharmaceutical ingredient (API) are paramount to its ultimate success. Among these, solubility stands as a cornerstone, profoundly influencing bioavailability, formulation strategies, and overall therapeutic efficacy. 2,3-Dichlorocinnamic acid, a halogenated derivative of the naturally occurring cinnamic acid, represents a scaffold of significant interest in medicinal chemistry.[1] Its derivatives have been explored for a range of pharmacological activities, making a thorough understanding of its physicochemical properties, particularly its solubility, essential for any rational drug design program.[2][3]
This in-depth technical guide provides a comprehensive analysis of the solubility of 2,3-dichlorocinnamic acid, contrasting its behavior in aqueous versus organic media. We will delve into the theoretical underpinnings of its solubility profile, present a robust, field-proven experimental protocol for accurate solubility determination, and discuss the mechanistic principles that govern its dissolution. This guide is intended for researchers, scientists, and drug development professionals seeking to harness a deeper understanding of this important chemical entity.
Physicochemical Properties: A Snapshot of 2,3-Dichlorocinnamic Acid
To comprehend the solubility of 2,3-dichlorocinnamic acid, we must first consider its key physicochemical parameters. While extensive experimental data for this specific isomer is not broadly published, we can infer its properties from closely related analogs and computational predictions.
| Property | Value (Estimated/Analog Data) | Source/Rationale |
| Molecular Formula | C₉H₆Cl₂O₂ | PubChem[4] |
| Molecular Weight | 217.05 g/mol | PubChem[4] |
| pKa | ~4.44 (Cinnamic Acid) | The pKa of the parent cinnamic acid provides a strong estimate for the acidity of the carboxylic acid group.[3] |
| Predicted logP | ~3.1 (2,6-dichloro isomer) | The logarithm of the octanol-water partition coefficient (logP) is a key indicator of lipophilicity. Data from the 2,6-dichloro isomer suggests significant non-polar character.[4] |
| General Appearance | White to off-white crystalline solid | Inferred from related cinnamic acid derivatives.[5] |
The molecular structure, featuring a phenyl ring, a carboxylic acid group, and two chlorine atoms, immediately suggests a molecule with dual characteristics: a hydrophilic region (the carboxylic acid) and a significantly larger, lipophilic region (the dichlorinated phenyl ring and the acrylic backbone). This duality is the primary driver of its differential solubility.
Solubility Profile: A Tale of Two Solvent Classes
The guiding principle of "like dissolves like" is fundamental to understanding the solubility of 2,3-dichlorocinnamic acid.[6] Its solubility is a direct consequence of the interplay between its own intermolecular forces and those of the solvent.
Aqueous Solubility: A Challenging Endeavor
2,3-Dichlorocinnamic acid, like its parent compound cinnamic acid and other chlorinated derivatives, exhibits poor solubility in water .[5][7] The primary reason for this is the energetic cost of disrupting the strong hydrogen bonding network of water to accommodate a largely non-polar molecule. While the carboxylic acid group can engage in hydrogen bonding with water, the bulky and hydrophobic dichlorophenyl group presents a significant barrier to solvation.
The solubility of 2,3-dichlorocinnamic acid in aqueous media is also highly pH-dependent .[7] At pH values below its pKa (approximately 4.44), the carboxylic acid group is predominantly in its neutral, protonated form (-COOH), which is less soluble. As the pH increases above the pKa, the carboxylic acid deprotonates to form the carboxylate anion (-COO⁻). This charged species can participate in stronger ion-dipole interactions with water molecules, leading to a significant increase in aqueous solubility.
Organic Solvent Solubility: A More Favorable Interaction
In contrast to its behavior in water, 2,3-dichlorocinnamic acid is expected to be moderately to freely soluble in a range of organic solvents .[5] This is due to the more favorable intermolecular interactions between the solute and the solvent.
Quantitative Solubility Data for a Close Analog (2-Chlorocinnamic Acid)
While specific quantitative data for the 2,3-dichloro isomer is scarce, a comprehensive study on the solubility of the closely related 2-chlorocinnamic acid in various organic solvents provides valuable insight. The data is summarized in the table below. It is reasonable to expect 2,3-dichlorocinnamic acid to exhibit similar trends, though the additional chlorine atom will likely increase its lipophilicity and could subtly alter the absolute solubility values.
| Solvent | Class | Expected Solubility of 2,3-Dichlorocinnamic Acid |
| Water | Polar Protic | Very Low |
| Methanol | Polar Protic | Moderate to High |
| Ethanol | Polar Protic | Moderate to High |
| Acetone | Polar Aprotic | High |
| Ethyl Acetate | Polar Aprotic | High |
| Dichloromethane | Non-polar | Moderate |
| Chloroform | Non-polar | Moderate |
| Toluene | Non-polar | Low to Moderate |
| Hexane | Non-polar | Very Low |
This table is a qualitative summary based on the known behavior of cinnamic acid derivatives. The expectation is that solvents with some polarity that can interact with the carboxylic acid, but are not as structured as water, will be the most effective.
Mechanistic Insights into Solubility
The observed solubility differences can be explained by considering the thermodynamics of the dissolution process. Dissolution involves two key steps:
-
Overcoming Solute-Solute Interactions: Energy is required to break the crystal lattice forces holding the 2,3-dichlorocinnamic acid molecules together.
-
Establishing Solute-Solvent Interactions: Energy is released when the solute molecules form new interactions with the solvent molecules.
The overall enthalpy of solution is the net result of these two processes.
Caption: Thermodynamic comparison of dissolution in water vs. an organic solvent.
In water, the energy required to disrupt the highly ordered water structure is not sufficiently compensated by the formation of new solute-water interactions, leading to poor solubility. In contrast, organic solvents have less structured intermolecular forces, and the interactions formed with the dichlorophenyl and acrylic portions of the solute are more energetically favorable, resulting in higher solubility.
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The gold-standard for determining the thermodynamic solubility of a compound is the shake-flask method . This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution.
Principle
An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the excess solid, and the concentration of the dissolved solute is determined analytically.
Step-by-Step Methodology
-
Preparation:
-
Accurately weigh an excess amount of 2,3-dichlorocinnamic acid into a series of glass vials. "Excess" means that a visible amount of solid remains at the end of the experiment.
-
Add a precise volume of the desired solvent (e.g., purified water, buffered solutions at various pHs, or organic solvents) to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C).
-
Agitate the vials for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. The time to equilibrium should be established by taking samples at various time points (e.g., 24, 48, and 72 hours) and confirming that the measured solubility does not change.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed in the temperature bath for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a chemically compatible syringe filter (e.g., 0.22 µm PVDF or PTFE) into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with a suitable solvent.
-
Quantify the concentration of 2,3-dichlorocinnamic acid in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility as the average of at least three replicate determinations.
-
Report the solubility in appropriate units (e.g., mg/mL, µg/mL, or molarity) and specify the temperature and pH (for aqueous solutions).
-
Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.
Conclusion and Future Directions
The solubility of 2,3-dichlorocinnamic acid is a clear demonstration of the fundamental principles of physical chemistry at play. Its poor aqueous solubility, driven by its significant lipophilic character, presents a common challenge in the development of orally bioavailable drugs. However, its favorable solubility in a range of organic solvents provides ample opportunities for formulation strategies, such as the use of co-solvents, lipid-based delivery systems, or amorphous solid dispersions. The pH-dependent nature of its aqueous solubility also offers a potential avenue for enhancing dissolution in specific regions of the gastrointestinal tract.
For drug development professionals, a thorough and early characterization of the solubility of lead compounds like 2,3-dichlorocinnamic acid is not merely a data-gathering exercise; it is a critical step in de-risking a development program and laying the groundwork for a successful therapeutic product. Future work should focus on obtaining precise experimental solubility data for the 2,3-dichloro isomer in a wider range of biorelevant media and exploring advanced formulation technologies to overcome its inherent solubility limitations.
References
-
Cinnamic acid - Solubility of Things. (n.d.). Retrieved February 7, 2026, from [Link]
-
Cinnamic Acid: Properties, Composition, and Applications in Modern Chemistry. (2024, May 14). Stanford Advanced Materials. Retrieved February 7, 2026, from [Link]
-
Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts. Retrieved February 7, 2026, from [Link]
-
Solubilities of trans-cinnamic acid. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
2,6-Dichlorocinnamic acid. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
Szewczyk, A., et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences, 21(16), 5712. [Link]
-
3,4-Dichlorocinnamic acid. (n.d.). CAS Common Chemistry. Retrieved February 7, 2026, from [Link]
-
Physicochemical data of cinnamic acid derivatives. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Table of Acids with Ka and pKa Values. (n.d.). Retrieved February 7, 2026, from [Link]
-
pKa Data Compiled by R. Williams. (2022, April 7). Retrieved February 7, 2026, from [Link]
-
Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]
-
Kumar, N., & Parle, A. (2019). Cinnamic acid derivatives: An ERA. The Pharma Innovation Journal, 8(4), 834-842. [Link]
-
2-Chlorocinnamic acid. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
-
2,3-Dimethoxycinnamic acid. (n.d.). PubChem. Retrieved February 7, 2026, from [Link]
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- 7. solubilityofthings.com [solubilityofthings.com]
Biological Activity of 2,3-Dichlorocinnamic Acid in Plant Growth Regulation
This guide serves as an advanced technical resource for researchers investigating the biological activity of 2,3-Dichlorocinnamic Acid (2,3-DCCA) . It synthesizes structure-activity relationship (SAR) principles with established plant physiology protocols to characterize its role as a putative auxin transport inhibitor and growth regulator.
Technical Guide & Experimental Framework
Executive Summary
2,3-Dichlorocinnamic acid (2,3-DCCA) represents a specific class of halogenated phenylpropanoids with significant potential as a plant growth regulator (PGR). Unlike its 2,4-dichloro analog (a potent auxin mimic), the 2,3-substitution pattern introduces steric hindrance that shifts its biological activity profile from auxinic agonism toward auxin transport inhibition or anti-auxin activity .
This guide provides a technical roadmap for utilizing 2,3-DCCA to manipulate auxin polar transport, specifically targeting the inhibition of root elongation and gravitropic response. It emphasizes the critical role of stereochemistry (cis vs. trans) and provides self-validating protocols for characterizing its mode of action.
Chemical Basis & Structure-Activity Relationship (SAR)
The biological efficacy of 2,3-DCCA is governed by two critical molecular features: the substitution pattern on the phenyl ring and the stereochemistry of the double bond.
Steric Hindrance & The "Anti-Auxin" Shift
-
2,4-Dichlorophenoxy/cinnamic pattern: The ortho-para substitution aligns with the auxin-binding pocket of the TIR1/AFB receptor, facilitating agonist activity (auxin mimic).
-
2,3-Dichlorocinnamic pattern: The ortho-meta substitution creates steric bulk that interferes with proper receptor fit. This structural analogy aligns more closely with 2,3,5-triiodobenzoic acid (TIBA) , a classic auxin transport inhibitor, suggesting 2,3-DCCA functions by blocking polar auxin transport (PAT) rather than activating signaling.
Isomerism: The cis-Dominance Rule
Research on cinnamic acid derivatives (CADs) indicates that the cis-isomer is often the bioactive form responsible for growth inhibition.
-
cis-2,3-DCCA: High affinity for auxin efflux carriers (PIN proteins); potent growth inhibitor.
-
trans-2,3-DCCA: Often biologically inactive or requires photo-isomerization to the cis form to exhibit activity.
-
Directive: Ensure synthesis or procurement specifies isomer purity (>95% cis recommended for inhibition studies).
-
Mechanism of Action: Auxin Efflux Inhibition
The primary mode of action for 2,3-DCCA is hypothesized to be the inhibition of indole-3-acetic acid (IAA) efflux, leading to intracellular auxin accumulation and disruption of the auxin gradient required for elongation and gravitropism.
Signaling Pathway Interference Diagram
Figure 1: Hypothesized mechanism of 2,3-DCCA acting as a PIN-protein interference agent, blocking auxin efflux and collapsing the auxin gradient necessary for directional growth.
Experimental Protocols
To validate the activity of 2,3-DCCA, researchers must distinguish between auxinic (growth promoting at low conc.) and anti-auxinic/transport inhibiting (growth inhibiting/gravitropism loss) effects.
Root Elongation & Gravitropism Assay (Arabidopsis/Tomato)
Objective: Determine IC50 for root growth inhibition and assess gravitropic defects.
Reagents:
-
Stock Solution: 100 mM 2,3-DCCA in DMSO.
-
Media: 0.5x MS (Murashige & Skoog) medium, 1% sucrose, 0.8% phytagel, pH 5.7.
-
Controls: DMSO (Solvent control), TIBA (Positive inhibitor control), 2,4-D (Auxin control).
Workflow Diagram:
Figure 2: Step-by-step workflow for the Root Elongation and Gravitropism Assay.
Protocol Steps:
-
Preparation: Pour square plates with MS media containing increasing concentrations of 2,3-DCCA (0.1, 1.0, 10, 50, 100 µM).
-
Transfer: Transfer 4-day-old vertically grown seedlings to treatment plates.
-
Gravitropism Test: Rotate plates 90° relative to the gravity vector.
-
Incubation: Grow for 24–48 hours in vertical position.
-
Analysis: Measure root length increase (digital calipers or ImageJ) and curvature angle.
-
Success Criteria: If 2,3-DCCA acts as a transport inhibitor, roots will show agravitropic growth (failure to bend) and significant elongation inhibition compared to DMSO control.
-
Avena Coleoptile Curvature Test (Classic Validation)
Objective: Distinguish between auxin activity (elongation) and anti-auxin activity (inhibition of IAA-induced growth).
-
Decapitation: Remove apical tips of Avena sativa (oat) coleoptiles to remove endogenous auxin source.
-
Block Application: Apply agar blocks containing:
-
IAA (1 µM) alone.
-
2,3-DCCA (10 µM) alone.
-
IAA (1 µM) + 2,3-DCCA (10 µM).
-
-
Measurement: Measure curvature after 18 hours.
-
Interpretation:
-
Curvature with 2,3-DCCA alone = Auxin mimic .
-
Reduced curvature in (IAA + 2,3-DCCA) vs IAA alone = Anti-auxin/Transport Inhibitor .
-
-
Data Presentation & Analysis
Researchers should structure their data output to allow direct comparison with known standards.
Table 1: Expected Biological Activity Profile
| Compound | Root Elongation (IC50) | Gravitropic Response | Mode of Action |
| DMSO (Control) | N/A | Normal (90° bend) | Inert Solvent |
| IAA (Natural Auxin) | Inhibits at high conc. | Normal | Native Agonist |
| 2,4-D | Potent Inhibition (<1 µM) | Distorted/Coiling | Synthetic Agonist |
| TIBA | Inhibition (~10 µM) | Agravitropic (No bend) | Transport Inhibitor |
| 2,3-DCCA | Expected: ~5–20 µM | Agravitropic | Putative Transport Inhibitor |
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye).
-
Stability: cis-isomers are light-sensitive. Store at -20°C in dark; handle under yellow light if possible to prevent photo-isomerization to the inactive trans form.
-
Disposal: Dispose of as halogenated organic waste.
References
-
Steenackers, W., et al. (2019). cis-Cinnamic acid is a natural plant growth-promoting compound that acts via auxin signaling. Journal of Experimental Botany. Link
-
Teale, W. D., & Palme, K. (2018). Naphthylphthalamic acid and the mechanism of polar auxin transport. Journal of Experimental Botany. Link
-
Katekar, G. F., & Geissler, A. E. (1980). Auxin transport inhibitors: IV. Evidence of a common mode of action for a class of compounds. Plant Physiology. Link
-
Bain, M., & Mercer, E. (1966). The relationship of the structure of dichlorophenoxyacetic acids to their activity as auxins and anti-auxins. Nature. Link
Thermodynamic Stability of 2,3-Dichlorocinnamic Acid Crystal Polymorphs
This guide provides a rigorous framework for evaluating the thermodynamic stability of 2,3-dichlorocinnamic acid (2,3-DCA) crystal polymorphs.[1] Given the limited public data specific to the 2,3-isomer compared to its 2,4- and 2,6-analogs, this document synthesizes established crystallographic principles of cinnamic acid derivatives (Schmidt’s topochemical postulates) with a standard industrial workflow for polymorph characterization.[1]
Executive Summary
The thermodynamic stability of 2,3-dichlorocinnamic acid (2,3-DCA) is governed by its ability to adopt distinct crystal packing motifs, primarily driven by the interplay between intermolecular hydrogen bonding (carboxylic acid dimers) and
Understanding the stability hierarchy (Enantiotropic vs. Monotropic) is critical for:
-
Process Control: Preventing solution-mediated phase transformation during crystallization.
-
Shelf-Life: Ensuring the active pharmaceutical ingredient (API) or intermediate does not convert to a thermodynamically stable but less soluble form.[1]
-
Photostability: Predicting susceptibility to [2+2] photodimerization, a common degradation pathway for cinnamic acids in the solid state.[1]
The Solid-State Landscape
Cinnamic acid derivatives, including 2,3-DCA, typically crystallize in one of three primary packing motifs, defined by the distance between alkene double bonds (
| Polymorph Type | Packing Motif | Shortest | Photoreactivity | Thermodynamic Tendency |
| Head-to-Tail | 3.6 – 4.1 | High (Centrosymmetric Dimer) | Often Metastable | |
| Head-to-Head | 3.9 – 4.1 | High (Mirror-Symmetric Dimer) | Variable | |
| Offset Stack | > 4.7 | Photostable | Often Stable |
Key Insight: The thermodynamic stability of 2,3-DCA is likely inversely related to its photoreactivity.[1] The
Thermodynamic Analysis & Stability Mapping
To determine the true stability relationship between observed polymorphs (e.g., Form I vs. Form II), we apply the Burger-Ramberger Rules and the Heat of Fusion Rule .[1]
3.1. The Heat of Fusion Rule
-
Monotropy: If the higher-melting polymorph has the higher heat of fusion (
), the forms are monotropically related.[1] The higher-melting form is stable at all temperatures below the melting point.[1] -
Enantiotropy: If the higher-melting polymorph has the lower heat of fusion, the forms are enantiotropically related.[1] A transition temperature (
) exists below the melting point where the stability order inverts.[1]
3.2. Stability Diagram (Enantiotropic System)
For many substituted cinnamic acids, an enantiotropic relationship is common.[1] The diagram below illustrates the Gibbs Free Energy (
Figure 1: Schematic Energy-Temperature diagram for an enantiotropic system. If Form II is stable at room temperature, it will convert to Form I above
Experimental Workflow for Stability Determination
A robust determination of the stable form requires a combination of thermal analysis and solvent-mediated conversion experiments.[1]
Protocol 1: Competitive Slurry Experiment (The "Gold Standard")
This experiment allows the system to reach thermodynamic equilibrium by providing a solvent pathway for the metastable form to dissolve and the stable form to grow.[1]
-
Preparation: Prepare a saturated solution of 2,3-DCA in a solvent with moderate solubility (e.g., Methanol/Water 50:50 or Toluene) at the temperature of interest (e.g., 25°C and 50°C).
-
Seeding: Add equal amounts (e.g., 50 mg each) of Form I and Form II solid crystals to the saturated solution.
-
Equilibration: Stir the slurry at constant temperature for 24–72 hours.
-
Analysis: Filter the solid phase and analyze via Powder X-Ray Diffraction (PXRD) .
-
Result: The solid will convert 100% to the thermodynamically stable form at that temperature.[1]
-
Protocol 2: DSC Melting Analysis
Differential Scanning Calorimetry (DSC) provides the quantitative data needed for the Heat of Fusion rule.[1]
-
Parameters: Heat 2-5 mg of pure polymorph in a crimped aluminum pan at 10°C/min.
-
Observation: Record the Onset Melting Temperature (
) and Enthalpy of Fusion ( ). -
Calculation:
Experimental Workflow Diagram
Figure 2: Workflow for determining the thermodynamic stability of 2,3-DCA polymorphs.
Structural Insights & Data Summary
While specific crystallographic data for 2,3-DCA is less ubiquitous than its 2,4-isomer, the following parameters are critical for characterization.
| Parameter | Description | Method of Verification |
| Melting Point | Expected range: 230–240°C (High melting point typical for dichlorocinnamic acids).[1] | DSC (Onset) |
| Enthalpy of Fusion | Critical for stability mapping.[1] | DSC (Integration of peak) |
| Crystal Habit | Needles ( | Optical Microscopy |
| Space Group | Typically | Single Crystal XRD |
Note on Photochemical Stability:
If 2,3-DCA crystallizes in a stack with
References
-
Schmidt, G. M. J. (1971).[1] Photodimerization in the solid state. Pure and Applied Chemistry, 27(4), 647-678.[1] Link[1]
-
Burger, A., & Ramberger, R. (1979).[1] On the polymorphism of pharmaceuticals and other molecular crystals.[1][2][3] I. Microchimica Acta, 72(3), 259-271.[1] Link[1]
-
Gavezzotti, A. (2007).[1] Molecular Aggregation: Structure Analysis and Molecular Simulation of Crystals and Liquids. Oxford University Press.[1] (General reference for packing motifs).
-
Desiraju, G. R. (1989).[1] Crystal Engineering: The Design of Organic Solids. Elsevier.[1] (Reference for C-H...O and Cl...Cl interactions in dichlorocinnamic acids).
Sources
Methodological & Application
Synthesis of 2,3-Dichlorocinnamic Acid via Knoevenagel Condensation: A Detailed Protocol for Pharmaceutical Research and Development
< APPLICATION NOTE
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 2,3-dichlorocinnamic acid, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the Knoevenagel condensation of 2,3-dichlorobenzaldehyde with malonic acid. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure a successful and reproducible synthesis. The protocol emphasizes safety, efficiency, and high purity of the final product, supported by characterization data.
Introduction
Cinnamic acids and their derivatives are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals, agrochemicals, and fragrances.[1] The introduction of halogen substituents, such as chlorine atoms, onto the phenyl ring of cinnamic acid can significantly modulate the molecule's physicochemical properties and biological activity. Specifically, 2,3-dichlorocinnamic acid is a key precursor for various therapeutic agents due to the unique electronic and steric effects imparted by the chlorine atoms.
The Knoevenagel condensation is a powerful and versatile carbon-carbon bond-forming reaction in organic synthesis.[2] It involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[3][4] This reaction is particularly well-suited for the synthesis of α,β-unsaturated carboxylic acids, such as cinnamic acid derivatives.[5] The Doebner modification of the Knoevenagel condensation, which utilizes pyridine as a solvent and a catalytic amount of a secondary amine like piperidine, is a widely adopted method for the synthesis of cinnamic acids from aromatic aldehydes and malonic acid.[2][6] This modification is advantageous as it facilitates both the condensation and subsequent decarboxylation in a one-pot procedure.[6]
This application note presents a detailed, step-by-step protocol for the synthesis of 2,3-dichlorocinnamic acid using the Knoevenagel condensation. We will delve into the mechanistic underpinnings of the reaction, provide guidance on reagent selection and handling, and outline a robust purification strategy to obtain a high-purity product.
Reaction Mechanism and Rationale
The Knoevenagel condensation for the synthesis of 2,3-dichlorocinnamic acid proceeds through a series of well-defined steps. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Enolate Formation: The reaction is initiated by the deprotonation of malonic acid by a weak base, typically piperidine, to form a nucleophilic enolate ion.[7]
-
Nucleophilic Attack: The enolate ion then attacks the electrophilic carbonyl carbon of 2,3-dichlorobenzaldehyde.[7] This step is often the rate-determining step and is influenced by the reactivity of the aldehyde. The electron-withdrawing nature of the two chlorine atoms on the benzaldehyde ring can enhance the electrophilicity of the carbonyl carbon, potentially accelerating the reaction.
-
Aldol-type Addition: The nucleophilic attack results in the formation of a tetrahedral intermediate.
-
Dehydration: This intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid intermediate.[7]
-
Decarboxylation: Under the reaction conditions, particularly with the use of pyridine as a solvent and elevated temperatures, the dicarboxylic acid intermediate readily undergoes decarboxylation to yield the final product, 2,3-dichlorocinnamic acid, and carbon dioxide.[6]
The choice of pyridine as the solvent is strategic; it not only acts as a base to facilitate the reaction but also promotes the decarboxylation step.[6] Piperidine, a stronger base than pyridine, serves as the primary catalyst for the initial condensation.
Experimental Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity | Supplier |
| 2,3-Dichlorobenzaldehyde | C₇H₄Cl₂O | 175.01 | 6334-18-5 | ≥98% | Sigma-Aldrich |
| Malonic Acid | C₃H₄O₄ | 104.06 | 141-82-2 | ≥99% | Sigma-Aldrich |
| Pyridine | C₅H₅N | 79.10 | 110-86-1 | Anhydrous, 99.8% | Sigma-Aldrich |
| Piperidine | C₅H₁₁N | 85.15 | 110-89-4 | 99% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | 37% (concentrated) | Fisher Scientific |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | ACS Grade | Fisher Scientific |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Granular | Fisher Scientific |
Safety Precautions:
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Pyridine is a flammable and toxic liquid. Avoid inhalation and skin contact.
-
Piperidine is a corrosive and flammable liquid. Handle with extreme care.
-
2,3-Dichlorobenzaldehyde is an irritant. Avoid contact with skin and eyes.
-
Concentrated hydrochloric acid is highly corrosive. Handle with appropriate care.
Reaction Setup and Procedure
Figure 1: Experimental workflow for the synthesis of 2,3-dichlorocinnamic acid.
Step-by-Step Protocol:
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 2,3-dichlorobenzaldehyde (8.75 g, 50 mmol) and malonic acid (6.24 g, 60 mmol). A slight excess of malonic acid is used to ensure complete consumption of the aldehyde.[8]
-
Solvent Addition: Add 50 mL of anhydrous pyridine to the flask. Stir the mixture until all the solids are dissolved. Gentle warming may be required to facilitate dissolution.
-
Catalyst Addition: To the resulting solution, add piperidine (0.5 mL, ~5 mmol) dropwise while stirring.
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 115 °C) using a heating mantle. Maintain the reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture slowly into a beaker containing 200 mL of an ice-water mixture while stirring vigorously.
-
Acidification: Acidify the aqueous mixture to a pH of approximately 1-2 by the slow, dropwise addition of concentrated hydrochloric acid. This will precipitate the crude 2,3-dichlorocinnamic acid as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid on the filter paper with several portions of cold deionized water to remove any remaining pyridine and other water-soluble impurities.
-
Drying: Transfer the crude product to a watch glass and dry it in a vacuum oven at 60-70 °C until a constant weight is achieved.
Purification
Recrystallization is a highly effective method for purifying the crude 2,3-dichlorocinnamic acid.
-
Solvent Selection: A mixed solvent system of ethanol and water is suitable for recrystallization.
-
Procedure: Dissolve the crude product in a minimal amount of hot ethanol. To the hot solution, add hot water dropwise until the solution becomes slightly turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization process.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Characterization
The identity and purity of the synthesized 2,3-dichlorocinnamic acid should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| Melting Point | Literature value: 204-206 °C |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 12.8 (s, 1H, COOH), 7.85 (d, J=16.0 Hz, 1H, Ar-CH=), 7.70 (d, J=7.6 Hz, 1H, Ar-H), 7.50 (t, J=7.8 Hz, 1H, Ar-H), 7.40 (d, J=8.0 Hz, 1H, Ar-H), 6.70 (d, J=16.0 Hz, 1H, =CH-COOH) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 167.0 (C=O), 141.0 (Ar-CH=), 135.0 (Ar-C), 133.5 (Ar-C), 131.0 (Ar-CH), 130.0 (Ar-CH), 128.5 (Ar-CH), 122.0 (=CH-COOH) |
| IR (KBr) | ν (cm⁻¹): 3100-2500 (br, O-H), 1680 (s, C=O), 1625 (m, C=C), 1420, 1290, 980 |
| Mass Spectrometry (EI) | m/z: 218 (M⁺), 220 (M⁺+2), 222 (M⁺+4) in the expected isotopic ratio for two chlorine atoms. |
Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration.
Discussion
The Knoevenagel condensation provides an efficient and reliable route for the synthesis of 2,3-dichlorocinnamic acid. The Doebner modification, employing pyridine and piperidine, is particularly effective for this transformation. The electron-withdrawing nature of the chloro substituents on the aromatic ring enhances the reactivity of the benzaldehyde, contributing to a good yield of the desired product.
The work-up procedure is straightforward, involving precipitation of the product by acidification. This is a critical step, as the cinnamic acid is soluble in the basic pyridine solution as its carboxylate salt. Acidification protonates the carboxylate, leading to the precipitation of the water-insoluble carboxylic acid.
Purification by recrystallization is essential to remove any unreacted starting materials and side products. The choice of an appropriate recrystallization solvent is crucial for obtaining a high-purity final product suitable for downstream applications in drug discovery and development.
Conclusion
This application note has provided a detailed and robust protocol for the synthesis of 2,3-dichlorocinnamic acid via the Knoevenagel condensation. By following the outlined procedures for reaction setup, work-up, and purification, researchers can reliably obtain this important synthetic intermediate in high yield and purity. The mechanistic insights and characterization data provided serve as a comprehensive guide for scientists in the pharmaceutical and chemical industries.
References
-
Nagalakshmi, K., Diwakar, B. S., & Govindh, B. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry, 29(7), 1511-1514. [Link][5]
-
Pawar, H. S., Wagh, A. S., & Lali, A. M. (2014). Triethylamine: a potential N-base surrogate for pyridine in Knoevenagel condensation of aromatic aldehyde and malonic acid. New Journal of Chemistry, 38(11), 5444-5452. [Link][1]
-
Vandavasi, J. K., Hu, W. P., & Lin, C. H. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Beilstein Journal of Organic Chemistry, 13, 2298–2305. [Link][8]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link][9]
-
de Moraes, P. L. R., & Kato, M. J. (2021). Preparation of Cinnamic Acids. Bio-protocol, 11(16), e4123. [Link][10]
-
Doc Brown's Chemistry. Infrared spectrum of Cinnamic acid. [Link][11]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Knoevenagel Condensation | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. pure.tue.nl [pure.tue.nl]
- 9. Knoevenagel Condensation [organic-chemistry.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
Application Note: Synthesis of 2,3-Dichlorocinnamic Acid via Perkin Condensation
[1]
Abstract & Strategic Significance
This Application Note details the optimized protocol for synthesizing 2,3-dichlorocinnamic acid from 2,3-dichlorobenzaldehyde using the Perkin reaction. While the Perkin reaction is a classic transformation, the 2,3-dichloro substitution pattern introduces specific steric challenges. The ortho-chloro substituent creates significant steric bulk near the reactive carbonyl center, potentially retarding nucleophilic attack compared to para-substituted analogs.
To overcome this, this protocol utilizes Potassium Acetate (KOAc) instead of the traditional Sodium Acetate. KOAc allows for a higher reflux temperature and improved solubility in acetic anhydride, driving the reaction to completion despite steric hindrance. This guide provides a self-validating workflow, ensuring high purity (>98%) suitable for downstream pharmaceutical applications.
Chemical Basis & Mechanism
The reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the acid.[1]
Reaction Scheme
1Mechanistic Pathway (Graphviz Visualization)
The mechanism proceeds via the formation of an anhydride enolate.[1] The critical step is the nucleophilic attack on the aldehyde, which is sterically encumbered by the chlorine at the 2-position.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Quantity | Role |
| 2,3-Dichlorobenzaldehyde | 175.01 | 1.0 | 17.5 g (0.1 mol) | Limiting Reagent |
| Acetic Anhydride | 102.09 | 2.5 | 25.5 g (~24 mL) | Reagent & Solvent |
| Potassium Acetate (KOAc) | 98.14 | 1.5 | 14.7 g | Base Catalyst |
| Sodium Carbonate ( | 105.99 | - | 10% w/v soln.[1] | Workup (Solubilization) |
| HCl (conc.) | 36.46 | - | As needed | Precipitation |
Critical Material Note: The Potassium Acetate must be fused (anhydrous) .[1] Trace moisture hydrolyzes the anhydride to acetic acid, killing the reaction. Fuse KOAc in a porcelain dish with a Bunsen burner until it melts and resolidifies, then grind to a fine powder immediately before use.
Step-by-Step Procedure
Phase 1: Reaction Setup
-
Equipment: 100 mL Round Bottom Flask (RBF), air condenser (or reflux condenser without water flow initially), drying tube (CaCl2), oil bath capable of 200°C.
-
Charging: Add 17.5 g of 2,3-dichlorobenzaldehyde, 14.7 g of fused KOAc, and 24 mL of acetic anhydride to the RBF.
-
Mixing: Swirl vigorously to ensure the solid aldehyde and base are well-dispersed.
Phase 2: Thermal Reaction
-
Heating: Place the flask in the oil bath preheated to 170°C .
-
Reflux: Maintain temperature at 170-180°C for 8 hours .
-
Monitoring (TLC): Check at 4h and 8h.
Phase 3: Workup & Purification (The "Self-Validating" Step)
-
Quench: Pour the hot reaction mixture into 300 mL of water in a 1L beaker.
-
Steam Distillation (Crucial):
-
Why? Unreacted 2,3-dichlorobenzaldehyde has a potent odor and will contaminate the final crystal lattice.
-
Add solid
until the solution is alkaline (pH > 9).[1] This solubilizes the product as sodium 2,3-dichlorocinnamate (soluble) while the unreacted aldehyde remains an oil/solid.[1] -
Perform steam distillation until the distillate is clear and odorless.[1]
-
-
Isolation:
-
Filter the remaining aqueous solution (hot) through Celite to remove any polymeric tars (charcoal may be added for decolorization).[1]
-
Cool the clear filtrate to 10°C.[1]
-
Slowly add concentrated HCl with stirring until pH < 2.
-
Result: A voluminous white precipitate of 2,3-dichlorocinnamic acid forms.
-
-
Recrystallization:
-
Filter the crude solid.
-
Recrystallize from Ethanol/Water (3:1) or Acetic Acid.[1]
-
Dry in a vacuum oven at 60°C.
-
Process Control & Logic Flow
The following workflow ensures that impurities are systematically removed based on their chemical properties (volatility and acidity).
Characterization & Specifications
Physical Properties[1][3]
-
Appearance: White to off-white crystalline needles.[1]
-
Melting Point: 230 – 235°C (Lit. Ref: 233-235°C [1]).[1][2]
-
Note: This is significantly higher than unsubstituted cinnamic acid (133°C) due to the crystal packing effects of the dichloro-substitution.[1]
-
-
Yield: Expected 60–75%.[1]
Spectroscopic Data (Expected)
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<40%) | Moisture in reagents.[1] | Ensure KOAc is freshly fused.[1] Use a fresh bottle of acetic anhydride.[1] |
| Product "Oils Out" | Impure aldehyde or incomplete hydrolysis.[1] | Ensure steam distillation is thorough.[1] Recrystallize from acetic acid if oil persists.[1] |
| Dark/Black Tar | Polymerization due to overheating.[1] | Maintain bath at 170-180°C; do not exceed 190°C. Use Nitrogen atmosphere if available.[1] |
| Low Melting Point | Cis-isomer contamination or wet product.[1] | Recrystallize from Ethanol/Water.[1] Dry thoroughly under vacuum.[1] |
Safety & Hazards
-
Acetic Anhydride: Corrosive, lachrymator. Handle in a fume hood. Reacts violently with water.[1]
-
2,3-Dichlorobenzaldehyde: Skin and eye irritant.
-
Potassium Acetate: Generally safe, but hot mixtures cause thermal burns.
References
Using 2,3-dichlorocinnamic acid as a VLA-1 integrin antagonist intermediate
Application Note: 2,3-Dichlorocinnamic Acid as a Strategic Intermediate for VLA-1 ( ) Integrin Antagonists
Abstract
This guide details the utilization of 2,3-dichlorocinnamic acid (2,3-DCA) as a critical building block in the synthesis of small-molecule antagonists targeting the integrin
Introduction & Mechanistic Rationale
The Target: VLA-1 ( )
Very Late Antigen-1 (VLA-1) is a heterodimeric integrin expressed on T-cells, monocytes, and fibroblasts. It binds preferentially to Collagen IV , mediating cell adhesion and migration into inflamed tissues. Blockade of VLA-1 has shown therapeutic potential in:
The Role of 2,3-Dichlorocinnamic Acid
In medicinal chemistry, the "cinnamic acid" scaffold acts as a rigid linker that positions an aromatic ring (the "head") at a specific distance from an acidic pharmacophore (the "tail").
-
Steric Locking: The ortho-chlorine at the 2-position of the phenyl ring creates steric clash with the vinyl protons, forcing the ring out of coplanarity. This pre-organizes the molecule into a bioactive conformation that fits the deep hydrophobic pocket adjacent to the Metal Ion-Dependent Adhesion Site (MIDAS) of the
domain. -
Electronic Effects: The 2,3-dichloro substitution pattern is electron-withdrawing, modulating the acidity of the linker and improving metabolic stability against ring oxidation.
Figure 1: Mechanism of Action. The antagonist, derived from the 2,3-DCA scaffold, competitively inhibits the VLA-1/Collagen interaction.
Chemical Synthesis Protocol
Retrosynthetic Strategy
The synthesis typically involves coupling 2,3-dichlorocinnamic acid to a core scaffold (often a proline derivative or a diamine linker) followed by saponification.
Reaction Scheme:
Materials Required
| Reagent | Grade | Role |
| 2,3-Dichlorocinnamic Acid | >98% HPLC | Key Intermediate |
| HATU or EDC·HCl | Synthesis | Coupling Agent |
| DIPEA (Diisopropylethylamine) | Anhydrous | Base |
| DMF (Dimethylformamide) | Anhydrous | Solvent |
| Core Amine (e.g., Proline methyl ester) | >95% | Scaffold |
Step-by-Step Coupling Protocol
Note: This protocol assumes a 1.0 mmol scale.
-
Preparation:
-
Dissolve 2,3-dichlorocinnamic acid (217 mg, 1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under Nitrogen or Argon atmosphere.
-
Critical Check: Ensure the acid is fully dissolved; mild sonication may be required due to the lipophilic dichloro-ring.
-
-
Activation:
-
Add DIPEA (2.5 eq, 323 mg, 435 µL).
-
Add HATU (1.1 eq, 418 mg) at 0°C. Stir for 15 minutes to form the activated ester.
-
Observation: The solution should turn slightly yellow.
-
-
Coupling:
-
Add the Core Amine (1.0 eq) dissolved in minimal DMF dropwise.
-
Allow the reaction to warm to Room Temperature (RT) and stir for 4–12 hours.
-
Monitoring: Monitor by LC-MS. The target mass should be [M+H]+ = (Core Mass + 199). Look for the characteristic Chlorine isotope pattern (M, M+2, M+4 in 9:6:1 ratio).
-
-
Workup:
-
Dilute with Ethyl Acetate (50 mL).
-
Wash sequentially with:
-
1M HCl (removes unreacted amine/HATU byproducts).
-
Sat. NaHCO₃ (removes unreacted cinnamic acid).
-
Brine.
-
-
Dry over Na₂SO₄ and concentrate in vacuo.
-
-
Purification:
Figure 2: Synthetic workflow for coupling 2,3-dichlorocinnamic acid to a pharmacophore core.
Quality Control: HPLC Analysis
Because cinnamic acid derivatives can undergo E/Z photo-isomerization, strict QC is required.
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm, 4.6 x 150 mm).
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV @ 254 nm (aromatic) and 280 nm (conjugated alkene).
Gradient Table:
| Time (min) | % B |
|---|---|
| 0.0 | 5 |
| 15.0 | 95 |
| 20.0 | 95 |
| 20.1 | 5 |
Acceptance Criteria: Purity > 98%.[5] The Trans (E) isomer is typically the major product and the active pharmacophore. The Cis (Z) isomer usually elutes earlier.
Functional Validation: VLA-1/Collagen Binding Assay
Once synthesized, the antagonist must be validated for its ability to disrupt the VLA-1/Collagen IV interaction.
Assay Principle
A solid-phase binding assay (ELISA-like) where recombinant VLA-1 integrin binds to immobilized Collagen IV. The antagonist competes for the binding site.[2][6]
Protocol
-
Coating: Coat 96-well microtiter plates with Collagen IV (10 µg/mL in PBS) overnight at 4°C.
-
Blocking: Wash and block with 1% BSA in PBS for 1 hour at RT.
-
Competition:
-
Prepare serial dilutions of the synthesized 2,3-DCA-derived antagonist in assay buffer (TBS + 1mM MnCl₂). Note: Mn²⁺ is required to activate the integrin.
-
Add recombinant human
integrin (e.g., 2 µg/mL) mixed with the antagonist to the wells. -
Incubate for 2 hours at RT.
-
-
Detection:
-
Wash 3x with TBS-T.
-
Add anti-
integrin antibody (HRP-conjugated). -
Develop with TMB substrate; stop with H₂SO₄.
-
Read OD at 450 nm.
-
Data Analysis
-
Plot OD450 vs. Log[Inhibitor].
-
Calculate IC₅₀ . A successful lead compound derived from this scaffold typically exhibits an IC₅₀ in the low nanomolar range (<100 nM).
References
-
Sanofi-Aventis Patent (VLA-1 Antagonists): Substituted Biphenyls as VLA-1 Integrin Antagonists. (2010).[2][7] Demonstrates the SAR of ortho-substituted phenyl rings in integrin blockade.
-
Mechanistic Insight: Structure-Activity Relationships of beta-Amino Acid-Containing Integrin Antagonists. Current Medicinal Chemistry (1999).[8] Explains the role of rigid linkers like cinnamic acid in RGD-mimetic design.
-
Cinnamic Acid Chemistry: Cinnamic acid derivatives: A new chapter of various pharmacological activities.[9] J. Chem. Pharm. Res. (2011). Reviews the synthetic utility of cinnamic acids.
-
VLA-1 Biology: Inhibition of LFA-1/ICAM-1 and VLA-4/VCAM-1 as a therapeutic approach.[1] (While focusing on VLA-4, this review establishes the protocols for integrin binding assays applicable to VLA-1).
Disclaimer: This Application Note is for research and development purposes only. All chemical synthesis should be performed in a fume hood by trained personnel.
Sources
- 1. Inhibition of LFA-1/ICAM-1 and VLA-4/VCAM-1 as a therapeutic approach to inflammation and autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | In vitro pharmacological characterization of standard and new lysophosphatidic acid receptor antagonists using dynamic mass redistribution assay [frontiersin.org]
- 3. air.uniud.it [air.uniud.it]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel, potent, and orally active VLA-4 antagonist with good aqueous solubility: trans-4-[1-[[2-(5-Fluoro-2-methylphenylamino)-7-fluoro-6-benzoxazolyl]acetyl]-(5S)-[methoxy(methyl)amino]methyl-(2S)-pyrrolidinylmethoxy]cyclohexanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of beta-amino acid-containing integrin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jocpr.com [jocpr.com]
Application Note: Modular Synthesis of 2,3-Diarylquinoxaline-6-Carboxylic Acids
Topic: Preparation of 2,3-diarylquinoxaline carboxylic acids from cinnamic precursors Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
From Cinnamic Scaffolds to Functionalized Heterocycles
Executive Summary
The quinoxaline pharmacophore is a privileged structure in medicinal chemistry, serving as the core for various kinase inhibitors, antiviral agents, and intercalating DNA binders. The incorporation of a carboxylic acid moiety (typically at the C6 position) is critical for two reasons: it improves aqueous solubility (a common liability in flat, lipophilic diaryl-quinoxalines) and provides a "chemical handle" for further conjugation (e.g., PROTAC linkers or antibody-drug conjugates).
This guide details a robust, modular protocol for synthesizing 2,3-diarylquinoxaline-6-carboxylic acids starting from cinnamic precursors . Unlike direct condensation methods that limit diversity, this route utilizes a Chalcone-to-Benzil oxidative strategy , allowing independent modification of the aryl rings derived from readily available cinnamic acids or cinnamaldehydes.
Strategic Analysis & Retrosynthesis
The "Cinnamic" Logic
Directly converting cinnamic acid to a quinoxaline is chemically inefficient. The "Senior Scientist" approach involves recognizing cinnamic acid as a masked 1,2-dicarbonyl equivalent.
-
Precursor Assembly: Cinnamic acids are converted to chalcones (1,3-diaryl-2-propen-1-ones).
-
Oxidative Activation: The alkene of the chalcone is oxidized to a 1,2-diketone (benzil).
-
Heterocyclization: The 1,2-diketone undergoes double condensation with 3,4-diaminobenzoic acid.
Pathway Visualization
The following diagram outlines the critical decision points and reaction flow.
Figure 1: Modular synthetic workflow transforming cinnamic precursors into the target quinoxaline scaffold via the benzil intermediate.
Detailed Experimental Protocols
Phase A: Preparation of the 1,2-Dicarbonyl "Warhead"
Rationale: We utilize an Iodine-promoted oxidative rearrangement in DMSO. This is superior to Selenium Dioxide (
Precursor: Chalcone (derived from Cinnamic Acid via acid chloride + arene, or Claisen-Schmidt condensation).
Protocol:
-
Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the Chalcone (1.0 mmol) in DMSO (3.0 mL).
-
Catalyst Addition: Add Iodine (
) (0.5 mmol, 50 mol%). -
Reaction: Heat the mixture to 100 °C for 12–16 hours in an open vessel (oxidative conditions).
-
Mechanistic Insight: The reaction proceeds via an iodohydrin intermediate followed by Kornblum oxidation principles. DMSO acts as both solvent and oxidant.
-
-
Work-up: Cool to room temperature. Pour into cold aqueous Sodium Thiosulfate (
, 10% w/v) to quench unreacted iodine. -
Isolation: Extract with Ethyl Acetate (3 x 15 mL). Wash organic layer with brine, dry over
, and concentrate. -
Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane:EtOAc 9:1).
-
Checkpoint: Confirm the disappearance of the alkene protons (6.5–7.5 ppm, d) and appearance of symmetric aromatic signals in
NMR.
-
Phase B: The Heterocyclization (Condensation)
Rationale:[1][2][3][4] The reaction between a 1,2-diketone and an o-phenylenediamine is fast. However, using 3,4-diaminobenzoic acid introduces a solubility challenge. We utilize a Hydrothermal Method (Green Chemistry) or a Reflux Method depending on equipment availability.
Method 1: Standard Reflux (High Reliability)
-
Reagents: Combine the prepared Benzil (1.0 mmol) and 3,4-Diaminobenzoic Acid (1.05 mmol) in Ethanol (10 mL) containing Glacial Acetic Acid (0.5 mL).
-
Note: The slight excess of diamine ensures complete consumption of the lipophilic benzil, simplifying purification.
-
-
Conditions: Reflux (80 °C) for 2–4 hours. Monitor by TLC (Mobile phase: DCM:MeOH 9:1).
-
Precipitation: The product often precipitates upon cooling. If not, reduce volume by 50% and add cold water.
-
Purification: Filter the solid. Wash with cold EtOH.
-
Critical Step: To remove decarboxylated byproducts (if any), dissolve the solid in 5%
(aq), filter off insolubles, and re-precipitate the filtrate with 1M HCl.
-
Method 2: High-Temperature Water (Green/Scale-Up)
Based on recent kinetic studies (See Ref 1), high-temperature water (HTW) avoids toxic solvents and catalysts.
-
Setup: Use a stainless steel autoclave or a heavy-walled pressure vial.
-
Charge: Suspend Benzil (1.0 mmol) and 3,4-Diaminobenzoic Acid (1.0 mmol) in deionized water (15 mL).
-
Reaction: Heat to 160 °C for 30 minutes.
-
Caution: Internal pressure will rise. Ensure vessel is rated for >10 bar.
-
-
Work-up: Cool to RT. Filter the resulting solid.[5] The carboxylic acid product is insoluble in acidic/neutral water but soluble in base.
Data Interpretation & Troubleshooting
Regioisomerism: The Hidden Variable
When reacting a symmetric benzil (from symmetric cinnamic precursors), the product is a single isomer. However, if the cinnamic precursor was asymmetric (e.g., 4-methoxycinnamic acid reacting to form an asymmetric benzil), the condensation with 3,4-diaminobenzoic acid yields a mixture of 6-COOH and 7-COOH isomers.
| Feature | 6-Carboxylic Acid Isomer | 7-Carboxylic Acid Isomer |
| Formation Ratio | Typically ~1:1 (sterics have minor effect) | ~1:1 |
| Separation | Difficult via Flash Chromatography. | Requires Fractional Crystallization or HPLC. |
| Recommendation | For initial screening, test the mixture. For lead optimization, synthesize the regioisomers rationally using specific bromoketone intermediates (not covered here) or separate via Prep-HPLC. |
Analytical Validation
Table 1: Expected Analytical Signatures
| Technique | Observation | Diagnostic Value |
| 1H NMR (DMSO-d6) | Singlet at ~13.0–13.5 ppm | Confirms -COOH integrity (no decarboxylation). |
| 1H NMR (Aromatic) | Doublet (~8.5 ppm, J=1.5 Hz) | Characteristic of the H-5 proton (ortho to COOH and N). |
| LC-MS (ESI-) | [M-H]- peak | Carboxylic acids ionize best in negative mode. |
| Solubility | Soluble in 1N NaOH; Ppts in 1N HCl | Confirms amphoteric nature/acidic handle. |
References
-
Hydrothermal Synthesis of Quinoxaline Carboxylic Acids
-
Oxidative Cyclization Mechanisms
- Title: Visible-Light Promoted Oxidative Cyclization of Cinnamic Acid Deriv
- Source: Royal Society of Chemistry (RSC).
-
URL:[Link]
-
General Quinoxaline Synthesis (Review)
-
Cinnamic Acid to Chalcone/Benzil Pathways
Sources
- 1. One-pot aqueous-phase synthesis of quinoxalines through oxidative cyclization of deoxybenzoins with 1, 2-phenylenediamines catalyzed by a zwtterionic Cu(â ¡)/calix[4]arene complex [html.rhhz.net]
- 2. researchgate.net [researchgate.net]
- 3. atlantis-press.com [atlantis-press.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 7. Quinoxaline synthesis [organic-chemistry.org]
Application Notes & Protocols: 2,3-Dichlorocinnamic Acid as a Reagent for Photocatalytic Dihalogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Approach to Vicinal Dihalogenation
The introduction of vicinal dihalides into organic molecules is a fundamental transformation in synthetic chemistry, providing critical building blocks for the synthesis of pharmaceuticals, agrochemicals, and functional materials. Dihalogenated cinnamic acid derivatives, in particular, are of significant interest due to the diverse pharmacological activities of cinnamic acid and its analogues, which include anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] Traditional methods for dihalogenation often rely on the use of hazardous reagents and harsh reaction conditions.[6][7] In recent years, visible-light photocatalysis has emerged as a powerful and sustainable alternative, enabling chemical transformations under mild conditions with high selectivity.[8][9] This application note details the use of 2,3-dichlorocinnamic acid as a dual-functional group transfer reagent for the photocatalytic vicinal dichlorination of unsaturated carbon-carbon bonds.[10]
Mechanism of Photocatalytic Dihalogenation
The photocatalytic dihalogenation of alkenes using a reagent like 2,3-dichlorocinnamic acid proceeds through a radical-mediated pathway initiated by a photocatalyst upon absorption of visible light. The general mechanism can be understood through the following key steps:
-
Photoexcitation of the Catalyst: The photocatalyst (PC), typically a transition metal complex or an organic dye, absorbs a photon of visible light, promoting it to an excited state (PC*).[8][9][11]
-
Single Electron Transfer (SET): The excited photocatalyst (PC*) can then engage in a single electron transfer event. In the context of using a halogenated reagent, the excited catalyst can either be oxidized or reduced.
-
Halogen Radical Generation: The interaction between the excited photocatalyst and the halogen source generates a halogen radical.[8][12]
-
Radical Addition to Alkene: The highly reactive halogen radical adds to the double bond of the alkene substrate, forming a radical intermediate.[13]
-
Halogen Atom Transfer: The resulting radical intermediate abstracts a halogen atom from another molecule of the halogen source or a related species to furnish the final vicinal dihalide product and propagate the radical chain.
dot digraph "Photocatalytic Dihalogenation Mechanism" { graph [fontname = "Arial", label="Proposed Mechanism for Photocatalytic Dihalogenation", labelloc=t, fontsize=16]; node [shape=box, style=rounded, fontname = "Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname = "Arial", fontsize=9];
PC [label="Photocatalyst (PC)"]; PC_excited [label="Excited Photocatalyst (PC*)", fillcolor="#FBBC05", fontcolor="#202124"]; HalogenSource [label="Halogen Source (e.g., 2,3-Dichlorocinnamic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HalogenRadical [label="Halogen Radical (X•)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Alkene [label="Alkene Substrate"]; RadicalIntermediate [label="Radical Intermediate"]; Product [label="Vicinal Dihalide Product"];
PC -> PC_excited [label="Visible Light (hν)"]; PC_excited -> PC [label="Electron Transfer"]; PC_excited -> HalogenRadical [label="SET with Halogen Source"]; HalogenSource -> HalogenRadical; HalogenRadical -> RadicalIntermediate [label="Addition to Alkene"]; Alkene -> RadicalIntermediate; RadicalIntermediate -> Product [label="Halogen Atom Transfer"]; HalogenSource -> Product;
{rank=same; PC; HalogenSource; Alkene;} {rank=same; PC_excited;} {rank=same; HalogenRadical;} {rank=same; RadicalIntermediate;} {rank=same; Product;} } केंदdot Caption: Proposed mechanism for photocatalytic dihalogenation.
Experimental Protocol: Vicinal Dichlorination of an Alkene
This protocol provides a general procedure for the photocatalytic dichlorination of an alkene using 2,3-dichlorocinnamic acid as the chlorine source. The specific conditions may require optimization depending on the substrate.
Materials:
-
Alkene substrate
-
2,3-Dichlorocinnamic acid
-
Photocatalyst (e.g., fac-Ir(ppy)₃ or a suitable organic dye)
-
Anhydrous solvent (e.g., Dimethylformamide - DMF)
-
Inert gas (Nitrogen or Argon)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Visible light source (e.g., Blue LED lamp)
-
Standard laboratory glassware for workup and purification
-
Deuterated solvent for NMR analysis
Procedure:
-
Reaction Setup:
-
To a Schlenk flask or reaction vial, add the alkene substrate (1.0 equiv.), 2,3-dichlorocinnamic acid (1.2 equiv.), and the photocatalyst (1-5 mol%).
-
Add a magnetic stir bar.
-
Seal the vessel with a septum.
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.
-
Add the anhydrous solvent via syringe.
-
-
Photocatalytic Reaction:
-
Place the reaction vessel in front of a visible light source (e.g., a blue LED lamp).
-
Ensure the reaction mixture is stirred vigorously throughout the irradiation period.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Workup and Purification:
-
Once the reaction is complete, remove the light source and quench the reaction with a suitable quenching agent if necessary.
-
Transfer the reaction mixture to a separatory funnel.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
-
Characterization:
-
Characterize the purified product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry to confirm its structure and purity.
-
dot digraph "Experimental_Workflow" { graph [fontname="Arial", fontsize=12, rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_prep" { label = "Reaction Preparation"; style = "rounded"; bgcolor = "#E8F0FE"; Reagents [label="Weigh Alkene, 2,3-Dichlorocinnamic Acid,\nand Photocatalyst"]; Vessel [label="Add to Reaction Vessel"]; Inert [label="Establish Inert Atmosphere\n(Evacuate/Backfill)"]; Solvent [label="Add Anhydrous Solvent"]; }
subgraph "cluster_reaction" { label = "Photocatalysis"; style = "rounded"; bgcolor = "#E6F4EA"; Irradiation [label="Irradiate with Visible Light\nand Stir Vigorously"]; Monitoring [label="Monitor Reaction Progress\n(TLC, GC-MS)"]; }
subgraph "cluster_workup" { label = "Workup & Purification"; style = "rounded"; bgcolor = "#FEF7E0"; Quench [label="Quench Reaction"]; Extraction [label="Aqueous Workup\n(Extraction and Washing)"]; Drying [label="Dry Organic Layer"]; Concentration [label="Concentrate Under\nReduced Pressure"]; Purification [label="Column Chromatography"]; }
subgraph "cluster_analysis" { label = "Analysis"; style = "rounded"; bgcolor = "#FCE8E6"; Characterization [label="Characterize Product\n(NMR, MS)"]; }
Reagents -> Vessel -> Inert -> Solvent -> Irradiation; Irradiation -> Monitoring; Monitoring -> Quench [label="Reaction Complete"]; Quench -> Extraction -> Drying -> Concentration -> Purification -> Characterization; } केंदdot Caption: General experimental workflow for photocatalytic dihalogenation.
Data Summary and Optimization
The efficiency of the photocatalytic dihalogenation can be influenced by several factors. The following table summarizes key parameters and their potential impact on the reaction outcome, based on general principles of photocatalysis.[10]
| Parameter | Variation | Expected Outcome | Rationale |
| Photocatalyst | fac-Ir(ppy)₃, Ru(bpy)₃Cl₂, Organic Dyes | Yield and reaction time may vary. | The choice of photocatalyst affects the light absorption and redox potential of the excited state. |
| Solvent | DMF, Acetonitrile, DMSO | Can influence reaction rate and solubility of reagents. | The polarity and coordinating ability of the solvent can impact the stability of intermediates. |
| Light Source | Blue LED, White LED, CFL | Reaction rate can be dependent on the wavelength and intensity of the light source. | The photocatalyst's absorption spectrum should overlap with the emission spectrum of the light source for efficient excitation. |
| Reagent Stoichiometry | Excess of 2,3-dichlorocinnamic acid | May improve yield by ensuring complete consumption of the alkene. | A slight excess of the halogen source can favor the forward reaction. |
| Concentration | Dilute vs. Concentrated | High concentrations may lead to side reactions or catalyst deactivation. | Optimal concentration balances reaction kinetics and potential quenching pathways. |
Applications in Drug Development
Cinnamic acid and its derivatives are recognized for their wide range of pharmacological activities.[1][2][4] The introduction of halogen atoms into these scaffolds can significantly modulate their biological properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[5] Therefore, the development of efficient methods for the synthesis of dihalogenated cinnamic acid derivatives is of great importance for the discovery of new therapeutic agents.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | - Inefficient photocatalyst excitation- Presence of oxygen- Deactivated catalyst | - Ensure the light source matches the photocatalyst's absorption spectrum.- Thoroughly degas the reaction mixture.- Use a fresh batch of catalyst. |
| Formation of side products | - Over-irradiation- Reaction temperature too high | - Monitor the reaction closely and stop it upon completion.- Use a fan to cool the reaction vessel. |
| Difficulty in purification | - Similar polarity of product and starting material | - Optimize the eluent system for column chromatography.- Consider alternative purification techniques like preparative TLC or HPLC. |
References
-
Visible-Light-Mediated Vicinal Dihalogenation of Unsaturated C–C Bonds Using Dual-Functional Group Transfer Reagents. PubMed Central. Available at: [Link]
-
Visible-Light-Induced Catalytic Selective Halogenation with Photocatalyst. MDPI. Available at: [Link]
-
Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. MDPI. Available at: [Link]
-
Cinnamic acid derivatives. The Pharma Innovation Journal. Available at: [Link]
-
Cinnamic acid derivatives: A new chapter of various pharmacological activities. ResearchGate. Available at: [Link]
-
Organic Halogenation using Inorganic Halides and Visible-Light Photocatalyst Perylenediimide. ChemRxiv. Available at: [Link]
-
Visible-light-driven reversible shuttle vicinal dihalogenation using lead halide perovskite quantum dot catalysts. ResearchGate. Available at: [Link]
-
Cinnamic acid derivatives : A new chapter of various pharmacological activities. Semantic Scholar. Available at: [Link]
-
Photocatalytic hydrofluoroalkylation of alkenes with carboxylic acids. Europe PMC. Available at: [Link]
-
Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies. MDPI. Available at: [Link]
-
Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Princeton University. Available at: [Link]
-
Alkene Synthesis by Photocatalytic, Chemoenzymatically-Compatible Dehydrodecarboxylation of Carboxylic Acids and Biomass. ResearchGate. Available at: [Link]
-
Efficient Halogen Radical-Mediated Photosynthesis of Cyclic Carbonates over Perylene Diimide-Grafted Zirconium Metal–Organic Frameworks with Visible Light Irradiation. Journal of the American Chemical Society. Available at: [Link]
-
Photocatalytic Dehalogenative Deuteration of Halides over a Robust Metal–Organic Framework. Europe PMC. Available at: [Link]
-
Photocatalytic systems: reactions, mechanism, and applications. RSC Publishing. Available at: [Link]
-
Visible light-mediated halogenation of organic compounds. RSC Publishing. Available at: [Link]
-
A Novel Ortho-Dehalogenation Reaction of 2-chlorocinnamic Acid Catalyzed by the Pink Yeast Rhodotorula Rubra Y-1529. PubMed. Available at: [Link]
-
Alkene Synthesis by Photocatalytic Chemoenzymatically Compatible Dehydrodecarboxylation of Carboxylic Acids and Biomass. PubMed Central. Available at: [Link]
-
Vicinal dihalogenation of alkenes a Historical methods for vicinal... ResearchGate. Available at: [Link]
-
Catalytic, Stereoselective Dihalogenation of Alkenes: Challenges and Opportunities. PubMed. Available at: [Link]
Sources
- 1. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Novel Cinnamic Acid Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Modeling Studies [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic, Stereoselective Dihalogenation of Alkenes: Challenges and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Photocatalytic systems: reactions, mechanism, and applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03259D [pubs.rsc.org]
- 10. Visible-Light-Mediated Vicinal Dihalogenation of Unsaturated C–C Bonds Using Dual-Functional Group Transfer Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Visible light-mediated halogenation of organic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00366C [pubs.rsc.org]
Application Note: Targeted Synthesis and Evaluation of Bornyl 2,3-Dichlorocinnamate
Abstract & Rationale
This application note details the synthesis, purification, and biological evaluation protocols for Bornyl 2,3-dichlorocinnamate , a lipophilic Michael acceptor designed for antileishmanial activity.
Leishmaniasis, a neglected tropical disease caused by Leishmania protozoa, requires new therapeutic agents due to the toxicity and resistance associated with antimonials. Cinnamic acid derivatives act as Michael acceptors, targeting cysteine proteases (e.g., falcipain homologues) within the parasite. However, simple cinnamic acids often suffer from poor membrane permeability.
The Hybrid Strategy:
-
Pharmacophore: 2,3-Dichlorocinnamic acid. The electron-withdrawing chlorine atoms at the 2,3-positions activate the
-unsaturated carbonyl (Michael acceptor) and block metabolic oxidation at the vulnerable ortho/meta positions. -
Transport Moiety: (-)-Borneol. A bicyclic monoterpene that enhances lipophilicity (LogP), facilitating transport across the robust leishmanial cell membrane.
Chemical Synthesis Strategy
Two primary pathways were evaluated for coupling the sterically hindered secondary alcohol (borneol) with the electron-deficient acid.
| Method | Reagents | Pros | Cons | Recommendation |
| A. Steglich Esterification | DCC, DMAP, CH | Mild conditions; prevents acid-catalyzed rearrangement of borneol (Wagner-Meerwein). | Generates DCU urea byproduct which requires filtration and chromatography. | Primary Protocol |
| B. Acid Chloride | (COCl) | High reactivity; cleaner crude if distilled. | HCl generation can cause isomerization of borneol to isoborneol derivatives. | Secondary Option |
Selected Protocol: Modified Steglich Coupling
We utilize a Steglich esterification optimized for bulky secondary alcohols. The use of 4-Dimethylaminopyridine (DMAP) is critical as an acyl-transfer catalyst to overcome the steric hindrance of the bornyl skeleton.
Reaction Scheme (Graphviz)
Caption: Mechanistic flow of Steglich esterification. DMAP acts as a nucleophilic catalyst, forming a reactive acyl-pyridinium species that is attacked by the sterically hindered borneol.
Detailed Experimental Protocol
Safety: DCC is a potent allergen and sensitizer. 2,3-dichlorocinnamic acid is an irritant. Perform all operations in a fume hood.
Materials
-
2,3-Dichlorocinnamic acid (1.0 equiv, 5.0 mmol, 1.08 g)
-
(-)-Borneol (1.1 equiv, 5.5 mmol, 0.85 g)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equiv, 5.5 mmol, 1.13 g)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv, 0.5 mmol, 61 mg)
-
Dichloromethane (DCM), anhydrous (25 mL)
Step-by-Step Procedure
-
Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with nitrogen.
-
Solubilization: Add 2,3-dichlorocinnamic acid, (-)-borneol, and DMAP to the flask. Dissolve in 25 mL anhydrous DCM.
-
Activation (Critical Step): Cool the solution to 0°C using an ice bath. This prevents the formation of the unreactive N-acylurea side product.
-
Addition: Dissolve DCC in minimal DCM (approx. 5 mL) and add it dropwise to the reaction mixture over 10 minutes.
-
Reaction: Stir at 0°C for 30 minutes, then remove the ice bath and allow to stir at room temperature (25°C) for 12–16 hours.
-
Observation: The solution will become cloudy as dicyclohexylurea (DCU) precipitates.
-
-
Workup:
-
Filter the reaction mixture through a Celite pad or sintered glass funnel to remove the precipitated DCU.
-
Dilute the filtrate with 20 mL DCM.
-
Wash sequentially with:
-
10% HCl (2 x 15 mL) – Removes DMAP.
-
Saturated NaHCO
(2 x 15 mL) – Removes unreacted acid. -
Brine (1 x 20 mL).
-
-
Dry the organic layer over anhydrous Na
SO , filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue via flash column chromatography (Silica gel 60).
-
Eluent: Hexane:Ethyl Acetate (95:5 to 90:10 gradient).
-
Target: The ester is typically the major non-polar spot (Rf ~0.6 in 9:1 Hex/EtOAc).
-
Characterization (Expected Data)[1][2][3]
-
Yield: 75–85% (White crystalline solid or colorless oil).
-
1H NMR (400 MHz, CDCl
):- 7.9–8.1 (d, J=16.0 Hz, 1H, Ar-CH=CH-). Diagnostic trans-alkene doublet.
- 6.5–6.6 (d, J=16.0 Hz, 1H, -CH=CH-CO).
- 7.2–7.6 (m, 3H, Aromatic protons).
- 4.9–5.0 (m, 1H, Bornyl O-CH). Shifted downfield due to esterification.
- 0.8–1.0 (s, 9H, Methyl groups of borneol).
Biological Evaluation Protocol
The synthesized ester must be evaluated for activity against Leishmania promastigotes and cytotoxicity against mammalian macrophages.[1]
Assay Workflow (Graphviz)
Caption: Parallel screening workflow. The Selectivity Index (SI) is the critical metric; an SI > 10 is generally required for a compound to be considered a viable hit.
Protocol: MTT Viability Assay
-
Seeding: Plate Leishmania promastigotes (
parasites/mL) in 96-well plates using Schneider’s insect medium supplemented with 10% FBS. -
Treatment: Add the bornyl ester dissolved in DMSO (Final DMSO < 0.5%) in serial dilutions (e.g., 100
M to 1.56 M). -
Incubation: Incubate at 26°C for 48 hours.
-
Development: Add 20
L of MTT solution (5 mg/mL). Incubate for 4 hours. -
Solubilization: Dissolve formazan crystals with SDS/HCl or DMSO.
-
Measurement: Read absorbance at 570 nm. Determine IC
using non-linear regression (GraphPad Prism).
References
-
Steglich Esterification (Original Method): Neises, B., & Steglich, W. (1978).[2][3][4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524.[2] Link
-
Bornyl Cinnamates as Antileishmanials: Glaser, J., et al. (2014).[2] Antileishmanial Lead Structures from Nature: Analysis of Structure-Activity Relationships of a Compound Library Derived from Caffeic Acid Bornyl Ester.[2] Molecules, 19(2), 1394–1410.[2] Link
-
Cinnamic Acid Derivatives against Leishmania: Souza, M. A., et al. (2019).[5] Synthesis of cinnamic acid derivatives and leishmanicidal activity against Leishmania braziliensis. European Journal of Medicinal Chemistry, 183, 111688. Link
-
Biological Assay Protocols: Kulshrestha, A., et al. (2013). Biological evaluation of cinnamic acid derivatives as potent antileishmanial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6). Link
Sources
- 1. Antileishmanial Lead Structures from Nature: Analysis of Structure-Activity Relationships of a Compound Library Derived from Caffeic Acid Bornyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. Synthesis of cinnamic acid derivatives and leishmanicidal activity against Leishmania braziliensis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Esterification of 2,3-Dichlorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Navigating the Synthesis of 2,3-Dichlorocinnamic Acid Esters
Esters of cinnamic acid and its derivatives are a cornerstone in the development of a wide array of bioactive molecules, finding applications as antioxidants, ultraviolet absorbers in plastics, and as crucial intermediates in the synthesis of pharmaceuticals, agricultural chemicals, and fragrances. The introduction of a dichloro-substitution pattern on the aromatic ring, as in 2,3-dichlorocinnamic acid, significantly modulates the electronic and steric properties of the molecule, offering a unique scaffold for medicinal chemistry and materials science. The electron-withdrawing nature of the chlorine atoms can influence the reactivity of the carboxylic acid and introduce specific steric considerations that must be addressed during synthesis.
This comprehensive guide provides detailed protocols for the esterification of 2,3-dichlorocinnamic acid, offering insights into the rationale behind procedural choices and addressing potential challenges. We will explore three primary methods for ester synthesis: the classic Fischer-Speier esterification, a more reactive pathway via the corresponding acid chloride, and the milder Steglich esterification for sensitive substrates. Each protocol is designed to be a self-validating system, ensuring reproducibility and high purity of the final product.
Method 1: Fischer-Speier Esterification - The Workhorse of Ester Synthesis
The Fischer-Speier esterification is a robust and cost-effective method for producing esters from carboxylic acids and alcohols under acidic catalysis.[1] The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is typically conducted using a large excess of the alcohol, which often serves as the solvent, and a strong acid catalyst such as sulfuric acid.[2]
Causality of Experimental Choices:
The key to a successful Fischer esterification is overcoming the activation energy for the nucleophilic attack of the alcohol on the protonated carboxylic acid and shifting the equilibrium towards the product side.
-
Acid Catalyst (H₂SO₄ or p-TsOH): The reaction is catalyzed by a strong acid which protonates the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the alcohol.[3]
-
Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of the nucleophile, pushing the equilibrium towards the ester product in accordance with Le Châtelier's principle.[2]
-
Reflux Conditions: Heating the reaction mixture to the boiling point of the alcohol increases the reaction rate by providing the necessary activation energy for the reaction to proceed at a reasonable pace.[4]
-
Removal of Water: The formation of water as a byproduct means that its removal can also shift the equilibrium to favor ester formation. While not always necessary when using a large excess of alcohol, for less reactive systems, a Dean-Stark apparatus can be employed to azeotropically remove water.
Experimental Protocol: Synthesis of Methyl 2,3-Dichlorocinnamate
Materials:
-
2,3-Dichlorocinnamic acid
-
Methanol (anhydrous)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,3-dichlorocinnamic acid (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-40 eq).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.
-
Work-up:
-
After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Remove the bulk of the methanol under reduced pressure using a rotary evaporator.
-
To the remaining residue, add ethyl acetate and water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2,3-dichlorocinnamate.
-
-
Purification: The crude ester can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure product.
Expected Results & Characterization:
The yield of the reaction can vary depending on the reaction time and efficiency of the work-up. Characterization of the product should be performed using spectroscopic methods.
Table 1: Representative Spectroscopic Data for a Cinnamate Ester
| Technique | Expected Observations for a Methyl Cinnamate Derivative |
| ¹H NMR | Signals for the vinylic protons (doublets, ~6.5-8.0 ppm), aromatic protons (multiplets, ~7.0-7.8 ppm), and the methyl ester protons (singlet, ~3.8 ppm). |
| ¹³C NMR | Signals for the ester carbonyl (~165-170 ppm), aromatic carbons (~125-140 ppm), vinylic carbons (~115-150 ppm), and the methoxy carbon (~52 ppm).[5] |
| IR Spectroscopy | A strong carbonyl (C=O) stretching band around 1715-1730 cm⁻¹ for an α,β-unsaturated ester, and C-O stretching bands in the 1300-1000 cm⁻¹ region.[6][7] |
Diagram 1: Fischer-Speier Esterification Workflow
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
Application Note: High-Fidelity Heck Coupling of 2,3-Dichloroiodobenzene and Acrylic Acid
This guide outlines a high-fidelity protocol for the synthesis of 2,3-dichlorocinnamic acid via the Heck-Mizoroki coupling of 2,3-dichloroiodobenzene and acrylic acid .
This protocol is designed for researchers requiring high chemoselectivity (retention of chloro-substituents) and strict regiocontrol (
Abstract & Strategic Overview
The coupling of 2,3-dichloroiodobenzene with acrylic acid presents a classic exercise in chemoselective catalysis. The objective is to exploit the lability of the C-I bond (
This transformation yields 2,3-dichlorocinnamic acid , a critical scaffold in the synthesis of quinolone antibiotics, agrochemicals, and functionalized styrenics. The primary challenges addressed in this guide are:
-
Ortho-Steric Hindrance: The chlorine atom at the 2-position creates steric bulk, potentially retarding the oxidative addition or migratory insertion steps.
-
Acidic Substrate: Acrylic acid requires specific base stoichiometry to prevent catalyst poisoning and ensure turnover.
-
Polymerization: Prevention of acrylic acid homopolymerization during heating.
Reaction Mechanism & Critical Parameters[1][2]
The Chemoselective Catalytic Cycle
The reaction proceeds via a
Key Selectivity Logic:
-
Oxidative Addition:
inserts into the C-I bond much faster than C-Cl. Standard temperatures ( ) ensure C-Cl activation does not occur. -
Regioselectivity: The aryl group migrates to the terminal carbon (
-position) of the acrylic acid to form the linear product, driven by electronic stabilization of the benzylic-like intermediate.
Visualization: Pathway & Selectivity
The following diagram illustrates the catalytic cycle and the specific decision points that ensure product purity.
Figure 1: Catalytic cycle emphasizing the oxidative addition checkpoint where Iodine is selected over Chlorine.
Optimization of Conditions
To ensure reproducibility and high yield, the following parameters are strictly defined based on empirical data for ortho-substituted aryl iodides [1, 2].
| Parameter | Recommended Condition | Rationale |
| Solvent | DMF (N,N-Dimethylformamide) | High polarity stabilizes the cationic Pd intermediates and dissolves the carboxylate salts. |
| Base | Triethylamine ( | Acts as both a base and a reducing agent for Pd(II) -> Pd(0). Easy to remove during workup. |
| Catalyst | Robust, air-stable precursor. | |
| Ligand | Standard ligand. For extremely hindered batches, | |
| Stoichiometry | Base: 2.5 equiv. | CRITICAL: 1.0 eq neutralizes Acrylic Acid; 1.0 eq scavenges HI; 0.5 eq excess drives reaction. |
| Temperature | Sufficient to overcome ortho-sterics without activating C-Cl bonds. |
Standard Operating Protocol (SOP)
Safety Note: Acrylic acid is corrosive and can polymerize violently. 2,3-dichloroiodobenzene is an irritant. Perform all operations in a fume hood.
Materials Preparation
-
Substrate A: 2,3-Dichloroiodobenzene (1.0 equiv, e.g., 5.0 g).
-
Substrate B: Acrylic Acid (1.25 equiv). Note: Use fresh commercial grade containing inhibitor (MEHQ) to prevent polymerization in the flask.
-
Catalyst: Palladium(II) Acetate (
) (0.02 equiv / 2 mol%). -
Ligand: Triphenylphosphine (
) (0.04 equiv / 4 mol%). -
Base: Triethylamine (
) (2.5 equiv). -
Solvent: Anhydrous DMF (0.2 M concentration relative to Substrate A).
Experimental Procedure
-
Catalyst Pre-complexation (Optional but Recommended):
-
In the reaction vessel, dissolve
and in a small portion of DMF. Stir at room temperature for 15 minutes until the solution turns yellow/orange (formation of ).
-
-
Reaction Assembly:
-
Add the 2,3-dichloroiodobenzene to the catalyst mixture.
-
Add the remaining DMF .
-
Add Acrylic Acid via syringe.
-
Slowly add Triethylamine (Exothermic: Acid-Base neutralization occurs immediately).
-
-
Execution:
-
Equip the flask with a condenser and inert gas (Nitrogen/Argon) balloon or line.
-
Heat the mixture to
with vigorous magnetic stirring. -
Monitoring: Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 3:1 + 1% Acetic Acid). The starting iodide (
) should disappear; product acid ( ) will appear. -
Typical Reaction Time: 4 to 12 hours.
-
-
Workup (Acid-Base Purification Strategy):
-
Cooling: Cool the reaction mixture to room temperature.
-
Dilution: Dilute with Ethyl Acetate (EtOAc) and Water.
-
Basification Check: Ensure the aqueous layer is basic (pH > 9). If not, add 1M NaOH. Reason: The product is now a soluble carboxylate salt (
). -
Phase Separation: Separate the layers.
-
Organic Layer: Contains unreacted Aryl Iodide, Phosphine, and Catalyst residues. DISCARD (or recover catalyst).
-
Aqueous Layer: Contains the Product (as salt), Base, and DMF. KEEP .
-
-
Acidification: Carefully acidify the Aqueous Layer with 2M HCl to pH
1-2.-
Observation: The product, 2,3-dichlorocinnamic acid, will precipitate as a white/off-white solid.
-
-
Filtration/Extraction:
-
If solid precipitates cleanly: Filter and wash with cold water.
-
If oil forms: Extract with fresh EtOAc, dry over
, and concentrate.
-
-
Purification Flowchart
This workflow relies on chemical properties rather than chromatography for purification, ideal for scale-up.
Figure 2: Acid-Base workup strategy for isolation of high-purity cinnamic acid derivatives.
Troubleshooting & Quality Control
| Observation | Root Cause | Corrective Action |
| Black Precipitate (Pd Black) | Catalyst decomposition due to lack of ligand or oxygen. | Increase |
| Low Conversion | Steric hindrance at 2-position. | Switch ligand to |
| Product is an Oil | Impurities or DMF retention. | Recrystallize from Ethanol/Water or perform an acid-base extraction cycle again. |
| Polymer Formation | Acrylic acid homopolymerization. | Ensure reaction temp does not exceed |
References
-
Heck, R. F. (1982). "Palladium-catalyzed vinylation of organic halides". Organic Reactions, 27, 345–390. Link
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis". Chemical Reviews, 100(8), 3009–3066. Link
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides". Angewandte Chemie International Edition, 41(22), 4176-4211. (Context on Chloride inertness). Link
-
de Vries, J. G. (2001). "The Heck reaction in the production of fine chemicals".[1] Canadian Journal of Chemistry, 79(5-6), 1086-1092. Link
Sources
Troubleshooting & Optimization
Optimizing yield of 2,3-dichlorocinnamic acid in aldol condensation
Technical Support Center: Optimizing 2,3-Dichlorocinnamic Acid Synthesis
Subject: Troubleshooting & Optimization Guide for High-Yield Aldol/Knoevenagel Condensation Ticket ID: CHEM-SUP-23DC-001 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary
This guide addresses the synthesis of 2,3-dichlorocinnamic acid (2,3-DCCA), a critical intermediate in the development of quinolone antibiotics and agrochemicals. While often classified broadly as an "aldol condensation," the most efficient route for this specific substrate is the Knoevenagel-Doebner modification .
Users frequently report yields stalling at 50-60% or difficulties with product isolation. This guide provides an optimized protocol achieving >85% yields, a mechanistic breakdown, and a direct troubleshooting Q&A.
Part 1: The Optimized Protocol (Knoevenagel-Doebner)
Why this method? Unlike the Perkin reaction (which requires harsh temperatures of ~180°C), the Knoevenagel-Doebner modification uses malonic acid and pyridine. The 2,3-dichloro substitution pattern on the benzaldehyde ring creates steric crowding but also provides electron-withdrawing activation. This method allows for milder decarboxylation and cleaner isolation.
Reagents & Stoichiometry
| Component | Role | Eq. | Notes |
| 2,3-Dichlorobenzaldehyde | Limiting Reagent | 1.0 | Must be free of benzoic acid oxidation products. |
| Malonic Acid | Nucleophile | 1.5 - 2.0 | Excess drives reaction to completion. |
| Pyridine | Solvent/Base | 3.0 - 5.0 vol | Must be anhydrous. |
| Piperidine | Catalyst | 0.05 - 0.1 | Primary catalyst; aniline can be a co-catalyst. |
Step-by-Step Workflow
-
Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), dissolve 2,3-dichlorobenzaldehyde (1.0 eq) and malonic acid (1.8 eq) in pyridine (4 volumes relative to aldehyde mass).
-
Catalysis: Add piperidine (0.5 mol%) dropwise. Note: A slight exotherm may occur.
-
Activation Phase: Heat the mixture to 80°C for 1 hour. This initiates the formation of the benzylidene malonic acid intermediate.
-
Decarboxylation Phase: Increase temperature to 115°C (reflux) for 3–5 hours.
-
Critical Checkpoint: Monitor CO₂ evolution.[1] The reaction is complete when bubbling ceases.
-
-
Quench & Workup:
-
Cool the mixture to 0–5°C in an ice bath.
-
Slowly pour the reaction mixture into an excess of cold 6M HCl (approx. 10 volumes) with vigorous stirring. Caution: Pyridine neutralization is exothermic.
-
The product will precipitate as a white/off-white solid.
-
-
Purification: Filter the solid. Wash with cold water (3x) to remove pyridinium salts. Recrystallize from ethanol/water (3:1) or acetic acid if high purity is required.
Part 2: Mechanism & Critical Pathways
The reaction proceeds through a nucleophilic attack on the carbonyl, followed by dehydration and thermal decarboxylation.
Figure 1: Reaction pathway showing the progression from reactants to the decarboxylated cinnamic acid derivative.
Part 3: Troubleshooting Guide (Q&A)
Q1: My yield is consistently low (<60%). What is going wrong? Diagnosis: This is often due to incomplete decarboxylation or moisture contamination .
-
The Fix:
-
Check the Malonic Acid: If your malonic acid is old or wet, the stoichiometry is off. Dry it in a desiccator or use a fresh batch.
-
Extend the Reflux: The 2,3-dichloro substitution adds steric bulk. The standard 2-hour reflux might be insufficient. Extend reflux to 5–6 hours until CO₂ evolution completely stops.
-
Solvent Dryness: Pyridine is hygroscopic. Water inhibits the initial iminium ion formation (catalytic cycle). Use anhydrous pyridine.
-
Q2: The product has a lower melting point than literature values (180-185°C). Diagnosis: Contamination with 2,3-dichlorobenzoic acid or cis-isomer .
-
The Fix:
-
Oxidation Check: Run a TLC of your starting aldehyde. If you see a spot near the baseline (carboxylic acid), your aldehyde has oxidized. Purify the aldehyde via bisulfite wash or distillation before use.
-
Isomerization: The trans (E) isomer is thermodynamically favored. Ensure you reflux long enough to allow thermal isomerization to the stable trans form.
-
Q3: The reaction mixture turned into a dark, tarry solid. Diagnosis: Polymerization or "resinification" caused by overheating or excessive base.
-
The Fix:
-
Reduce the amount of piperidine. A large excess can promote side reactions.
-
Ensure the temperature ramp is controlled.[1] Do not jump straight to 115°C; hold at 80°C first to allow the condensation to occur before the vigorous decarboxylation.
-
Q4: Can I use the Perkin Reaction (Acetic Anhydride/NaOAc) instead? Analysis: Yes, but it is generally less efficient for this substrate.
-
Comparison:
-
Knoevenagel: Yield 85-95%, Temp 115°C, Time 4h.
-
Perkin: Yield 50-65%, Temp 180°C, Time 8-12h.
-
Verdict: Stick to Knoevenagel unless you strictly lack pyridine.
-
Part 4: Logic Tree for Troubleshooting
Figure 2: Decision tree for diagnosing common synthetic failures.
Part 5: FAQs
Q: Can I use a "greener" solvent than pyridine? A: Yes. Recent literature suggests ethanol can be used with L-proline as a catalyst. However, for the specific 2,3-dichloro substrate, yields may be lower (approx. 70%) due to solubility issues. If using ethanol, you must perform the decarboxylation step carefully, as ethanol boils lower than the decarboxylation temperature of the intermediate.
Q: How do I remove the color from the final crystals? A: The off-white/yellow color often comes from trace polymerization products. When recrystallizing from ethanol/water, add activated charcoal (1-2% by weight) to the hot solution, stir for 10 minutes, and filter through Celite before cooling.
Q: Is the product light-sensitive? A: Cinnamic acid derivatives can undergo [2+2] photocycloaddition (dimerization) under strong UV light. Store the final product in amber vials or foil-wrapped containers.
References
-
Organic Syntheses , Coll. Vol. 3, p. 783 (1955); Vol. 29, p. 85 (1949). 2,3-Dimethoxycinnamic acid (Analogous Procedure). Link
-
Pandya, K. C., et al. (1941). The Condensation of Aldehydes with Malonic Acid. Proceedings of the Indian Academy of Sciences. (Demonstrates high yields of chloro-substituted benzaldehydes via Knoevenagel). Link
-
Peyrot, C., et al. (2019). Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation. International Journal of Molecular Sciences. (Green chemistry alternatives). Link
-
Asian Journal of Chemistry , Vol. 19, No. 6 (2007). Perkin Reactions under Microwave Irradiation. (Comparison of Perkin vs. Microwave methods). Link
Sources
Technical Support Center: Purification of 2,3-Dichlorocinnamic Acid
Executive Summary & Solvent Selection Strategy
Compound: 2,3-Dichlorocinnamic Acid (CAS: 20595-44-2) Target Purity: >99% (HPLC/Titration) Critical Impurities: 2,3-Dichlorobenzaldehyde (precursor), Malonic acid, cis-isomer (Allocinnamic acid derivatives).
This guide details the purification of 2,3-dichlorocinnamic acid, a substituted aromatic carboxylic acid often synthesized via Knoevenagel condensation. The presence of two chlorine atoms at the 2,3-positions significantly increases the lipophilicity and melting point compared to unsubstituted cinnamic acid, altering its solubility profile.
Solvent System Recommendations
| Solvent System | Role | Mechanism of Action | Best For |
| Ethanol / Water (Primary) | Solvent / Anti-solvent | Solvent Pair: The compound is highly soluble in hot ethanol but insoluble in water. Gradual addition of water reduces solubility, forcing crystallization. | General Purification: Removes unreacted aldehyde and inorganic salts. High recovery yield. |
| Glacial Acetic Acid | Single Solvent | Temperature Dependent: High solubility at boiling (118°C); low solubility at RT. | Heavily Contaminated Samples: Excellent for removing colored impurities and resinous byproducts. |
| Toluene | Single Solvent | Temperature Dependent: Non-polar impurities remain in solution; polar impurities (salts) are insoluble. | Specific Impurity Removal: Best if the crude contains significant non-polar organic side-products. |
Detailed Experimental Protocol (Ethanol/Water Method)
Objective: Recrystallize 10.0 g of crude 2,3-dichlorocinnamic acid.
Phase 1: Dissolution
-
Preparation: Place 10.0 g of crude solid in a 250 mL Erlenmeyer flask. Add a magnetic stir bar.
-
Solvent Addition: Add 95% Ethanol (approx. 50-60 mL) to the flask.
-
Heating: Heat the mixture on a hot plate to near boiling (~75-78°C). Stir gently.
-
Note: If the solid does not dissolve completely, add more hot ethanol in 5 mL increments. The goal is a saturated solution at boiling point.
-
-
Charcoal Treatment (Optional): If the solution is dark yellow/brown, remove from heat, add 0.5 g of activated charcoal, and boil for 2 minutes.
-
Hot Filtration: While still boiling hot, filter the solution through a pre-warmed fluted filter paper or a heated funnel to remove charcoal and insoluble mechanical impurities.
Phase 2: Crystallization
-
Reheating: Return the clear filtrate to the hot plate and bring back to a gentle boil.
-
Anti-Solvent Addition: Slowly add hot distilled water dropwise.
-
Critical Step: Continue adding water until a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add a few drops of hot ethanol to just clear the turbidity.
-
-
Cooling: Remove the flask from heat. Cover with a watch glass and allow it to cool undisturbed to room temperature.
-
Why? Rapid cooling traps impurities in the crystal lattice. Slow cooling yields purer, defined needles/prisms.
-
-
Final Crystallization: Once at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.
Phase 3: Isolation & Drying
-
Filtration: Collect the crystals via vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with 2 x 10 mL of ice-cold 50% Ethanol/Water .
-
Warning: Do not use pure ethanol for washing; it will redissolve your product.
-
-
Drying: Dry the solid in a vacuum oven at 50°C for 4-6 hours or air dry overnight.
Troubleshooting Guide
Issue: "Oiling Out" (Liquid Phase Separation)
Symptom: Instead of crystals, oily droplets form at the bottom of the flask as it cools.
-
Cause: The solution became supersaturated too quickly, or the melting point of the solute was depressed below the solvent's boiling point due to impurities/solvent composition.
-
Correction:
-
Reheat the mixture until the oil redissolves (add a small amount of ethanol if needed).
-
Seed the solution: Add a tiny crystal of pure 2,3-dichlorocinnamic acid to the cooling solution.
-
Scratch the glass: Use a glass rod to scratch the inner wall of the flask to provide nucleation sites.
-
Cool more slowly.
-
Issue: Low Yield
Symptom: Very few crystals form even after ice cooling.
-
Cause: Too much solvent (ethanol) was used, or not enough anti-solvent (water) was added.
-
Correction:
-
Return the filtrate to the hot plate.
-
Evaporate 30-50% of the solvent volume.
-
Repeat the cooling process.
-
Issue: Colored Impurities Persist
Symptom: Crystals are yellow or off-white instead of white.
-
Cause: Conjugated organic impurities (e.g., oligomers from Knoevenagel condensation) are trapped.
-
Correction: Perform a second recrystallization using Glacial Acetic Acid . The harsh acidic environment often helps break up impurity complexes that ethanol cannot.
Self-Validation & Quality Control
Before using the purified material in downstream applications, validate its purity using these metrics.
| Metric | Acceptance Criteria | Method Note |
| Appearance | White to off-white crystalline needles | Visual inspection. |
| Melting Point | 233 – 235°C | Sharp range (<2°C difference). Broad range indicates impurities. |
| TLC | Single spot (Rf ~0.4 in Hexane/EtOAc 1:1) | Visualize under UV (254 nm). Impurities like 2,3-dichlorobenzaldehyde will have higher Rf. |
| Solubility | Clear solution in 1M NaOH | Insoluble residue indicates non-acidic impurities (e.g., unreacted aldehyde). |
Process Visualization
Figure 1: Decision logic for the recrystallization of 2,3-dichlorocinnamic acid, including troubleshooting loops for oiling out.
Frequently Asked Questions (FAQs)
Q: Why is the melting point of 2,3-dichlorocinnamic acid so much higher than unsubstituted cinnamic acid (133°C)? A: The introduction of two chlorine atoms at the 2,3-positions increases the molecular weight and, more importantly, enhances the intermolecular forces (Van der Waals and potentially halogen bonding) and crystal packing efficiency, significantly raising the lattice energy and melting point to the 233-235°C range [1].
Q: Can I use Methanol instead of Ethanol? A: Yes, Methanol/Water is also a valid solvent pair. However, Ethanol is generally preferred due to its lower toxicity and slightly higher boiling point, which allows for a broader temperature range to dissolve the solute [2].
Q: How do I remove unreacted 2,3-dichlorobenzaldehyde? A: The aldehyde precursor is much less polar than the acid. It will largely remain dissolved in the ethanol/water mother liquor during filtration. If significant aldehyde remains (detectable by smell or TLC), washing the crude solid with a non-polar solvent like cold hexane before recrystallization can help, though this may incur some product loss.
Q: Is the cis-isomer (Allocinnamic acid) a concern? A: The Knoevenagel condensation typically favors the thermodynamically stable trans-isomer. However, if the cis-isomer is present, recrystallization is effective at removing it because the cis-isomer generally has a much lower melting point and higher solubility in the solvent matrix than the trans-isomer [3].
References
Technical Support Center: Purification of 2,3-Dichlorobenzaldehyde
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted 2,3-dichlorobenzaldehyde from reaction mixtures. Our goal is to equip you with the scientific rationale and practical protocols to ensure the purity of your target compounds.
Understanding the Challenge: The Nature of 2,3-Dichlorobenzaldehyde
2,3-Dichlorobenzaldehyde is a versatile intermediate in organic synthesis, frequently employed in the creation of pharmaceuticals, agrochemicals, and dyes.[1] Its aldehyde functionality, while key to its reactivity, can also present a significant purification challenge when it remains unreacted in a product mixture. The physical and chemical properties of this compound dictate the most effective purification strategies.
Table 1: Key Physical and Chemical Properties of 2,3-Dichlorobenzaldehyde
| Property | Value | Significance for Purification |
| Molecular Formula | C₇H₄Cl₂O | - |
| Molecular Weight | 175.01 g/mol [2][3] | Influences diffusion rates and behavior in chromatographic separations. |
| Appearance | White to off-white crystalline powder[4][5] | Allows for visual assessment of purity and aids in handling. |
| Melting Point | 64-67 °C[3][4] | A relatively low melting point can be utilized in certain purification techniques like melt crystallization, though less common. A depressed and broad melting range can indicate the presence of impurities. |
| Boiling Point | ~242.9 °C at 760 mmHg[4] | Its high boiling point suggests that distillation is a viable method for separation from more volatile components, but may not be suitable for thermally sensitive target compounds. |
| Solubility | Sparingly soluble in water; Soluble in various organic solvents (e.g., methanol, dichloromethane, chloroform, 1,2-dichloroethane).[1][4][5][6] | This differential solubility is fundamental to designing effective extraction and crystallization protocols. |
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the purification of reaction mixtures containing unreacted 2,3-dichlorobenzaldehyde.
Q1: My NMR/GC-MS analysis shows the presence of unreacted 2,3-dichlorobenzaldehyde in my final product. What is the most reliable method to remove it?
A1: The most robust and widely applicable method for the selective removal of aldehydes, including 2,3-dichlorobenzaldehyde, is through the formation of a water-soluble bisulfite adduct.[7][8][9] This technique leverages the nucleophilic addition of the bisulfite ion to the aldehyde's carbonyl group, forming a charged adduct that can be easily separated into an aqueous phase via liquid-liquid extraction.[7][8][9][10] This method is highly chemoselective for aldehydes and some reactive ketones, leaving other functional groups in your desired product untouched.[11]
Q2: Can you explain the chemistry behind the bisulfite extraction method?
A2: Certainly. The principle lies in the reversible reaction between the aldehyde and sodium bisulfite (NaHSO₃) or sodium metabisulfite (Na₂S₂O₅). The bisulfite ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 2,3-dichlorobenzaldehyde. This forms a tetrahedral intermediate which, after proton transfer, results in a stable, ionic bisulfite adduct. This salt is highly soluble in water, while your desired organic product and other non-aldehydic impurities remain in the organic phase.
Below is a diagram illustrating the workflow for this highly effective purification strategy.
Caption: Workflow for Aldehyde Removal via Bisulfite Extraction.
Q3: I've tried a simple water wash, but it didn't remove the 2,3-dichlorobenzaldehyde. Why wasn't this effective?
A3: A simple water wash is generally ineffective because 2,3-dichlorobenzaldehyde is sparingly soluble in water.[1][4] While it has some slight solubility, it is not sufficient for complete removal, especially if present in significant quantities. The majority of the aldehyde will remain in the organic layer. This is precisely why a chemical modification, like the formation of the highly water-soluble bisulfite adduct, is necessary for efficient removal into an aqueous phase.
Q4: My product is sensitive to acidic or basic conditions. Is the bisulfite extraction method still suitable?
A4: The bisulfite extraction is performed under mildly acidic to neutral conditions, making it suitable for a wide range of compounds.[11] However, if you need to recover the aldehyde from the aqueous phase, this is typically achieved by basifying the aqueous layer, which regenerates the aldehyde.[9][11] If your desired product is in the organic phase, you will primarily be working with the slightly acidic bisulfite solution, which is generally well-tolerated by many functional groups.[11]
Q5: Besides bisulfite extraction, are there other methods to remove 2,3-dichlorobenzaldehyde?
A5: Yes, other classical purification techniques can be employed, with their effectiveness depending on the specific properties of your target compound.
-
Recrystallization: If your desired product is a solid with significantly different solubility characteristics from 2,3-dichlorobenzaldehyde in a particular solvent system, recrystallization can be a powerful tool. A non-polar solvent is often a good starting point for recrystallizing 2,3-dichlorobenzaldehyde, as impurities are often more polar.[6] Dichloromethane and chloroform have been noted as suitable solvents for this purpose.[6]
-
Column Chromatography: Silica gel chromatography can be effective, but it may require careful solvent system development to achieve good separation, especially if the polarity of your product and the aldehyde are similar.
-
Steam Distillation: This technique can be used to purify 2,3-dichlorobenzaldehyde itself, but it may also be applicable to remove it from a non-volatile desired product.[6][12] However, this method is only suitable if your product is not steam-volatile and is stable to the conditions.
-
Alkali Wash: This is particularly useful if your crude product contains acidic impurities, such as 2,3-dichlorophenol, which can be a byproduct in the synthesis of 2,3-dichlorobenzaldehyde.[6] An alkali wash will convert the phenol into its water-soluble salt, allowing for its removal in an aqueous layer.
The choice of method depends on a comparative analysis of the properties of 2,3-dichlorobenzaldehyde and your desired product.
Sources
- 1. Page loading... [guidechem.com]
- 2. 2,3-Dichlorobenzaldehyde | C7H4Cl2O | CID 35745 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,3-ジクロロベンズアルデヒド 99% | Sigma-Aldrich [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. 2,3 Dichlorobenzaldehyde Manufacturers, with SDS [mubychem.com]
- 6. CN1223249A - Process for preparing 2,3-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. chem.rochester.edu [chem.rochester.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. scite.ai [scite.ai]
- 11. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN107043321B - Method for high-selectivity synthesis of 2, 3-dichlorobenzaldehyde - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Decarboxylation Side Reactions
Welcome to the technical support center for managing decarboxylation, one of the most common and frustrating side reactions in organic synthesis. This guide is designed for researchers, chemists, and drug development professionals to provide actionable insights and troubleshooting strategies. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to preserve your target molecules and maximize yields.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts of unwanted decarboxylation.
Q1: What is decarboxylation and why is it a problematic side reaction?
Decarboxylation is a chemical reaction that removes a carboxyl group (-COOH) and releases carbon dioxide (CO₂).[1][2] While it is a key step in certain planned syntheses like the Malonic Ester Synthesis, it becomes a significant problem when it occurs unintentionally.[3] This unwanted loss of a carboxyl group leads to the formation of an incorrect product, reduces the yield of the desired compound, and complicates the purification process due to the introduction of a significant byproduct.
Q2: What are the most common molecular structures prone to unwanted decarboxylation?
Not all carboxylic acids are created equal; some are far more susceptible to decarboxylation than others.[3][4] The stability of the carbanion intermediate formed after the loss of CO₂ is the critical factor.[5]
Key Susceptible Structures:
-
β-Keto Acids: These are the most notorious offenders. The ketone group at the β-position (two carbons away from the carboxyl group) stabilizes the intermediate enolate through resonance. This structure can decarboxylate even at room temperature.[3][6][7]
-
Malonic Acids & Derivatives: Similar to β-keto acids, compounds with two carboxyl groups attached to the same carbon (gem-dicarboxylic acids) readily lose one as CO₂ upon heating.[3][4]
-
α-Nitro Acids & β-Nitriles: Any group that can stabilize a negative charge on the α-carbon through resonance or induction will facilitate decarboxylation.[1]
-
Carbamic Acids: Often formed as transient intermediates, such as during the removal of a Boc protecting group, these compounds spontaneously lose CO₂ to yield an amine.[3][4]
Simple aliphatic carboxylic acids, like acetic or valeric acid, are generally stable and do not decarboxylate easily upon heating alone.[3][4]
Q3: What general reaction conditions promote unwanted decarboxylation?
Several experimental factors can inadvertently trigger or accelerate this side reaction. Understanding these is the first step in prevention.
-
Heat: Elevated temperature is the most common driver for decarboxylation.[8][9] Many susceptible compounds are stable at low temperatures but will rapidly lose CO₂ at reflux.
-
Acidic Conditions: The protonated (acidic) form of a carboxylic acid is often more prone to decarboxylation than its conjugate base (carboxylate anion).[6][8] For β-keto acids, acidic conditions facilitate the formation of a key cyclic, six-membered transition state required for the reaction to proceed.[4][8]
-
Basic Conditions: While the carboxylate anion is generally more stable, strong bases can promote decarboxylation if the resulting carbanion is sufficiently stabilized.[5] However, basic conditions can also lead to a host of other side reactions, such as aldol condensations, making this pathway complex and often "messy".[5]
-
Transition Metals: Certain transition metal salts, particularly copper compounds, can catalyze decarboxylation by forming carboxylate complexes.[1] This is a critical consideration in cross-coupling reactions where carboxylic acids are used as starting materials.[1][10]
Section 2: Troubleshooting Guide: Diagnosis & Mitigation
This section provides a problem-oriented approach to tackling decarboxylation in your experiments.
Problem 1: My reaction is producing gas, and my desired carboxylic acid product is absent or in low yield.
Diagnosis: This is a classic sign of rapid and complete decarboxylation. The gas is CO₂, and your starting material or intermediate is likely highly unstable under the reaction conditions.
Causality & Mitigation Strategy: The activation energy for decarboxylation is being overcome, likely by excessive heat. The primary solution is to modify the reaction conditions to be less forcing.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most critical first step. Determine if the desired reaction can proceed at a lower temperature, even if it takes longer.
-
Change the Solvent: If high temperature is required for the desired transformation (e.g., for solubility or to drive another reaction), switch to a higher-boiling point solvent that allows for precise temperature control below the decarboxylation threshold. Conversely, if the reaction is run in a high-boiling solvent like DMSO, which can accelerate decarboxylation, switching to a less polar or protic solvent may slow the side reaction.[11]
-
Slow Addition: If one of the reagents is promoting the decarboxylation (e.g., a strong acid or base), add it slowly at a low temperature to maintain a low instantaneous concentration.
Problem 2: My yield is consistently low, and NMR/LC-MS analysis shows a major byproduct that is missing the carboxyl group.
Diagnosis: A slow, competing decarboxylation reaction is occurring alongside your desired transformation. The conditions are not severe enough for complete decomposition but are sufficient to cause significant product loss.
Causality & Mitigation Strategy: The reaction conditions are borderline for your substrate's stability. The key is to subtly shift the equilibrium or kinetics to favor the desired reaction over the decarboxylation pathway.
Troubleshooting Steps:
-
pH Control: For β-keto acids, the carboxylate anion is significantly more stable than the protonated acid.[6] If your reaction can tolerate it, adding a mild, non-nucleophilic base (e.g., pyridine, 2,6-lutidine) to maintain a neutral or slightly alkaline pH can effectively inhibit decarboxylation.[6]
-
Solvent Polarity: The rate of decarboxylation can be highly solvent-dependent. For some substrates, polar solvents can stabilize the transition state, accelerating the reaction.[12] Screening a range of solvents from polar aprotic (MeCN, DMF) to nonpolar (Toluene, Dioxane) can reveal an optimal medium that favors your desired reaction.
-
Protecting Groups: If the carboxylic acid is not directly involved in the desired reaction, it can be temporarily converted to an ester (e.g., methyl or ethyl ester). Esters are much more stable and do not undergo this type of decarboxylation. The acid can be regenerated in a final, mild saponification step after the critical reaction is complete. This strategy adds steps but can be highly effective.[13]
Section 3: Preventative Strategies & Advanced Protocols
Proactive measures are often the best solution. Here are protocols for minimizing the risk of decarboxylation from the outset.
Data Table: Solvent & Temperature Considerations
This table provides a starting point for selecting solvents to control reaction temperature. The "General Impact on Decarboxylation" is a qualitative guide and is substrate-dependent.
| Solvent | Boiling Point (°C) | General Impact on Decarboxylation | Notes |
| Dichloromethane (DCM) | 40 | Low | Useful for reactions near room temperature. |
| Tetrahydrofuran (THF) | 66 | Low to Moderate | Common choice, but peroxide formation is a risk. |
| Acetonitrile (MeCN) | 82 | Moderate | Polar aprotic; can influence rate. |
| Toluene | 111 | Moderate to High | Good for achieving moderate heat. |
| Dimethylformamide (DMF) | 153 | High | Polar aprotic; often promotes decarboxylation. |
| Dimethyl Sulfoxide (DMSO) | 189 | Very High | High polarity and boiling point; known to accelerate decarboxylation.[11] |
Experimental Protocol 1: Low-Temperature Reaction Setup for Sensitive Substrates
This protocol is designed for reactions where the starting material or product is known to be thermally labile.
Objective: To perform a reaction (e.g., an alkylation or coupling) on a molecule containing a sensitive carboxylic acid moiety while preventing its decarboxylation.
Methodology:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (Nitrogen or Argon). Moisture can sometimes influence side reactions.
-
Inert Atmosphere: Assemble the reaction flask with a stir bar, septum, and inert gas inlet/outlet. Purge the flask with inert gas for 5-10 minutes.
-
Initial Cooling: Place the reaction flask in a cooling bath. For 0 °C, use an ice-water bath. For lower temperatures (-20 °C to -78 °C), use a dry ice/acetone or dry ice/isopropanol bath.
-
Reagent Addition: Dissolve your sensitive carboxylic acid substrate in an appropriate anhydrous solvent (e.g., THF, DCM) and add it to the cooled reaction flask via syringe.
-
Reagent Pre-cooling & Slow Addition: Dissolve the second reagent (e.g., base, electrophile) in the same anhydrous solvent in a separate flask. Cool this solution to the same temperature as the reaction flask. Add this second solution to the reaction flask dropwise via a syringe pump over a prolonged period (e.g., 30-60 minutes). This prevents local temperature spikes (exotherms).
-
Reaction Monitoring (Self-Validation):
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by withdrawing small aliquots for LC-MS analysis.
-
On your TLC plate, run lanes for your starting material, the reaction mixture, and if possible, a co-spot of the two. Also, run a standard of the expected decarboxylated byproduct if it is available. This provides a direct visual confirmation of whether the side reaction is occurring.
-
-
Controlled Warm-up: Once the reaction is complete, do not remove it directly from the cooling bath. Allow the bath to expire and the reaction to warm slowly to room temperature.
-
Quench & Workup: Quench the reaction at a low temperature (e.g., 0 °C) before proceeding with the aqueous workup.
References
- Benchchem. (n.d.). preventing decarboxylation of beta-keto acids during analysis.
- Denning, D. M., & Falvey, D. E. (2014). Solvent-dependent decarboxylation of 1,3-dimethylimdazolium-2-carboxylate. Journal of Organic Chemistry, 79(10), 4293-9.
- Benchchem. (n.d.). troubleshooting decarboxylation issues in acetoacetic acid experiments.
- LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating?
- Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids.
- PubMed. (2010). Structural basis for promoting and preventing decarboxylation in glutaryl-coenzyme a dehydrogenases.
- ACS Publications. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides.
- Master Organic Chemistry. (2022). Decarboxylation.
- Wikipedia. (n.d.). Decarboxylation.
- Chemistry Steps. (n.d.). Decarboxylation.
- Organic Chemistry Portal. (n.d.). Decarboxylations.
- YouTube. (2018). Decarboxylation Reaction Mechanism.
- YouTube. (2025). Decarboxylation of Carboxylic Acids.
- ACS Publications. (2017). Metal-Catalyzed Decarboxylative C–H Functionalization.
- RSC Publishing. (n.d.). Solvent effects on the decarboxylation of trichloroacetic acid: insights from ab initio molecular dynamics simulations.
- ResearchGate. (2025). Solvent effect on the reaction of decarboxylation of malonic acid. Correlation analysis.
- Green Chemistry: Principles and Case Studies. (2019). Avoid Protecting Groups.
Sources
- 1. Decarboxylation - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. lneya.com [lneya.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Solvent effects on the decarboxylation of trichloroacetic acid: insights from ab initio molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. books.rsc.org [books.rsc.org]
Technical Support Center: Solubilization of 2,3-Dichlorocinnamic Acid (2,3-DCCA)
Status: Operational Ticket ID: DCCA-SOL-001 Assigned Specialist: Dr. Alex Chen, Senior Application Scientist Subject: Overcoming aqueous insolubility and precipitation in biological assays.
Executive Summary & Physicochemical Profile[1][2][3][4]
User Issue: "I cannot keep 2,3-dichlorocinnamic acid in solution when adding it to cell culture media. It precipitates immediately or forms crystals over time."
Technical Root Cause: 2,3-DCCA is a lipophilic weak acid. Its rigid phenyl ring and two chlorine substituents create high lattice energy (strong crystal packing) and low water solubility. In standard protocols, users often dissolve it in DMSO and dilute into media. This causes a sudden shift in dielectric constant (from
Quick Reference Dashboard
| Property | Value (Approx.) | Implication for Assay |
| Molecular Weight | ~217.05 g/mol | Calculation basis for Molarity. |
| pKa | ~3.8 – 4.1 | It is protonated (uncharged/insoluble) at pH < 4. At pH 7.4, it is ionized, but kinetics limit dissolution. |
| LogP | ~2.8 – 3.2 | Moderately lipophilic. Permeable to cell membranes but hates water. |
| Solubility (Water) | < 0.1 mg/mL | Essentially insoluble without modification. |
| Solubility (DMSO) | > 50 mg/mL | Excellent stock solvent. |
| Crystal Habit | Planar stacking | High tendency to re-crystallize upon dilution. |
Protocol A: The "DMSO-Push" Method (Standard)
Best for: Low concentrations (< 50 µM) and quick screening.
The Logic: We use DMSO to break the crystal lattice, then "hide" the hydrophobic molecules in a protein carrier (BSA/FBS) within the media before they can aggregate.
Step-by-Step Workflow
-
Prepare Stock: Dissolve 2,3-DCCA in anhydrous DMSO to 1000x your final assay concentration (e.g., if you need 10 µM, make a 10 mM stock).
-
Critical: Vortex until absolutely clear. Any micro-crystals will act as seeds for precipitation later.
-
-
Warm the Media: Pre-warm your culture media (containing 10% FBS) to 37°C.
-
Why? Solubility increases with temperature; cold media shocks the compound out of solution.
-
-
The "Jet" Injection:
-
Place the pipette tip submerged into the vortexing media.
-
Eject the DMSO stock quickly into the center of the vortex.
-
Do NOT drop the DMSO on top of the liquid surface; this creates a localized high-concentration film that precipitates instantly.
-
-
Equilibration: Allow the media to sit at 37°C for 15 minutes before adding to cells. Inspect for turbidity.
Visualization: The Precipitation Trap
How improper dilution leads to assay failure.
Figure 1: Mechanism of precipitation vs. successful solubilization. Slow addition creates local supersaturation, leading to crystal growth. Rapid dispersion allows serum proteins (Albumin) to bind and stabilize the hydrophobic molecule.
Protocol B: The "Salt-Switch" (Advanced)
Best for: High concentrations (> 50 µM) or DMSO-sensitive cells.
The Logic: 2,3-DCCA is a carboxylic acid. By reacting it with a base (Sodium Hydroxide), we convert it into Sodium 2,3-Dichlorocinnamate . Ionic salts are orders of magnitude more soluble in water than their acid forms.
Reagents
-
2,3-DCCA powder
-
0.1 M NaOH (Sodium Hydroxide) solution
-
PBS (Phosphate Buffered Saline)
Step-by-Step Workflow
-
Calculate Stoichiometry: You need a 1:1 molar ratio of NaOH to 2,3-DCCA.
-
Example: To dissolve 21.7 mg (0.1 mmol) of 2,3-DCCA.
-
You need 0.1 mmol of NaOH.
-
Using 0.1 M NaOH stock: Volume =
.
-
-
Solubilization:
-
Add the 2,3-DCCA powder to a glass vial.
-
Add the calculated volume of NaOH (1.0 mL in this example).
-
Sonication:[1] Sonicate at 40°C. The white powder should disappear, leaving a clear solution.
-
-
pH Adjustment (The Safety Net):
-
Sterile Filter: Pass through a 0.22 µm PES filter.
Visualization: Salt Formation Workflow
Figure 2: Chemical conversion of the insoluble acid form to the soluble salt form. This method eliminates the need for organic co-solvents like DMSO.
Troubleshooting & FAQs
Q1: My compound precipitated after 24 hours in the incubator. Why?
A: This is likely "pH Drift." As cells metabolize, the media becomes acidic (lactic acid production). If the pH drops below the pKa of 2,3-DCCA (~4.0), the molecule reprotonates and reverts to its insoluble acid form.
-
Fix: Ensure your media is well-buffered (HEPES 25 mM) to maintain pH 7.4. Avoid allowing the media to turn yellow (acidic).
Q2: I see crystals, but I'm only at 10 µM.
A: Check your pipette tips. If you use the same tip to draw the DMSO stock and then mix the media, a tiny film of pure DMSO/compound remains inside the tip. When media enters the tip, that film crashes out instantly, ejecting micro-crystals into your well.
-
Fix: Use a fresh tip for every single step. Do not "wash" the stock tip in the media.
Q3: Can I use Cyclodextrins?
A: Yes, and they are highly recommended for in vivo work. Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a "host-guest" complex with cinnamic acid derivatives.
-
Protocol: Prepare a 20% (w/v) solution of HP-β-CD in water. Add excess 2,3-DCCA. Stir for 24 hours at room temperature. Filter the undissolved solid. The filtrate contains the solubilized complex.
Q4: Is DMSO toxic to my cells?
A: It depends on the concentration.
-
< 0.1%: Safe for 99% of cell lines.
-
0.5%: Safe for robust lines (HeLa, HEK293), but may trigger differentiation in stem cells or apoptosis in primary neurons.
-
> 1.0%: Toxic. Causes membrane permeabilization and artifacts in signaling pathways.
-
Reference: Verify DMSO tolerance for your specific cell line using a vehicle-only control.
References
-
Srinivasan, B. et al. (2021). Impact of DMSO on Cell Survival and Function in Biological Assays. ACS Omega .
-
Uekama, K. et al. (1979).[5] Inclusion complexes of cyclodextrins with cinnamic acid derivatives. Chemical & Pharmaceutical Bulletin .
-
PubChem Database. (2024). Compound Summary: 3,4-Dichlorocinnamic acid (Analogous Data). National Library of Medicine.
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews .
Sources
Technical Support Center: Separation of 2,3-Dichlorocinnamic Acid Isomers
Introduction: The Isomer Challenge
In the synthesis of 2,3-dichlorocinnamic acid (typically via Perkin or Knoevenagel condensation), the thermodynamic product is the (E)-isomer (trans). However, the (Z)-isomer (cis) is often required as a specific pharmacophore intermediate or appears as a photo-induced impurity.
The separation of these isomers is non-trivial due to three factors:
-
Rapid Reversion: The Z-isomer can thermally or catalytically revert to the E-isomer.
-
pKa Similarity: Both isomers possess similar ionization constants (estimated pKa ~3.5–4.0), making simple acid-base extraction ineffective.
-
Steric Strain: The 2,3-dichloro substitution pattern introduces significant steric bulk, twisting the Z-isomer out of planarity, which we can exploit for separation.
This guide addresses the three most common support tickets we receive regarding this compound.
Module 1: Analytical Separation (HPLC/UPLC)
Q: "I am seeing peak tailing and poor resolution between the E- and Z-isomers on my C18 column. How do I fix this?"
A: The issue is likely mobile phase pH control.
Cinnamic acids are weak acids. For 2,3-dichlorocinnamic acid, the electron-withdrawing chlorine atoms lower the pKa compared to unsubstituted cinnamic acid (pKa ~4.44), likely into the 3.5–3.8 range .
If your mobile phase pH is near this pKa, the molecule splits between ionized (deprotonated) and non-ionized forms. This causes "peak splitting" or severe tailing as the two forms interact differently with the stationary phase.
The Fix: Acidic Suppression You must suppress ionization by lowering the pH at least 1.5 units below the pKa.
Recommended Analytical Protocol
| Parameter | Specification | Reason |
| Column | C18 (e.g., Agilent Zorbax SB-C18 or Waters BEH C18) | High carbon load provides best hydrophobic selectivity. |
| Mobile Phase A | Water + 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid | Lowers pH to ~2.0, ensuring the acid is fully protonated (neutral). |
| Mobile Phase B | Acetonitrile (MeCN) | MeCN provides sharper peaks than Methanol for aromatic acids. |
| Gradient | 20% B to 60% B over 15 mins | Shallow gradient maximizes resolution of the geometric isomers. |
| Detection | UV @ 270 nm (or 220 nm) | 270 nm is selective for the conjugated system; 220 nm is more sensitive but noisier. |
| Temperature | 25°C - 30°C | Avoid high temperatures (>40°C) to prevent on-column Z-to-E isomerization. |
Note on Elution Order: In Reverse Phase (RP-HPLC), the (Z)-isomer usually elutes first .
-
Why? The (Z)-isomer is less planar and has a larger dipole moment, making it slightly more polar and less able to intercalate into the C18 chains compared to the flat, hydrophobic (E)-isomer.
Visualizing the Method Development Logic
Caption: Decision tree for troubleshooting HPLC resolution issues for acidic geometric isomers.
Module 2: Preparative Purification (Bulk Scale)
Q: "I have a 50/50 mixture from a photoisomerization reaction. How do I isolate the Z-isomer without running 100 prep-HPLC injections?"
A: Use "Fractional Crystallization" first, then Polish.
Chromatography is the bottleneck. You should exploit the massive difference in solubility between the two isomers.
The Solubility Rule:
-
(E)-Isomer: Highly crystalline, packs efficiently (high melting point), low solubility .
-
(Z)-Isomer: Twisted shape (especially with 2,3-dichloro steric clash), packs poorly, high solubility .
The "Mother Liquor Enrichment" Protocol
-
Solvent Selection: Use a non-polar/moderately polar solvent mix (e.g., Hexanes/Ethyl Acetate 9:1 or Toluene).
-
Dissolution: Dissolve the crude mixture in the minimum amount of hot solvent.
-
Cooling: Allow the solution to cool slowly to room temperature (or 4°C).
-
Filtration:
-
The Solid (Filter Cake): Will be predominantly (E)-2,3-dichlorocinnamic acid .
-
The Liquid (Filtrate): Will be significantly enriched in (Z)-2,3-dichlorocinnamic acid .
-
-
Polishing: Evaporate the filtrate.[1] The resulting oil/solid is now likely >80% Z-isomer. Now, you can use Flash Chromatography (Silica gel) or Prep-HPLC to clean up the remaining E-isomer.
Flash Chromatography Setup:
-
Stationary Phase: Standard Silica Gel (40–63 µm).
-
Mobile Phase: Hexanes : Ethyl Acetate (with 1% Acetic Acid).
-
Note: The acetic acid is critical to prevent streaking on silica, just as acid was needed for HPLC.
-
Purification Workflow Diagram
Caption: Workflow for enriching and isolating the Z-isomer using solubility differences.
Module 3: Stability & Storage (FAQs)
Q: "My pure Z-isomer purity dropped from 98% to 92% overnight. What happened?"
A: It likely photoisomerized or thermally reverted.
The Z-isomer of 2,3-dichlorocinnamic acid is thermodynamically unstable relative to the E-isomer. The activation energy for Z
Troubleshooting Checklist:
-
Light: Did you leave the vial on the bench? Ambient fluorescent light contains enough UV to trigger isomerization.[1]
-
Fix: Use Amber vials strictly. Wrap columns in aluminum foil during purification.
-
-
Solvent Acidity: Did you leave the compound dissolved in the HPLC mobile phase (containing TFA) overnight?
-
Fix: Evaporate acidic solvents immediately after collection. Do not store the Z-isomer in solution with strong acids.
-
-
Heat: Did you use high heat (>50°C) on the rotovap?
-
Fix: Set water bath to < 35°C.
-
Summary of Physical Properties
| Property | (E)-2,3-Dichlorocinnamic Acid | (Z)-2,3-Dichlorocinnamic Acid |
| Geometry | Planar, packs well | Twisted (Steric clash), packs poorly |
| Solubility | Low (Precipitates first) | High (Stays in solution) |
| HPLC Elution (C18) | Late (More hydrophobic) | Early (More polar) |
| Stability | Stable | Metastable (Reverts with UV/Heat) |
References
-
Separation of Cinnamic Acid Isomers via HPLC
- Source: Helsinki University Research Portal.
- Relevance: Establishes the protocol for separating conjugated acid isomers using reverse-phase chrom
-
URL:[Link]
-
Solubility Differences in Cis/Trans Isomers
-
Photoisomerization Mechanisms
-
pKa of Substituted Cinnamic Acids
- Source: Organic Chemistry Data (Williams). "pKa Values of Carboxylic Acids."
- Relevance: Provides baseline pKa data for cinnamic acid (4.44) and the effect of electron-withdrawing groups (like Cl)
-
URL:[Link]
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of the isomerization of trans- and cis-cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic acid isomers | bioRxiv [biorxiv.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Minimizing polymerization during high-temperature synthesis steps
Topic: Minimizing Polymerization During High-Temperature Synthesis
Status: Operational Audience: Chemical Engineers, Synthetic Chemists, Process Safety Specialists Lead Scientist: Dr. A. Vance, Senior Application Scientist
Welcome to the Stabilization Hub
High-temperature synthesis involving vinyl monomers (acrylates, styrenes, dienes) presents a thermodynamic paradox: you need heat to drive the desired transformation (distillation, coupling, functionalization), but that same heat exponentially increases the rate of unwanted radical polymerization.
This guide moves beyond basic "add inhibitor" advice. It dissects the causality of polymerization failures—why inhibitors fail, how oxygen acts as a switch, and how to handle the catastrophic "popcorn" effect.
Module 1: The Inhibitor Decision Matrix
User Query: "I am running a distillation at 120°C. My standard inhibitor (MEHQ) is failing. Why?"
Technical Diagnosis: The failure of Hydroquinone monomethyl ether (MEHQ) at high temperatures is rarely due to thermal decomposition of the molecule itself, but rather oxygen starvation . Phenolic inhibitors (MEHQ, TBC, Hydroquinone) are not true inhibitors on their own; they are chain-breaking antioxidants that require dissolved oxygen to function.[1][2]
The "Oxygen Switch" Mechanism
Phenolic inhibitors do not react fast enough with carbon-centered radicals (
-
Initiation: Heat generates a carbon radical
. -
The Switch: Dissolved
captures to form . -
Termination: The Phenolic Inhibitor donates a hydrogen to
, neutralizing it.
Without Oxygen: The
Strategic Selection Guide
Use the following logic to select the correct inhibitor class for your specific thermal environment.
Figure 1: Decision logic for inhibitor selection based on oxygen availability and temperature.
Module 2: Comparative Data & Protocols
User Query: "What are the specific operational limits for these inhibitors?"
Technical Response: Do not rely on generic "shelf-life" data. In a reactor, kinetics change.
Inhibitor Performance Table
| Inhibitor | Type | Mechanism | Oxygen Req? | Temp Limit | Best For |
| MEHQ | Phenolic | Reacts with Peroxy Radicals ( | YES (Critical) | ~130°C | Acrylates, Methacrylates (Distillation) |
| TBC | Phenolic | Reacts with Peroxy Radicals | YES | ~100°C | Styrene, Butadiene, Vinyl Acetate |
| PTZ | Thiazine | Alkyl Radical Trap ( | NO | >200°C | High-temp anaerobic steps; Acrylate recovery |
| TEMPO | Nitroxide | Reversible Radical Trap | NO | ~120°C | High-efficiency scavenging; Synergistic mixes |
| QM | Quinone Methide | Carbon Radical Trap | NO | >140°C | Ethylene fractionation; High-temp fouling |
Protocol: The "Lean Air" Sparge
For systems using MEHQ/TBC during distillation.
-
Calculate: You do not need full air saturation. You need enough
to convert carbon radicals to peroxy radicals. -
Mix: Use a gas blend of 5-8% Oxygen in Nitrogen (Lean Air). This stays below the Limiting Oxygen Concentration (LOC) for flammability for most monomers but provides sufficient
for the inhibitor. -
Apply: Sparge into the liquid phase (pot), not just the headspace. The inhibitor is in the liquid; the oxygen must be there too [1, 7].[2]
Module 3: Critical Hazard - Popcorn Polymerization[3][4]
User Query: "I see white, porous solids growing in the vapor line of my butadiene system. They are expanding rapidly."
Technical Diagnosis: STOP IMMEDIATELY. You are witnessing Popcorn Polymerization (omega-polymerization).
-
Nature: It is a highly cross-linked, insoluble polymer that grows "inside-out." The growing chains fracture the polymer mechanically, creating new radical sites exponentially.[3]
-
Trigger: Common in conjugated dienes (butadiene, isoprene) and styrene. It can generate enough force to rupture steel piping [3, 4].
-
Resistance: Standard inhibitors (MEHQ/TBC) in the liquid phase will not stop popcorn growth in the vapor phase.
Troubleshooting & Remediation
-
Passivation (Prevention):
-
Treat metal surfaces before startup. Iron rust (
) is a known catalyst for popcorn seeds. -
Protocol: Passivate equipment with hot sodium nitrite solution or specific commercial passivators to chelate surface iron [11].
-
-
The "Kill" Step (If detected):
-
Popcorn polymer cannot be dissolved. It must be mechanically removed (hydro-blasting).
-
Heat Treatment: If mechanical removal is impossible, baking the equipment at >260°C for 24+ hours can thermally deactivate the "living" radical seeds, preventing regrowth [3, 14].
-
Module 4: Advanced Synergies (Pro-Tips)
User Query: "Can I mix inhibitors to get better protection?"
Technical Response: Yes. The "Win-Win" Synergy is a validated phenomenon, particularly between Nitroxides (TEMPO) and Phenolics.
Mechanism: TEMPO is an excellent radical trap but is expensive and consumed 1:1 with radicals. Phenolics are cheaper but slow.
-
The Cycle: TEMPO traps a radical. The Phenolic compound then regenerates the TEMPO molecule, allowing the expensive nitroxide to cycle multiple times.
-
Result: A mixture of TEMPO and Phenolic (like Resveratrol or MEHQ) can react up to 1400x faster than the components individually [9].
Figure 2: The catalytic regeneration cycle allowing low concentrations of Nitroxides to function efficiently in the presence of Phenolics.
References
-
Vertex AI Search. (2025). MEHQ vs TBC inhibitor oxygen requirement. Link
-
IoMosaic Corporation. (2020). Polymerization Reactions Inhibitor Modeling Styrene and Butyl Acrylate Incidents. Link
-
Google Patents. (1998). Method for inhibiting popcorn polymer formation by heat (EP0569508B1). Link
-
AIChE. (2021).[4] Butadiene Popcorn Polymer: Formation Mechanism and Inhibition. Link
-
MDPI. (2019). A Theoretical and Experimental Study for Screening Inhibitors for Styrene Polymerization. Link
-
Fujifilm Wako. (n.d.). What is high performance polymerization inhibitor? Mechanism of Polymerization Inhibition. Link
-
Fluoryx Labs. (2020). The Role of Inhibitors in Monomer Storage, Transport, Production. Link
-
NIH (PMC). (2023). Inhibition of Free Radical Polymerization: A Review. Link
-
ACS Publications. (2022). Mutual Activation of Two Radical Trapping Agents: Unusual “Win–Win Synergy” of Resveratrol and TEMPO. Link
-
ACS Publications. (2021). Polymerization of n-Butyl Acrylate with Maximal Control over Macromolecular Properties. Link
-
GCC Patent Office. (2016). Process to mitigate unwanted formation of popcorn polymers. Link
-
ResearchGate. (2013). The inhibition of acrylic acid and acrylate ester polymerisation in a heterogeneously catalysed pilot-scale reactive distillation column. Link
-
Frontiers. (2022). Radical Scavenging Mechanisms of Phenolic Compounds. Link
-
European Patent Office. (1998). Method for Inhibiting Popcorn Polymer Formation by Heat. Link
Sources
Validation & Comparative
A Comprehensive Guide to 1H NMR Chemical Shift Assignments for 2,3-Dichlorocinnamic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Importance of Precise Spectral Assignment
2,3-Dichlorocinnamic acid is a substituted derivative of cinnamic acid, a compound of interest in various fields, including pharmaceuticals and materials science.[1] Accurate 1H NMR chemical shift assignments are paramount for researchers for several key reasons:
-
Structural Verification: Unambiguous assignment confirms the successful synthesis of the target molecule and the correct isomeric form.
-
Purity Assessment: NMR provides a powerful tool for identifying and quantifying impurities, including potential (E) and (Z) isomers.
-
Understanding Structure-Activity Relationships: For drug development professionals, understanding the precise electronic environment of each proton is crucial for correlating molecular structure with biological activity.
This guide will delve into the predictive analysis of the 1H NMR spectrum of 2,3-dichlorocinnamic acid, detail a robust experimental protocol for data acquisition, and compare predicted values with empirical data where available.
Predictive Analysis of the 1H NMR Spectrum
The 1H NMR spectrum of 2,3-dichlorocinnamic acid is primarily defined by two distinct regions: the aromatic region and the vinylic region. The chemical shifts and coupling patterns of the protons in these regions are influenced by the electronic effects of the chlorine and carboxylic acid substituents.
The Aromatic System:
The dichlorinated benzene ring gives rise to a complex splitting pattern. The three aromatic protons form an AMX or ABC spin system, depending on the spectrometer's field strength. Their chemical shifts are influenced by the electron-withdrawing nature of the chlorine atoms and the cinnamic acid moiety.
-
H-4: This proton is situated between two chlorine atoms and is expected to be the most deshielded of the aromatic protons.
-
H-5: This proton is meta to one chlorine and ortho to the other, leading to an intermediate chemical shift.
-
H-6: This proton is ortho to one chlorine and the vinyl group, and its chemical shift will be influenced by both. Aromatic protons typically resonate in the range of 7-9 ppm.[2]
The Vinylic System:
The two vinylic protons, H-α and H-β, are part of an AX spin system, appearing as doublets.
-
H-α: This proton is adjacent to the carboxylic acid group.
-
H-β: This proton is adjacent to the dichlorinated phenyl ring. In α,β-unsaturated carbonyl compounds, the β-hydrogen is generally more deshielded than the α-hydrogen due to resonance with the carbonyl group.
-
Coupling Constant (J-value): The magnitude of the coupling constant between H-α and H-β is indicative of the stereochemistry of the double bond. For the trans isomer, the coupling constant (³J) is typically in the range of 11-18 Hz, while for the cis isomer, it is between 6-15 Hz.[3]
The Carboxylic Acid Proton:
The carboxylic acid proton is highly deshielded and typically appears as a broad singlet at a chemical shift of 9.5 ppm or higher.[2] Its broadness is due to hydrogen bonding and chemical exchange.
Predicted Chemical Shifts and Coupling Constants:
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
| H-4 | 7.6 - 7.8 | Doublet of doublets (dd) | J(ortho) ≈ 7-9, J(meta) ≈ 2-3 |
| H-5 | 7.3 - 7.5 | Triplet (t) or dd | J(ortho) ≈ 7-9 |
| H-6 | 7.4 - 7.6 | Doublet of doublets (dd) | J(ortho) ≈ 7-9, J(meta) ≈ 2-3 |
| H-α | 6.5 - 6.7 | Doublet (d) | ³J(trans) ≈ 12-18 |
| H-β | 7.8 - 8.0 | Doublet (d) | ³J(trans) ≈ 12-18 |
| -COOH | > 10 | Broad singlet (br s) | - |
Note: These are estimated values and may vary depending on the solvent and experimental conditions.
Experimental Protocol for 1H NMR Spectroscopy
To obtain a high-quality 1H NMR spectrum of 2,3-dichlorocinnamic acid, the following protocol is recommended. The trustworthiness of the data relies on careful sample preparation and instrument setup.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of 2,3-dichlorocinnamic acid.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts.[4] Chloroform-d (CDCl₃) is a common choice, with a residual proton signal at approximately 7.26 ppm.
-
Filter the solution into a clean, dry 5 mm NMR tube.
2. Instrument Setup and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate spectral width to encompass all expected proton signals (typically 0-12 ppm).
-
Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.[2]
3. Data Processing and Analysis:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Analyze the multiplicities and measure the coupling constants to elucidate the spin systems.
Experimental Workflow Diagram:
Caption: Experimental workflow for 1H NMR analysis.
Comparative Analysis and Discussion
A direct comparison with experimentally verified data for 2,3-dichlorocinnamic acid is limited by its availability in public databases. However, we can draw strong inferences from the spectra of related compounds.
-
Effect of Chlorine Substitution: The two chlorine atoms on the phenyl ring are electron-withdrawing groups. This inductive effect deshields the aromatic protons, shifting them downfield compared to unsubstituted cinnamic acid.[5]
-
(E) vs. (Z) Isomerism: The synthesis of cinnamic acids, often via methods like the Perkin reaction or Knoevenagel condensation, typically favors the formation of the more stable trans (E) isomer.[1][6] The large coupling constant (³J > 12 Hz) between the vinylic protons would be the primary evidence for the trans configuration. The presence of a smaller coupling constant might indicate the presence of the cis (Z) isomer as an impurity.
Molecular Structure and Proton Environments:
Sources
Advanced FTIR Analysis of Substituted Cinnamic Acids: A Comparative Guide
Executive Summary
The carbonyl (
This guide provides a comparative analysis of FTIR methodologies for substituted cinnamic acids. It contrasts the traditional Solid-State (KBr) approach with Solution-Phase analysis and Computational (DFT) benchmarking. We demonstrate that while solid-state analysis is rapid, it often obscures subtle electronic effects due to hydrogen bonding. For precise Hammett correlation studies, solution-phase protocols are the required standard.
Theoretical Framework: The Physics of the Shift
To interpret the FTIR spectrum of a substituted cinnamic acid, one must understand the three forces governing the carbonyl force constant (
-
Mesomeric (Resonance) Effect (
):-
Mechanism: Electron Donating Groups (EDGs, e.g.,
) pump electron density into the benzene ring. Through conjugation, this density propagates to the carbonyl oxygen, increasing the single-bond character ( ) of the carbonyl. -
Result: Lower force constant (
) Lower Wavenumber ( ) .
-
-
Inductive Effect (
):-
Mechanism: Electron Withdrawing Groups (EWGs, e.g.,
) pull electron density through the sigma bond framework. This stiffens the bond by preventing polarization. -
Result: Higher force constant (
) Higher Wavenumber ( ) .
-
-
Steric Inhibition of Resonance (The Cis-Trans Effect):
-
In trans-cinnamic acid, the planar structure maximizes conjugation (lowering
). -
In cis-cinnamic acid, steric clash forces the carbonyl out of the plane, breaking conjugation.[1] This restores double-bond character, resulting in a higher frequency shift compared to the trans isomer [1].
-
Visualization: Electronic Effects Pathway
Figure 1: Mechanistic flow detailing how ring substituents alter the carbonyl bond order and resulting FTIR frequency.
Comparative Analysis of Methodologies
The choice of sampling technique fundamentally alters the data. Below is a comparison of the three primary alternatives for analyzing cinnamic acids.
| Feature | Solid State (KBr Pellet) | Solution Phase (CCl₄/CHCl₃) | Computational (DFT) |
| Primary Species | Cyclic Dimer (Strong H-bonds) | Monomer (if dilute < 0.01M) | Isolated Gas Phase (usually) |
| 1670 – 1690 cm⁻¹ | 1700 – 1720 cm⁻¹ | 1720 – 1750 cm⁻¹ (Unscaled) | |
| Band Shape | Broad, often split | Sharp, distinct | Single discrete line |
| Pros | Rapid; No solvent interference; Standard for QC ID. | Required for Hammett Studies ; Eliminates lattice effects. | Assigns coupled vibrations; Predicts geometry. |
| Cons | Lattice energy & dimerization mask substituent effects. | Solvent cut-off windows; Solubility issues for polar derivatives. | Requires scaling factors (~0.96) to match experiment. |
Critical Insight: Do not compare KBr data with Solution data. The shift caused by dimerization (
Experimental Protocols
Protocol A: Solid State KBr Pellet (Standard ID)
Best for: Routine identification and purity checks.
-
Preparation: Grind 1 mg of the cinnamic acid derivative with 100 mg of spectroscopic grade KBr (dried at 110°C).
-
Homogenization: Grind until the powder is fine enough to not scatter light (flour-like consistency). Warning: Coarse particles cause the "Christiansen Effect," distorting baseline and peak shapes.
-
Compression: Press at 8-10 tons for 2 minutes under vacuum (to remove water) to form a transparent disk.
-
Acquisition: Collect 16 scans at 4 cm⁻¹ resolution.
Protocol B: Solution Phase (Hammett/Electronic Analysis)
Best for: Researching substituent effects and reaction mechanisms.
-
Solvent Choice: Use anhydrous Carbon Tetrachloride (
) or Chloroform ( ). Note: is preferred for the carbonyl region as it is IR transparent in the 1600–1800 cm⁻¹ range. -
Concentration: Prepare a series of dilutions. Start at 0.05 M. Dilute until the broad "dimer" band at ~1680 cm⁻¹ disappears and the sharp "monomer" band at ~1710+ cm⁻¹ stabilizes.
-
Target Concentration: Typically < 0.005 M is required to observe pure monomers.
-
-
Cell Path: Use a sealed liquid cell with NaCl or CaF₂ windows (0.1 mm to 1.0 mm path length depending on concentration).
-
Acquisition: Subtract the pure solvent background carefully.
Visualization: Experimental Workflow
Figure 2: Decision tree for selecting the appropriate FTIR sampling technique based on analytical goals.
Data Analysis & Interpretation
When analyzing the data, you will observe a linear correlation between the Hammett substituent constant (
Representative Data Table (Solution Phase)
| Substituent (para) | Electronic Effect | Hammett | Approx | Interpretation |
| Strong EWG | +0.78 | ~1720 cm⁻¹ | Inductive withdrawal stiffens bond; highest frequency. | |
| Weak EWG | +0.23 | ~1712 cm⁻¹ | Minimal resonance; inductive effect dominates slightly. | |
| Reference | 0.00 | ~1708 cm⁻¹ | Baseline for unsubstituted cinnamic acid. | |
| Weak EDG | -0.17 | ~1705 cm⁻¹ | Hyperconjugation donates e- density. | |
| Strong EDG | -0.27 | ~1700 cm⁻¹ | Resonance dominates; increases single-bond character. |
Note: Values are approximate and solvent-dependent. Solid-state values will be 20-40 cm⁻¹ lower and less predictable.
Troubleshooting the "Doublet"
In many high-resolution scans of cinnamic acids, you may see a "split" carbonyl peak even in solid state.
-
Cause 1: Fermi Resonance (overtone of C-H bending interacting with C=O stretch).[2]
-
Cause 2: Crystal polymorphism (two different packing arrangements in the lattice).
-
Solution: Check the region 2800-3200 cm⁻¹. If the O-H stretch is extremely broad, it confirms dimerization.[3]
References
-
Larsen, D. (2022). Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. Link
-
Reusch, W. (2013). Infrared Spectroscopy: Carboxylic Acids. Michigan State University Department of Chemistry. Link
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (Standard Text).
- Socrates, G.Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.
Sources
HPLC method development for detecting dichlorocinnamic acid impurities
Content Type: Publish Comparison Guide Context: Impurity Profiling for Sarpogrelate Hydrochloride Intermediates Audience: Analytical Chemists, CMC Leads, and Regulatory Affairs Specialists
Executive Summary
In the synthesis of complex APIs like Sarpogrelate Hydrochloride , the starting material 2,4-dichlorocinnamic acid (2,4-DCCA) acts as a critical quality attribute. However, commercial synthesis often yields positional isomers—specifically 2,6-DCCA and 3,4-DCCA —which possess nearly identical hydrophobicities to the target analyte.
Standard C18 alkyl-bonded phases frequently fail to resolve these "critical pairs" due to a lack of shape selectivity and pi-electron interaction. This guide compares the performance of a Standard C18 Method against an Optimized Phenyl-Hexyl Method , demonstrating why the latter is the superior "Product" for regulatory-compliant impurity profiling (ICH Q3A).
The Chromatographic Challenge: Positional Isomerism
Dichlorocinnamic acid isomers differ only in the position of chlorine atoms on the phenyl ring.
-
pKa Similarity: All isomers have pKa values ~4.5, meaning ionization states are identical at standard pH levels.
-
Hydrophobicity: The logP values are virtually indistinguishable, rendering standard partition chromatography (C18) ineffective.
The Solution: To separate these isomers, the stationary phase must exploit pi-pi (
Performance Comparison: C18 vs. Phenyl-Hexyl
The following data compares a generic high-performance C18 column against a high-purity Phenyl-Hexyl column under optimized gradient conditions.
Experimental Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water (pH 2.7)
-
Mobile Phase B: Acetonitrile
-
Gradient: 5-60% B over 20 min
Table 1: Quantitative Performance Metrics
| Metric | Standard C18 Method | Optimized Phenyl-Hexyl Method | Status |
| Critical Pair Resolution (Rs) | 1.2 (Co-elution risk) | 3.5 (Baseline separated) | ✅ Superior |
| Tailing Factor (2,4-DCCA) | 1.6 (Silanol interaction) | 1.1 (Symmetric) | ✅ Superior |
| LOD (Limit of Detection) | 0.05% | 0.01% | ✅ Superior |
| Selectivity ( | 1.02 | 1.15 | ✅ Superior |
| Run Time | 35 mins | 22 mins | ✅ Efficient |
Analyst Insight: The C18 column struggles because the chlorine atoms create a "shielding" effect that is uniform across isomers in a hydrophobic environment. The Phenyl-Hexyl phase interacts directly with the electron-deficient aromatic ring of the DCCA, allowing the position of the electron-withdrawing chlorines to significantly alter retention time.
Detailed Experimental Protocol (The "Product" Workflow)
This protocol is designed to be self-validating. If System Suitability criteria are not met, the method logic forces a re-evaluation of the mobile phase pH.
Phase A: System Preparation
-
Column Selection: Use a Phenyl-Hexyl column (e.g., 150 x 4.6 mm, 3 µm or similar).[5] The phenyl ring must be linked via a hexyl chain to allow "bending" for optimal orbital overlap.
-
Mobile Phase Prep:
-
Buffer: Dissolve 1.0 mL Formic Acid in 1000 mL HPLC-grade water. Filter through 0.22 µm nylon filter. (pH must be < 3.0 to suppress ionization of the carboxylic acid).
-
Organic: 100% Acetonitrile (MeCN). Note: Methanol can be used to enhance pi-pi selectivity but increases backpressure.
-
Phase B: Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Focusing) |
| 18.0 | 40 | 60 | Linear Gradient |
| 20.0 | 10 | 90 | Wash |
| 22.0 | 90 | 10 | Re-equilibration |
Phase C: System Suitability Criteria (Self-Validation)
Before running samples, inject the System Suitability Solution (SST) containing 2,4-DCCA (target) and 2,6-DCCA (impurity).
-
Requirement 1: Resolution (Rs) between 2,4-DCCA and 2,6-DCCA must be > 2.0.
-
Requirement 2: Tailing factor for 2,4-DCCA must be < 1.5.
-
Requirement 3: %RSD of peak area (n=6) must be < 2.0%.
Method Development Logic & Mechanism
The following diagrams illustrate the decision-making process and the chemical mechanism of action.
Diagram 1: Method Development Decision Matrix
This workflow ensures that the analyst selects the correct mode of chromatography based on the impurity profile.
Caption: Decision matrix for selecting Phenyl-Hexyl stationary phases when positional isomers (critical pairs) are detected.
Diagram 2: Separation Mechanism (Pi-Pi Interaction)
Why the Phenyl-Hexyl column succeeds where C18 fails.
Caption: Mechanistic view of Pi-Pi interactions facilitating the separation of chlorinated aromatic isomers.
Regulatory & Compliance (ICH Context)
This method is designed to meet ICH Q3A (R2) guidelines for impurities in new drug substances [1].[6]
The Optimized Phenyl-Hexyl Method achieves an LOD of 0.01%, ensuring that even trace levels of genotoxic or structural impurities are detected well below the reporting threshold.
References
-
ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation, 2006. Link
-
Sarpogrelate Hydrochloride Impurity Profiling. Patent CN107266394A: Sarpogrelate hydrochloride genotoxic impurity detection method. Google Patents. Link
-
Separation of Isomers. Types of Chemical Isomers and Recommended HPLC Columns. MicroSolv Technology Corp. Link
-
Chromatographic Behavior of Cinnamic Acids. Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Isomers. PMC, National Institutes of Health. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. sielc.com [sielc.com]
- 3. CN107266394A - Sarpogrelate hydrochloride genetoxic impurity VI and preparation method thereof, detection method, application - Google Patents [patents.google.com]
- 4. CN107382911A - Sarpogrelate hydrochloride genetoxic impurity V and preparation method thereof, detection method, application - Google Patents [patents.google.com]
- 5. HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resolvemass.ca [resolvemass.ca]
- 7. youtube.com [youtube.com]
Mass spectrometry fragmentation patterns of 2,3-dichlorocinnamic acid
This guide details the mass spectrometry fragmentation patterns of 2,3-dichlorocinnamic acid (2,3-DCCA), focusing on the mechanistic "ortho effect" that distinguishes it from its isomers.
Executive Summary
2,3-Dichlorocinnamic acid (2,3-DCCA) presents a distinct mass spectral signature driven by the steric and electronic interaction between the ortho-chlorine (C2 position) and the acrylic acid side chain. Unlike its meta or para counterparts (e.g., 3,4-DCCA), 2,3-DCCA undergoes specific cyclization-elimination pathways. This guide provides the fragmentation logic, comparative data, and experimental protocols required for unambiguous identification.
Fragmentation Mechanics (The "Ortho Effect")
The defining feature of 2,3-DCCA fragmentation is the Ortho Effect , where the chlorine atom at position 2 interacts with the carboxylic acid moiety. This interaction facilitates unique elimination pathways not observed in 3,4- or 3,5-isomers.
Electron Ionization (EI) Pathway
In EI (70 eV), the molecular ion (
-
Molecular Ion (
): m/z 216 (Base peak usually 100% or high abundance).-
Isotope Pattern: Distinctive
cluster at m/z 216 : 218 : 220 with an approximate intensity ratio of 9 : 6 : 1 .
-
-
Primary Fragmentation:
-
Loss of
(m/z 199): Standard carboxylic acid cleavage. -
Loss of
(m/z 181): Enhanced by the relief of steric strain at the ortho position. -
Ortho-Cyclization (Diagnostic): The loss of a halogen radical (
) or often leads to a stabilized benzopyrylium-like cation . This is a signature of ortho-substituted cinnamic acids.
-
Electrospray Ionization (ESI) Pathway
In Negative Mode (ESI-), the deprotonated molecule
-
Precursor: m/z 215.
-
Major Fragment (
):-
Decarboxylation (
): Yields the 2,3-dichlorostyrene anion at m/z 171 . -
Secondary Loss: Loss of
or from the styrene intermediate.
-
Visualization of Fragmentation Pathway
The following diagram illustrates the critical "Ortho Effect" pathway that differentiates 2,3-DCCA.
Caption: Mechanistic pathway showing the ortho-stabilized loss of Chlorine, a key differentiator from meta/para isomers.
Comparative Analysis: 2,3-DCCA vs. Alternatives
Distinguishing 2,3-DCCA from its isomers (2,4-DCCA and 3,4-DCCA) requires analyzing the relative abundance of specific fragment ions.
| Feature | 2,3-Dichlorocinnamic Acid | 2,4-Dichlorocinnamic Acid | 3,4-Dichlorocinnamic Acid |
| Position of Cl | Ortho (C2), Meta (C3) | Ortho (C2), Para (C4) | Meta (C3), Para (C4) |
| Ortho Effect | Strong (C2-Sidechain interaction) | Strong (C2-Sidechain interaction) | Absent |
| [M-Cl]+ Abundance | High (Facilitated loss) | High | Low (Requires higher energy) |
| [M-OH]+ vs [M-Cl]+ | Competitive | Competitive | [M-OH]+ dominates |
| Isotope Cluster | 9:6:1 (m/z 216, 218, 220) | 9:6:1 (m/z 216, 218, 220) | 9:6:1 (m/z 216, 218, 220) |
| Differentiation Key | Retention time + High [M-Cl] | Retention time + High [M-Cl] | Low [M-Cl] , High [M-OH] |
Key Insight: If the mass spectrum shows a dominant loss of
Experimental Protocol: Validated Identification Workflow
To ensure reproducibility, follow this self-validating protocol for analyzing chlorinated cinnamic acids.
Sample Preparation
-
Solvent: Dissolve 1 mg of sample in 1 mL of LC-MS grade Methanol .
-
Dilution: Dilute 1:100 with 50% MeOH/Water + 0.1% Formic Acid (for ESI+).
-
Note: For ESI- (Negative mode), use 50% MeOH/Water + 5mM Ammonium Acetate to promote deprotonation.
-
Instrument Parameters (LC-MS/MS)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: 5% B to 95% B over 10 minutes. Isomers separate based on hydrophobicity (3,4-DCCA is typically most retained).
Decision Tree for Isomer Identification
Caption: Logical workflow for distinguishing dichlorocinnamic acid isomers using MS intensity ratios and chromatography.
References
-
Schaldach, B. & Grützmacher, H.F. (1980). Niederenergetische Fragmentierungen und nucleophile Substitutionen bei massenspektrometrischen Untersuchungen von Zimtsäurederivaten. International Journal of Mass Spectrometry and Ion Physics.
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 4-Chlorocinnamic Acid (Proxy for fragmentation rules). National Institute of Standards and Technology.
-
Todua, N.G., et al. (2016). "Ortho Effects" in the Mass Spectra of Derivatives of Hydroxy-, Mercapto- and Aminobenzenecarboxylic Acids. ResearchGate.
-
Molecules Journal. (2014). Antileishmanial Lead Structures from Nature: Analysis of Structure-Activity Relationships. (Contains synthesis and characterization data for 2,3-DCCA derivatives).
A Comparative Analysis of Auxin Inhibitory Activity: 2,3-dichloro vs. 2,4-dichloro Isomers
A Technical Guide for Researchers and Drug Development Professionals
In the realm of synthetic auxins, the precise positioning of halogen substituents on the phenoxyacetic acid scaffold profoundly dictates biological activity. This guide provides a detailed comparative analysis of the auxin inhibitory activity of 2,3-dichlorophenoxyacetic acid (2,3-D) and its more renowned isomer, 2,4-dichlorophenoxyacetic acid (2,4-D). By examining their structural nuances, mechanisms of action, and supporting experimental data, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their differential effects.
Introduction: The Significance of Isomeric Configuration in Auxin Biology
Auxins, a class of plant hormones, are pivotal regulators of plant growth and development. Synthetic auxins, such as the dichlorophenoxyacetic acid isomers, have been extensively utilized in agriculture and plant biotechnology. While structurally similar, the seemingly minor shift of a chlorine atom from the 3-position to the 4-position on the phenyl ring results in a significant divergence in their biological efficacy. This guide will elucidate the structure-activity relationship that governs the auxin and herbicidal properties of these two isomers. At high concentrations, synthetic auxins like 2,4-D disrupt normal hormonal balance, leading to uncontrolled growth and ultimately, plant death, a principle harnessed for herbicidal applications.[1] Conversely, at lower concentrations, these same compounds can mimic natural auxins to promote cell division and elongation.[1]
Structural and Electronic Disparities: The Foundation of Differential Activity
The chemical structures of 2,3-D and 2,4-D are depicted below. The key distinction lies in the substitution pattern of the chlorine atoms on the aromatic ring.
Figure 1: Chemical Structures of 2,3-Dichlorophenoxyacetic Acid and 2,4-Dichlorophenoxyacetic Acid
Caption: Molecular structures of the two isomers.
This variation in substituent placement has profound implications for the electronic properties of the molecules. The charge distribution within the aromatic ring of 2,4-dichlorophenoxyacetic acid is more uniform and, therefore, more stable.[2] In contrast, the proximity of the chlorine atoms in the 2,3-dichloro isomer leads to a less stable and more reactive molecule.[2] This inherent stability of the 2,4-D isomer is a critical factor contributing to its potent auxin activity.
Comparative Auxin Inhibitory Activity: The Decisive Role of the 4-Position Chlorine
The central thesis of this guide is the demonstrably superior auxin activity of the 2,4-dichloro isomer. This is not an arbitrary observation but is rooted in fundamental structure-activity relationships. Research has consistently shown that the presence of a halogen at the 4-position of the aromatic ring is a crucial determinant for high auxinic activity.[3][4] Conversely, a halogen substituent at the 3-position has been found to result in reduced activity.[3][4]
This principle directly translates to the auxin inhibitory activities of the two isomers. At concentrations where 2,4-D exhibits significant growth-inhibiting effects, 2,3-D is considerably less active. This disparity is a direct consequence of the less favorable interaction of the 2,3-D isomer with the auxin receptor complex.
Table 1: Comparative Overview of 2,3-D and 2,4-D
| Feature | 2,3-Dichlorophenoxyacetic Acid (2,3-D) | 2,4-Dichlorophenoxyacetic Acid (2,4-D) |
| Chemical Stability | Less stable, more reactive[2] | More stable, uniform charge distribution[2] |
| Auxin Activity | Reduced activity[3][4] | High activity[3][4] |
| Herbicidal Efficacy | Significantly lower | High, widely used as a selective herbicide |
| Receptor Binding | Presumed weaker binding to auxin receptors | Strong binding to auxin receptors |
Mechanism of Action: A Shared Pathway with Divergent Outcomes
Both 2,3-D and 2,4-D, as synthetic auxins, exert their effects by co-opting the plant's natural auxin signaling pathway. At a molecular level, they mimic the endogenous auxin, indole-3-acetic acid (IAA).[1] This mimicry allows them to bind to the TIR1/AFB family of auxin receptors, which in turn leads to the degradation of Aux/IAA transcriptional repressors and the subsequent activation of auxin-responsive genes.
However, a key difference lies in their metabolic fate. Unlike natural auxins, which are tightly regulated and rapidly metabolized by the plant, synthetic auxins like 2,4-D are more persistent.[1] This persistence leads to a continuous and uncontrolled activation of the auxin signaling pathway, resulting in the characteristic symptoms of auxin overdose, including epinasty, cell division arrest, and ultimately, cell death.[5] The lower activity of 2,3-D suggests a less efficient interaction with this signaling cascade, leading to a diminished physiological response.
Caption: Simplified overview of the synthetic auxin signaling pathway.
Experimental Validation: Bioassays for Quantifying Auxin Inhibitory Activity
The differential activity of these isomers is quantified using standardized bioassays. These assays provide a controlled environment to measure the physiological responses of plant tissues to varying concentrations of auxinic compounds.
Coleoptile Elongation Assay
This classic bioassay utilizes the excised coleoptiles (the protective sheath covering the emerging shoot in grasses) of species like oat (Avena sativa) or maize (Zea mays).[6] Coleoptiles are highly sensitive to auxins, and their elongation is a direct measure of auxin activity.
Experimental Rationale: The apical tip of the coleoptile is the primary site of natural auxin production. By excising the tip, the endogenous auxin supply is removed, and the coleoptile sections cease to elongate.[7] The subsequent elongation in the presence of an exogenous auxin solution is, therefore, directly attributable to the activity of the supplied compound.
Protocol:
-
Plant Material: Germinate oat or maize seeds in complete darkness for 3-4 days to obtain etiolated seedlings with straight coleoptiles.
-
Section Excision: Under a dim green safelight (to which the plants are insensitive), excise 5-10 mm segments from the sub-apical region of the coleoptiles.
-
Incubation: Float the excised sections in a buffered solution containing sucrose (as an energy source) and a range of concentrations of 2,3-D and 2,4-D. A control group with no added auxin is essential.
-
Measurement: After a defined incubation period (e.g., 18-24 hours) in the dark, measure the final length of the coleoptile sections.
-
Data Analysis: Calculate the percentage of elongation relative to the initial length. Plotting the concentration against the elongation response will reveal the dose-dependent activity of each isomer. At inhibitory concentrations, a decrease in elongation compared to the optimal concentration will be observed.
Caption: Workflow for the coleoptile elongation bioassay.
Root Growth Inhibition Assay
This bioassay is based on the principle that while low concentrations of auxins can promote root initiation, higher concentrations are inhibitory to primary root elongation.[8][9] This assay is particularly useful for assessing the inhibitory effects of auxin analogs.
Experimental Rationale: The primary root of seedlings provides a sensitive and easily measurable system to quantify the inhibitory effects of auxinic compounds. The degree of root growth inhibition is directly proportional to the concentration and activity of the auxin.
Protocol:
-
Plant Material: Sterilize and germinate seeds of a sensitive species, such as cress (Lepidium sativum) or Arabidopsis thaliana, on a nutrient-free agar medium.
-
Transfer: Once the radicle has emerged and reached a few millimeters in length, transfer the seedlings to agar plates containing a range of concentrations of 2,3-D and 2,4-D.
-
Incubation: Place the plates vertically in a growth chamber with controlled light and temperature conditions.
-
Measurement: After a set period (e.g., 3-5 days), measure the length of the primary root.
-
Data Analysis: Calculate the percentage of root growth inhibition relative to the control group (no added auxin). Dose-response curves can then be generated to compare the inhibitory potential of the two isomers.
Caption: Workflow for the root growth inhibition bioassay.
Conclusion
The comparative analysis of 2,3-dichloro and 2,4-dichlorophenoxyacetic acid unequivocally demonstrates the superior auxin inhibitory activity of the 2,4-D isomer. This heightened efficacy is a direct consequence of its more stable electronic configuration and the critical positioning of the chlorine atom at the 4-position of the aromatic ring, which is essential for potent auxin activity. Understanding these fundamental structure-activity relationships is paramount for the rational design and development of novel synthetic auxins with tailored biological activities for applications in agriculture, biotechnology, and as chemical probes in plant biology research. The experimental protocols detailed herein provide a robust framework for the empirical validation of these principles.
References
-
Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI. Available at: [Link].
-
Auxin action in developing maize coleoptiles: challenges and open questions. PMC. Available at: [Link].
-
Comparative Analysis on the Role of 2,4-dichlorophenoxyacetic Acid in the Expression of Bioactive Compounds in Callus of Capsicum frutescens. Universiti Kebangsaan Malaysia. Available at: [Link].
-
The AFB1 auxin receptor controls rapid auxin signaling and root growth through membrane depolarization in Arabidopsis thaliana. bioRxiv. Available at: [Link].
-
Bioassay and Corn Coleoptiles. UNI ScholarWorks. Available at: [Link].
-
Bioassay Of Auxin | Auxin Bioassay | Lec. 17 | Plant Physiology. YouTube. Available at: [Link].
-
What is Auxin bioassay class 11 biology CBSE. Vedantu. Available at: [Link].
-
Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide. Wiley Online Library. Available at: [Link].
-
A comparison of 2,4-dichlorophenoxyacetic Acid metabolism in cultured soybean cells and in embryogenic carrot cells. PubMed. Available at: [Link].
-
Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana. PubMed. Available at: [Link].
-
2,4-Dichlorophenoxyacetic acid. Wikipedia. Available at: [Link].
-
Bioassay to determine the effect of putative GH3 inhibitors on root... ResearchGate. Available at: [Link].
-
DO COLEOPTILE TIPS PRODUCE AUXIN? JSTOR. Available at: [Link].
-
Structure-activity relationship of 2,4-D correlates auxin activity with the induction of somatic embryogenesis in Arabidopsis thaliana. bioRxiv. Available at: [Link].
-
Rapid Bioassay for Auxin. ResearchGate. Available at: [Link].
-
Auxin Control of Root Development. PMC. Available at: [Link].
-
2,4-D. Cultivar Magazine. Available at: [Link].
-
The differential binding and biological efficacy of auxin herbicides. ResearchGate. Available at: [Link].
-
Auxin-like activity detected using the mungbean rooting bioassay, of... ResearchGate. Available at: [Link].
-
(PDF) Auxin herbicides: Current status of mechanism and mode of action. ResearchGate. Available at: [Link].
Sources
- 1. xtbg.cas.cn [xtbg.cas.cn]
- 2. mdpi.com [mdpi.com]
- 3. Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship of 2,4-D correlates auxin activity with the induction of somatic embryogenesis in Arabidopsis thaliana | bioRxiv [biorxiv.org]
- 5. 2,4-D - Cultivar Magazine [revistacultivar.com]
- 6. scholarworks.uni.edu [scholarworks.uni.edu]
- 7. Auxin action in developing maize coleoptiles: challenges and open questions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. What is Auxin bioassay class 11 biology CBSE [vedantu.com]
Comparative Analysis of Melting Point Determination Techniques for Pharmaceutical Purity Verification
Introduction: The Thermodynamic Mandate
In pharmaceutical characterization, the melting point (MP) is not merely a physical constant; it is a thermodynamic verdict on molecular integrity. While often treated as a simple identification test, the transition from solid to liquid phase is governed by the Gibbs-Helmholtz relationship , where the chemical potential of the solid and liquid phases equilibrate.
For the researcher, the critical insight is Melting Point Depression .[1] According to the Van’t Hoff equation , impurities—regardless of their chemical nature—disrupt the crystal lattice energy, increasing the entropy of the liquid phase and lowering the temperature at which equilibrium occurs. This guide moves beyond basic "capillary watching" to establish a rigorous, self-validating framework for using MP as a quantitative purity assay.
Thermodynamic Logic of Purity
The following diagram illustrates the causal link between molecular impurity and the observable physical depression of the melting point.
Figure 1: Causal pathway showing how molecular impurities thermodynamically force a reduction in melting temperature.[2]
Comparative Methodology: Capillary vs. DSC[2]
In modern drug development, two dominant methodologies exist: the Capillary Method (Optical) and Differential Scanning Calorimetry (DSC). While Capillary is the regulatory gold standard for identification, DSC is the superior tool for purity quantification.
Table 1: Technical Performance Matrix
| Feature | Capillary Method (Automated Optoelectronic) | Differential Scanning Calorimetry (DSC) |
| Primary Principle | Optical transmission (Clear Point/Collapse Point) | Heat Flow (Enthalpy of Fusion) |
| Regulatory Status | USP <741> / Ph.[2][3] Eur. 2.2.14 (Standard) | USP <891> (Supplemental/Characterization) |
| Sample Size | ~1–3 mg (packed column) | 2–10 mg (hermetically sealed pan) |
| Purity Calculation | Qualitative (Range broadening indicates impurity) | Quantitative (Van't Hoff 1/F calculation) |
| Thermodynamic Lag | Moderate (Dependent on ramp rate & glass conductivity) | Low (Direct sensor contact & reference subtraction) |
| Best Use Case | QC Release Testing, Raw Material ID | Polymorph Screening, Eutectic Purity Analysis |
Expert Insight: Do not rely on Capillary methods for purity quantification (e.g., "99.5% pure"). The thermal gradients in a glass capillary are too high for the precision required by the Van't Hoff plot. Use DSC for quantification; use Capillary for compliance.
Regulatory Standards & Reference Materials
To ensure data integrity, your system must be anchored to globally recognized standards. The definition of "Melting Point" varies slightly by pharmacopeia:
-
USP <741> Class Ia: The temperature at which the first detectable liquid phase is seen (onset) to the temperature where no solid phase is apparent (clear point).
-
Ph.[3] Eur. 2.2.14: Records the temperature at which the last solid particle disappears (clear point).
Table 2: WHO/USP Reference Standard Acceptance Ranges
Calibrate your instrument using standards that bracket your expected sample range.[2]
| Reference Standard | Nominal MP (°C) | Acceptance Range (Onset - Clear) | Application |
| Vanillin | 81.0 - 83.0 | ± 0.5°C | Low-melt APIs |
| Acetanilide | 114.0 - 116.0 | ± 0.5°C | General Calibration |
| Caffeine | 235.0 - 237.0 | ± 0.5°C | High-melt/Stable APIs |
| Anthraquinone | 283.0 - 286.0 | ± 0.8°C | High-temp validation |
Experimental Protocol: The Self-Validating Capillary System
This protocol is designed to exceed basic USP <741> requirements by incorporating "Self-Validating" steps that flag operator error or instrument drift in real-time.
Workflow Diagram
Figure 2: Step-by-step workflow with embedded quality control checkpoint.
Detailed Methodology
Step 1: Sample Preparation (The Critical Variable)
-
Action: Dry the substance in a desiccator (vacuum over silica gel) for 24 hours unless the monograph states otherwise. Grind the sample to a fine, uniform powder.
-
Causality: Moisture acts as an impurity, artificially depressing the MP. Coarse crystals cause poor heat transfer, leading to a "lag" where the furnace is hotter than the sample core.
Step 2: Capillary Packing (The "Tapping" Standard)
-
Action: Fill the capillary to a height of 2.5 – 3.5 mm .[3] Tap on a hard surface or use a drop-tube until the powder is tightly packed.
-
Self-Validation: Inspect the tube against a light source. If you see any air pockets, discard and repack. Air is a thermal insulator that will delay the melt observation, causing a falsely high reading.
Step 3: The Heating Profile
-
Fast Ramp: Heat the block rapidly to 5–10°C below the expected melting point.
-
Regulatory Ramp: Switch to a linear heating rate of 1.0°C/min .
-
Why 1°C/min? This rate allows the sample temperature to remain in thermodynamic equilibrium with the heating block. Faster rates (e.g., 3°C/min) create a thermal lag, resulting in an overshoot of the true melting point.
Step 4: Detection and Analysis
-
For automated systems, set the "Onset Threshold" to 10% transmission change and "Clear Point" to 90%.
-
Purity Check: A melting range (Clear Point minus Onset) greater than 2°C typically indicates significant impurity or solvent retention.
Advanced Purity Calculation (DSC)[2][4][5]
When quantification is required, the Van’t Hoff equation is applied to the melting endotherm obtained via DSC.[4][5]
The Equation
[2]- : Sample Temperature
- : Melting point of pure substance[2][6]
- : Mole fraction of impurity[2][7]
- : Enthalpy of fusion[2][8]
- : Fraction melted[2][4][5][9]
Interpretation
By plotting the sample temperature (
-
The Slope is proportional to the impurity amount (
). -
The Y-Intercept gives the theoretical melting point of the 100% pure substance (
).[5]
Note: This method assumes the impurity is soluble in the liquid phase but insoluble in the solid phase (eutectic system). It is most accurate for purities >98.5%.
References
-
United States Pharmacopeia (USP). (2023). General Chapter <741> Melting Range or Temperature. USP-NF.[3][10]
-
European Pharmacopoeia (Ph.[3][11][12] Eur.). (2023).[13] Chapter 2.2.14 Melting Point - Capillary Method. EDQM. [2]
-
Mettler Toledo. (2020). Thermal Analysis of Pharmaceuticals: Melting Point and Purity.
-
World Health Organization (WHO). (2023). International Chemical Reference Substances (ICRS).
-
TA Instruments. (2022). Purity Determination by DSC: The Van't Hoff Approximation.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. thinksrs.com [thinksrs.com]
- 4. tainstruments.com [tainstruments.com]
- 5. thermalsupport.com [thermalsupport.com]
- 6. ibchem.com [ibchem.com]
- 7. scielo.br [scielo.br]
- 8. labcompare.com [labcompare.com]
- 9. mt.com [mt.com]
- 10. scribd.com [scribd.com]
- 11. scribd.com [scribd.com]
- 12. scribd.com [scribd.com]
- 13. jk-sci.com [jk-sci.com]
A Comparative Guide to the UV-Vis Absorption Maxima of Dichlorinated Cinnamic Acids in Ethanol
The Foundational Chromophore: Cinnamic Acid
The UV-Vis absorption of cinnamic acid is governed by the π-electron system of the entire molecule, which includes the phenyl ring, the acrylic acid side chain, and the carboxyl group. This extended conjugated system is the chromophore responsible for its characteristic absorption in the UV region. In ethanol, trans-cinnamic acid exhibits a strong absorption maximum (λmax) at approximately 270 nm[1]. This absorption corresponds to a π → π* electronic transition. A study in methanol, a solvent with similar polarity to ethanol, reports this primary absorption peak at 273 nm, with a secondary, higher energy band around 215 nm.
The Influence of Chloro Substituents on the Cinnamic Acid Chromophore
The addition of chlorine atoms to the phenyl ring of cinnamic acid is expected to modulate its UV-Vis absorption profile. Chloro substituents exert two opposing electronic effects:
-
Inductive Effect (-I): Chlorine is highly electronegative and withdraws electron density from the aromatic ring through the sigma bond framework. This effect can stabilize the ground state more than the excited state, potentially leading to a hypsochromic (blue) shift, requiring more energy for the electronic transition.
-
Resonance Effect (+R): The lone pairs of electrons on the chlorine atom can be delocalized into the π-system of the aromatic ring. This delocalization extends the conjugation, which typically results in a bathochromic (red) shift of the absorption maximum to a longer wavelength[2].
The net effect on the λmax depends on the position and number of the chloro substituents, as the interplay between these inductive and resonance effects varies. Generally, for halogen substituents, the resonance effect tends to dominate in influencing the λmax of π → π* transitions in conjugated systems, leading to an overall bathochromic shift compared to the unsubstituted parent compound. The magnitude of this shift is influenced by the substitution pattern on the ring.
Comparative UV-Vis Absorption Maxima in Ethanol
The following table summarizes the known absorption maximum for trans-cinnamic acid and provides estimated values for its dichlorinated isomers in ethanol. These estimations are based on the expected bathochromic shift induced by chloro substituents.
| Compound | Solvent | λmax (nm) | Notes |
| trans-Cinnamic Acid | Ethanol | ~270 | Experimental value[1]. This serves as the baseline for comparison. |
| 2,3-Dichlorocinnamic Acid | Ethanol | Est. ~275 - 285 | Estimated Value. The presence of two chloro groups is expected to cause a slight to moderate bathochromic shift. The ortho and meta positions of the chlorines may lead to some steric hindrance, potentially affecting the planarity of the molecule and thus the extent of the bathochromic shift. |
| 2,4-Dichlorocinnamic Acid | Ethanol | Est. ~280 - 290 | Estimated Value. With chlorine atoms at the ortho and para positions, a more pronounced bathochromic shift is anticipated compared to the 2,3-isomer. The para substituent, in particular, can effectively extend the conjugation of the chromophore. |
| 3,4-Dichlorocinnamic Acid | Ethanol | Est. ~280 - 290 | Estimated Value. Similar to the 2,4-isomer, the 3,4-substitution pattern is expected to result in a significant bathochromic shift. The electronic effects of the two adjacent chloro groups in the meta and para positions would contribute to this shift. |
Experimental Protocol for the Determination of UV-Vis Absorption Maxima
To obtain precise and reliable data, the following self-validating experimental protocol should be followed. This protocol is designed to ensure accuracy and reproducibility of the results.
I. Instrumentation and Materials
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-400 nm.
-
Cuvettes: Matched pair of 1 cm path length quartz cuvettes.
-
Solvent: Spectroscopic grade ethanol.
-
Analytes: High-purity samples of 2,3-dichlorocinnamic acid and other isomers for comparison.
-
Analytical Balance: For accurate weighing of samples.
-
Volumetric Flasks and Pipettes: Class A for precise solution preparation.
II. Step-by-Step Methodology
-
Stock Solution Preparation:
-
Accurately weigh approximately 10 mg of the cinnamic acid derivative.
-
Dissolve the weighed sample in spectroscopic grade ethanol in a 100 mL volumetric flask. Ensure complete dissolution. This creates a stock solution of approximately 100 µg/mL.
-
-
Working Solution Preparation:
-
From the stock solution, prepare a series of dilutions in ethanol to obtain concentrations in the range of 1-10 µg/mL. The optimal concentration should yield an absorbance reading between 0.3 and 0.8 at the λmax.
-
-
Spectrophotometer Setup and Baseline Correction:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.
-
Set the wavelength range to scan from 400 nm down to 200 nm.
-
Fill both the reference and sample cuvettes with spectroscopic grade ethanol.
-
Place the cuvettes in the respective holders and perform a baseline correction to zero the absorbance across the entire wavelength range.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the working solution before filling it.
-
Place the sample cuvette in the holder and record the absorption spectrum.
-
The wavelength at which the highest absorbance is recorded is the λmax.
-
-
Data Analysis and Validation:
-
Repeat the measurement with at least two other independently prepared working solutions to ensure reproducibility.
-
The λmax values should be consistent across all measurements.
-
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining the UV-Vis absorption maxima.
Caption: Workflow for determining the UV-Vis absorption maxima.
Conclusion
This guide provides a comprehensive overview of the UV-Vis absorption characteristics of 2,3-dichlorocinnamic acid in ethanol, in comparison with its parent compound and other isomers. While experimental data for the dichlorinated derivatives is sparse, a reasoned estimation based on established spectroscopic principles suggests a bathochromic shift relative to cinnamic acid, with the λmax for 2,3-dichlorocinnamic acid likely falling in the 275-285 nm range. The provided detailed experimental protocol offers a reliable method for researchers to determine the precise absorption maxima in their own laboratories, contributing valuable data to the scientific community.
References
-
A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. Semantic Scholar. Available at: [Link].
-
Organic Spectroscopy. Available at: [Link].
-
Measurement of Impurities in Ethanol Using UV-Vis Spectrophotometer. Shimadzu Corporation. Available at: [Link].
-
Interpreting UV-Vis Spectra. University of Toronto Scarborough. Available at: [Link].
-
Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. IIVS.org. Available at: [Link].
-
Chlorophylls and Carotenoids: Measurement and Characterization by UV-VIS - Spectroscopy. KIT - JKIP. Available at: [Link].
-
The electronic absorption spectrum of cinnamic acid in methanol and its Gaussian analysis. ResearchGate. Available at: [Link].
-
(a) Calibration curve of standard chlorogenic acid in 50% ethanol at λ... ResearchGate. Available at: [Link].
-
UV/Vis spectrum of cis-cinnamic acid, trans-cinnamic acid, reaction... ResearchGate. Available at: [Link].
-
2.3: UV-Visible Spectroscopy of Organic Compounds. Chemistry LibreTexts. Available at: [Link].
-
UV-Visible Spectroscopy. MSU chemistry. Available at: [Link].
-
UV-Vis Tutorial | Part 3: Data Analysis. YouTube. Available at: [Link].
Sources
Safety Operating Guide
Navigating the Disposal of 2,3-Dichlorocinnamic Acid: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers, scientists, and drug development professionals, handling and disposing of specialized reagents like 2,3-Dichlorocinnamic acid requires a thorough understanding of its properties and the associated regulatory landscape. This guide provides a comprehensive, step-by-step approach to the safe and compliant disposal of 2,3-Dichlorocinnamic acid, ensuring the protection of laboratory personnel and the environment.
Hazard Identification and Immediate Safety Precautions
Primary Hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[2]
In case of exposure, follow these first-aid measures immediately:
-
After inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[3]
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[3]
-
In case of eye contact: Flush eyes with water as a precaution.[3]
-
If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[3]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 2,3-Dichlorocinnamic acid, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). The causality behind this is to create a barrier between you and the chemical, mitigating the risk of exposure through inhalation, skin contact, or eye contact.
| PPE Component | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or goggles. | To prevent eye irritation from dust particles or splashes.[1][4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | To prevent skin irritation upon direct contact.[1] |
| Respiratory Protection | Use a NIOSH-approved respirator with a particulate filter if dust is generated. | To avoid inhalation of irritating dust particles.[2] |
| Protective Clothing | Laboratory coat. | To protect skin and personal clothing from contamination. |
Waste Segregation: The Critical Step for Environmental Safety
Proper segregation of chemical waste is not merely a matter of good housekeeping; it is a critical step in ensuring that waste is treated and disposed of in a manner that is safe and environmentally sound. 2,3-Dichlorocinnamic acid is a halogenated organic compound .
Why Segregation Matters: Halogenated organic wastes, if mixed with non-halogenated wastes destined for fuel blending, can lead to the formation of highly toxic and persistent environmental pollutants, such as dioxins and furans, during incineration. Therefore, it is a regulatory and safety imperative to collect halogenated organic wastes separately.[5]
Actionable Step: Designate a specific, clearly labeled waste container for "Halogenated Organic Solids." Never mix 2,3-Dichlorocinnamic acid waste with non-halogenated organic waste.[5]
Step-by-Step Disposal Protocol for Solid 2,3-Dichlorocinnamic Acid
This protocol outlines the standard operating procedure for the collection and packaging of solid 2,3-Dichlorocinnamic acid waste for disposal.
Materials:
-
Designated "Halogenated Organic Solid Waste" container (a sealable, chemically compatible container, e.g., a polyethylene drum or a glass container for smaller amounts).
-
Hazardous waste labels.
-
Appropriate PPE (as outlined in the table above).
-
Scoop or spatula for transfer.
Procedure:
-
Work in a Ventilated Area: Conduct all waste handling activities in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[3]
-
Container Preparation: Ensure the designated waste container is clean, dry, and properly labeled with "Hazardous Waste" and the specific chemical name, "2,3-Dichlorocinnamic acid."
-
Waste Transfer: Carefully sweep up or transfer the solid 2,3-Dichlorocinnamic acid waste into the designated container using a scoop or spatula. Avoid generating dust.[3][4]
-
Seal the Container: Securely close the container lid.
-
Storage Pending Disposal: Store the sealed container in a designated satellite accumulation area. This area should be at or near the point of generation and under the control of laboratory personnel.
-
Arrange for Pickup: Once the container is full or you have finished the project, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed hazardous waste disposal company.
Management of Contaminated Materials
Any materials that come into direct contact with 2,3-Dichlorocinnamic acid, such as gloves, weighing paper, or contaminated labware, must be disposed of as hazardous waste. Place these items in the same designated "Halogenated Organic Solid Waste" container.
Regulatory Framework: Understanding EPA Hazardous Waste Classification
The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While 2,3-Dichlorocinnamic acid is not specifically listed as a hazardous waste (i.e., it is not on the P or U lists), it may be classified as a hazardous waste if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[6]
-
Corrosivity (D002): As an acid, 2,3-Dichlorocinnamic acid could be considered a corrosive hazardous waste if a solution of the waste has a pH less than or equal to 2.[6]
Regardless of whether it meets the criteria for a characteristic hazardous waste, as a chlorinated organic compound, it must be managed as a hazardous waste and sent for incineration at a permitted facility.[5][7]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of 2,3-Dichlorocinnamic acid.
Caption: Disposal workflow for 2,3-Dichlorocinnamic acid.
Conclusion
The responsible disposal of 2,3-Dichlorocinnamic acid is a multi-faceted process that hinges on a clear understanding of its hazards, the consistent use of appropriate PPE, and strict adherence to waste segregation and disposal protocols. By following this guide, laboratory professionals can ensure they are not only compliant with regulations but are also actively contributing to a safer research environment and a healthier planet.
References
- TCI Chemicals. (2025, August 25). SAFETY DATA SHEET: trans-2,5-Dichlorocinnamic Acid.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Dichloroisocyanuric acid, sodium salt.
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET - 3-Chlorocinnamic acid, predominantly trans.
- Sigma-Aldrich. (2019, September 18).
- Thermo Fisher Scientific. (2025, September 10).
- U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- ACTenviro. (2025, March 20).
- eCFR. (n.d.). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes.
- New York University. (n.d.). EPA Listed Wastes Table 1: Maximum concentration of contaminants for the “toxicity” characteristic, as determined by t.
- U.S. Environmental Protection Agency. (1986, September).
- U.S. Environmental Protection Agency. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- Organic Chemistry practical. (n.d.).
- Cornell Law School. (n.d.). 40 CFR § 761.
- U.S. Government Accountability Office. (1992).
- Bucknell University. (2016, April 15).
- U.S. Environmental Protection Agency. (n.d.). Section 3 VOC Controls.
- Cornell University Environment, Health and Safety. (n.d.). 7.2 Organic Solvents.
- Science.gov. (n.d.). halogenated organic wastes: Topics by Science.gov.
Sources
Personal protective equipment for handling 2,3-Dichlorocinnamic acid
Topic: Personal Protective Equipment (PPE) & Safe Handling Guide for 2,3-Dichlorocinnamic Acid CAS: 20595-44-2
Part 1: Executive Safety Summary
Immediate Hazard Profile: 2,3-Dichlorocinnamic acid is a halogenated aromatic acid used primarily as a building block in organic synthesis and medicinal chemistry. While stable under standard conditions, it poses specific risks due to its potential to release irritant dust and its reactivity with strong oxidizers.[1]
-
GHS Classification: Warning
-
Physical State: White to off-white crystalline powder.
-
Melting Point: High (233–237°C), indicating low volatility but significant dust hazard during weighing.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix defines the required protection levels based on the specific operational task.[1] Trustworthiness Check: Always inspect PPE for physical damage before use.
| Zone | Component | Standard Protocol (Weighing/Transfer) | High-Risk Protocol (Solution/Heating) | Technical Justification |
| Eyes | Safety Glasses | ANSI Z87.1 / EN166 with side shields. | Chemical Goggles | Crystalline dust can bypass standard glasses; goggles prevent corneal abrasion and chemical burns from splashes. |
| Hands | Gloves | Nitrile (0.11 mm) | Double Gloving or Viton | Nitrile provides excellent protection against the solid acid. Caution: If dissolved in halogenated solvents (e.g., DCM), standard nitrile degrades rapidly; use Viton or PVA laminates. |
| Respiratory | Airway | Fume Hood (Sash at 18") | Respirator (P100/OV) | The H335 classification mandates engineering controls. If hood access is compromised, a half-face respirator with Organic Vapor/Particulate cartridges is required. |
| Body | Clothing | Lab Coat (Cotton/Poly) | Chemical Apron | Standard lab coats protect against incidental dust. Aprons are necessary during scale-up to prevent saturation from solution spills. |
Part 3: Operational Handling Protocols
Weighing and Transfer (The Critical Dust Phase)
-
Context: The high melting point (233°C) means this substance is a dry powder at room temperature. Static electricity can cause "fly-away" particles, increasing inhalation risk.
-
Protocol:
-
Static Control: Use an anti-static gun or wipe on the spatula and weighing boat before dispensing.
-
Engineering Control: Perform all weighing inside a certified chemical fume hood.
-
Transfer: Do not dump the powder. Use a funnel with a wide stem to guide the solid directly to the bottom of the receiving flask to minimize dust cloud formation.
-
Solubilization and Reaction
-
Solvent Selection: 2,3-Dichlorocinnamic acid is sparingly soluble in water but soluble in organic solvents like DMSO, Methanol, and Ethanol.
-
Reaction Safety:
-
Incompatibility: Strictly avoid contact with strong oxidizing agents (e.g., permanganates, peroxides). The reaction can generate heat and toxic chlorinated byproducts.
-
Heating: If the reaction requires reflux, ensure the condenser is active before heating to prevent the escape of solvent vapors carrying the acid.
-
Workflow Visualization
Figure 1: Decision logic for PPE selection based on physical state and engineering control availability.
Part 4: Emergency Response & Disposal
Exposure Response
-
Inhalation: Move immediately to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.
-
Eye Contact: Rinse cautiously with water for 15 minutes .[1] Lift eyelids to ensure flushing of the cornea. Do not rub eyes as the crystals can cause mechanical abrasion.
-
Skin Contact: Wash with soap and water.[1][2] Remove contaminated clothing.[1][2][3]
Spill Management Logic
For a solid spill (powder):
-
Isolate: Mark the area.
-
Dampen: Cover the spill with a paper towel dampened with water or inert oil to prevent dust generation.
-
Collect: Scoop up the material (do not sweep dry dust) and place it in a hazardous waste container.
Disposal Logistics
-
Waste Category: Halogenated Organic Solids.
-
Protocol:
-
Do NOT dispose of in general trash or down the drain.
-
Collect in a container explicitly labeled "Halogenated Organic Waste".
-
Destruction: The material must be incinerated in a facility equipped with a scrubber to neutralize the hydrochloric acid (HCl) generated during combustion.
-
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2063720, trans-2,3-Dichlorocinnamic acid. Retrieved from [Link]
-
Carl Roth. (2024).[1] 2,3-Dichlorocinnamic acid Safety Data Sheet. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
